Phenoxyethanol
Description
2-phenoxyethanol is an aromatic ether that is phenol substituted on oxygen by a 2-hydroxyethyl group. It has a role as an antiinfective agent and a central nervous system depressant. It is a primary alcohol, a glycol ether and an aromatic ether. It is functionally related to a phenol.
Phenoxyethanol is a colorless liquid with a pleasant odor. It is a glycol ether used as a perfume fixative, insect repellent, antiseptic, solvent, preservative, and also as an anesthetic in fish aquaculture. This compound is an ether alcohol with aromatic properties. It is both naturally found and manufactured synthetically. Demonstrating antimicrobial ability, this compound acts as an effective preservative in pharmaceuticals, cosmetics and lubricants. this compound (EU), or PE, is the most commonly used globally-approved preservative in personal care formulations. It is very easy to use in various types of formulations and is chemically stable. This compound is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate. It is produced by reacting phenol (EU) and ethylene oxide (EU) at a high temperature and pressure. This substance occurs naturally in green tea (EU). According to the European Union Cosmetics Regulation (EC) n.1223/2009, this compound is authorized as a preservative in cosmetic formulations at a maximum concentration of 1.0%. this compound has been classified as an antimicrobial and preservative by Health Canada. It has also been used in vaccines and shown to inactivate bacteria, and several types of yeast.
2-Phenoxyethanol has been reported in Cichorium endivia and Allium cepa with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
This compound is chemical preservative, a glycol ether often used in dermatological products such as skin creams and sunscreen. It is a colorless oily liquid. It is a bactericide (usually used in conjunction with quaternary ammonium compounds), often used in place of sodium azide in biological buffers because this compound is less toxic and non-reactive with copper and lead. It is used in many applications such as cosmetics, vaccines and pharmaceuticals as a preservative. It is also used as a fixative for perfumes, an insect repellent, a topical antiseptic, a solvent for cellulose acetate, some dyes, inks, and resins, in preservatives, pharmaceuticals, and in organic synthesis. The Food and Drug Administration has warned that the chemical is toxic to infants via ingestion, and can depress the central nervous system and may cause vomiting and diarrhea. Combined with Chlorphenesin, these two chemicals can cause respiratory depression in infants. Since these chemicals are often present in cosmetics and lotions applied to the hands and are easily ingested, caution should be exercised. The EPA (Environmental Protection Agency) data sheets show chromosomal changes and genetic mutation effects in testing as well as testicular atrophy and interference with reproductivity in mice.
structure
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWFXQBSFUVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021976 | |
| Record name | 2-Phenoxyethanol | |
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Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2-phenoxy- | |
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| Record name | 2-Phenoxyethanol | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
245.2 °C, Liquid; bp: 243 °C /2-Phenoxyethanol acetate/, 237.00 to 238.00 °C. @ 760.00 mm Hg | |
| Record name | Phenoxyethanol | |
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| Record name | 2-PHENOXYETHANOL | |
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| Record name | 2-Phenoxyethanol | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
260 °F (127 °C) (Closed cup) | |
| Record name | 2-PHENOXYETHANOL | |
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Solubility |
24g/L at 20°C, Freely soluble in alcohol, ether, and sodium hydroxide, Soluble in ethanol, alkali, chloroform, 2.67 g/100 mL water, In water, 2.6X10+4 mg/L at 20 °C, 26700 mg/L @ 20 °C (exp) | |
| Record name | Phenoxyethanol | |
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| Record name | 2-PHENOXYETHANOL | |
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| Record name | 2-Phenoxyethanol | |
| Source | Human Metabolome Database (HMDB) | |
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Density |
1.1094 at 20 °C/20 °C, Bulk density: 9.2 lb/gal | |
| Record name | 2-PHENOXYETHANOL | |
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Vapor Density |
4.8 (Air = 1) | |
| Record name | 2-PHENOXYETHANOL | |
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Vapor Pressure |
0.007 mm Hg at 25 °C | |
| Record name | 2-PHENOXYETHANOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid, Colorless liquid | |
CAS No. |
9004-78-8, 122-99-6 | |
| Record name | Ethoxylated phenol | |
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| Record name | Phenoxyethanol [NF] | |
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| Record name | Phenoxyethanol | |
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| Record name | Ethanol, 2-phenoxy- | |
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| Record name | 2-Phenoxyethanol | |
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| Record name | 2-phenoxyethanol | |
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| Record name | PHENOXYETHANOL | |
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| Record name | 2-PHENOXYETHANOL | |
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| Record name | 2-Phenoxyethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
14 °C, 11-13 °C | |
| Record name | Phenoxyethanol | |
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| URL | https://www.drugbank.ca/drugs/DB11304 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-PHENOXYETHANOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |
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| Record name | 2-Phenoxyethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Phenoxyethanol
For Researchers, Scientists, and Drug Development Professionals
Phenoxyethanol (2-phenoxyethanol) is a versatile glycol ether widely utilized across pharmaceutical, cosmetic, and industrial applications. Its primary function is as a preservative, owing to its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[1][2][3] This guide provides a detailed overview of its chemical properties and the analytical methodologies employed for its structure elucidation, tailored for a technical audience.
Core Chemical and Physical Properties
This compound is a colorless, oily liquid characterized by a faint aromatic or rose-like scent.[4][5] It is chemically stable and compatible with a wide range of other ingredients, making it a popular choice in various formulations.[1][3] Synthetically, it is produced by the reaction of phenol (B47542) with ethylene (B1197577) oxide in an alkaline medium at elevated temperature and pressure.[4][5] It also occurs naturally in green tea.[5]
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| Boiling Point | 245–247 °C |
| Melting Point | 11–14 °C |
| Density | ~1.107 g/mL at 20 °C |
| Solubility in Water | 26-27 g/L at 20 °C |
| pKa | 14.36–15.10 |
Structure Elucidation: A Methodological Overview
The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.
Experimental Protocols
Below are detailed methodologies for the key experiments used in the structure elucidation of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The solvent should contain an internal standard like tetramethylsilane (B1202638) (TMS) for chemical shift calibration (0.00 ppm).[6]
-
Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a minimum solution height of 4 cm.[6]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[7]
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-90° pulse angle, 16-32 scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width of -2 to 12 ppm.[6][7]
-
Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift using the TMS signal.[6]
-
Expected ¹H NMR Signals (in CDCl₃):
-
δ 7.24-7.30 (m, 2H, Ar-H)
-
δ 6.90-6.98 (m, 3H, Ar-H)
-
δ 4.13 (t, 2H, -O-CH₂-)
-
δ 3.96 (t, 2H, -CH₂-OH)
-
δ ~2.5 (br s, 1H, -OH)
-
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A higher sample concentration is needed; dissolve 50-100 mg of this compound in the chosen deuterated solvent with TMS.[7]
-
Acquisition: Use a proton-decoupled pulse sequence. To ensure quantitative data, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei).[8] Acquire a sufficient number of scans (e.g., 1024-4096) to achieve a high signal-to-noise ratio over a spectral width of 0-220 ppm.[6]
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing the ¹³C signal of TMS to 0.00 ppm or the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).[6]
-
Expected ¹³C NMR Signals:
-
δ ~158 (Ar C-O)
-
δ ~129 (Ar C-H)
-
δ ~121 (Ar C-H)
-
δ ~114 (Ar C-H)
-
δ ~69 (-O-CH₂)
-
δ ~61 (-CH₂-OH)
-
-
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Neat Liquid Sample Protocol:
-
Sample Preparation: As this compound is a liquid, the simplest method is to prepare a neat sample. Place one drop of the liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[9][10]
-
Film Formation: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin capillary film between the plates.[9][10]
-
Analysis: Mount the plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.[10] A background spectrum of the empty salt plates should be taken first and subtracted from the sample spectrum.
-
Alternative Method (ATR-FTIR): Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation. A drop of the liquid is placed directly onto the ATR crystal, and the spectrum is collected.[11]
-
Expected IR Absorption Bands:
-
~3400 cm⁻¹ (broad, O-H stretch of the alcohol)
-
~3060-3030 cm⁻¹ (C-H stretch, aromatic)
-
~2940-2870 cm⁻¹ (C-H stretch, aliphatic)
-
~1600 & 1500 cm⁻¹ (C=C stretch, aromatic ring)
-
~1240 cm⁻¹ (C-O stretch, aryl ether)
-
~1040 cm⁻¹ (C-O stretch, primary alcohol)
-
-
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the calculation of the molecular formula.
-
General Protocol for Small Molecules:
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[12][13]
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is used to generate the molecular ion with minimal fragmentation.[12]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For accurate mass measurement, an internal calibrant or "lock mass" is introduced simultaneously with the sample to correct for any drift in the instrument's mass calibration.[14]
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻ in ESI, or M⁺˙ in other techniques). The exact mass of this ion is used to confirm the elemental composition (C₈H₁₀O₂).
-
Visualized Workflows and Mechanisms
To further elucidate the technical aspects of this compound, the following diagrams illustrate key processes from its synthesis to its biological action.
Caption: Synthesis of this compound via Williamson ether synthesis.
Caption: Workflow for the structure elucidation of an organic compound.
Caption: Antimicrobial action of this compound on bacterial cells.[1][2][3]
References
- 1. testinglab.com [testinglab.com]
- 2. This compound | Cosmetic Ingredients Guide [ci.guide]
- 3. Why this compound Is a Preferred Preservative in Modern Cosmetics and Pharmaceuticals [jindunchemical.com]
- 4. puracy.com [puracy.com]
- 5. This compound | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. emeraldcloudlab.com [emeraldcloudlab.com]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. rsc.org [rsc.org]
Unveiling the Antimicrobial Arsenal of 2-Phenoxyethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenoxyethanol (B1175444), a widely utilized antimicrobial preservative in pharmaceuticals, cosmetics, and industrial applications, exerts its biocidal and biostatic effects through a multi-pronged attack on microbial cells. This technical guide provides an in-depth exploration of the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary mode of action involves the disruption of the microbial cell membrane's integrity, leading to increased permeability and the subsequent leakage of vital intracellular constituents. Furthermore, 2-phenoxyethanol has been shown to interfere with crucial biosynthetic processes, including DNA and RNA synthesis, and to a lesser extent, protein synthesis. Inhibition of key metabolic enzymes, such as malate (B86768) dehydrogenase, and the uncoupling of oxidative phosphorylation also contribute to its antimicrobial efficacy. This document aims to serve as a comprehensive resource for understanding and harnessing the antimicrobial properties of 2-phenoxyethanol in research and development settings.
Core Mechanism of Action: A Multi-Target Approach
The antimicrobial activity of 2-phenoxyethanol is not attributed to a single, specific target but rather to a cascade of disruptive events primarily initiated at the cell membrane. This broad-spectrum activity makes it effective against a range of Gram-positive and Gram-negative bacteria, as well as yeasts.[1][2][3][4]
Disruption of Cell Membrane Integrity
The amphipathic nature of 2-phenoxyethanol allows it to readily interact with the lipid bilayer of microbial cell membranes.[5] Its hydrophobic phenyl group inserts into the hydrophobic core of the membrane, disrupting the ordered structure of the lipid molecules. This leads to an increase in membrane fluidity and permeability.[5] The consequence of this disruption is a loss of the membrane's selective permeability, resulting in the leakage of essential intracellular components, such as potassium ions, proteins, and nucleic acids.[6][7][8][9] This leakage disrupts the electrochemical gradients necessary for cellular processes and ultimately leads to cell death.[10]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety review of this compound when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-phenoxyethanol in vaccines_Chemicalbook [chemicalbook.com]
- 5. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. View Attachment [cir-reports.cir-safety.org]
- 10. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Phenoxyethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established and contemporary methods for the synthesis and purification of phenoxyethanol (2-phenoxyethanol) for laboratory applications. It includes detailed experimental protocols, comparative data on reaction yields and purity, and visual diagrams of chemical pathways and workflows.
Synthesis of this compound
This compound is commercially produced through the hydroxyethylation of phenol (B47542) with ethylene (B1197577) oxide.[1][2][3][4] However, for laboratory-scale synthesis, alternative methods are often more practical and safer. The two primary routes discussed here are the Williamson ether synthesis and a "green chemistry" approach using ethylene carbonate.
Method A: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used, reliable method for preparing ethers.[2][5][6] In this case, it involves the reaction of a metal phenolate (B1203915) with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-fluoroethanol (B46154), via an SN2 reaction.[3][7][8] The phenolate is typically prepared in situ by reacting phenol with a strong base like sodium hydroxide (B78521).
Method B: Synthesis from Phenol and Ethylene Carbonate
A more environmentally friendly approach involves the reaction of phenol with ethylene carbonate in the presence of a catalyst.[9][10] This method avoids the use of hazardous reagents like ethylene oxide or 2-chloroethanol.[11] The reaction can be performed without a solvent, and heterogeneous catalysts like Na-Mordenite can be employed for easy separation.[12][13][14]
Summary of Synthesis Data
The following table summarizes quantitative data from various laboratory-scale synthesis methods for this compound.
| Method | Reactants | Catalyst/Base | Reaction Conditions | Reported Yield | Reference |
| Williamson Ether Synthesis | Sodium Phenolate, 2-Fluoroethanol | N/A (pre-formed phenolate) | 70°C, 5 hours | 82% | [15] |
| Williamson Ether Synthesis | Sodium Phenolate, 2-Bromoethanol | N/A (pre-formed phenolate) | 70°C, 6 hours | Not specified | [16] |
| Williamson Ether Synthesis | Sodium Phenolate, 2-Iodoethanol | N/A (pre-formed phenolate) | 70°C, 7 hours | 81% | [10] |
| Williamson Ether Synthesis | Phenol, 2-Chloroethanol | 30% Sodium Hydroxide | 100-110°C | 98% | [9][10] |
| "Green" Synthesis | Phenol, Ethylene Carbonate | Na-Mordenite | 210-250°C, 5-7 hours | 97% (overall) | [12][13][14] |
Experimental Protocols: Synthesis
Protocol for Williamson Ether Synthesis (using 2-Fluoroethanol)
This protocol is adapted from a patented laboratory procedure.[15]
-
Preparation of Phenolate: In a suitable reaction vessel, dissolve 17.0 g of sodium phenolate trihydrate in 44.3 g of water. Heat the solution to 70°C.
-
Addition of Haloethanol: Add 6.4 g of 2-fluoroethanol to the solution dropwise over a period of 1 hour, maintaining the temperature at 70°C.
-
Reaction: Allow the reaction to proceed for 5 hours at 70°C with continuous stirring.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with methylene (B1212753) chloride.
-
Washing: Wash the resulting organic phase twice with a 5% aqueous solution of sodium hydroxide to remove any unreacted phenol.[15]
-
Solvent Removal: Distill off the methylene chloride solvent. The crude this compound is now ready for purification.
Protocol for Synthesis using Phenol and Ethylene Carbonate
This protocol is based on studies using heterogeneous catalysts.[11][12][14]
-
Reactant Mixture: In a high-temperature reaction vessel, combine phenol and ethylene carbonate. A moderate excess of ethylene carbonate (e.g., a 1:2 or 1:4 molar ratio of phenol to ethylene carbonate) is recommended to drive the reaction to completion.[11][12]
-
Catalyst Addition: Add the Na-Mordenite catalyst. A catalyst-to-phenol weight ratio of 1:2 can be used.[11]
-
Reaction: Heat the solventless mixture to 210°C and maintain this temperature for 5-7 hours with vigorous stirring.
-
Catalyst Recovery: After the reaction, cool the mixture. The solid heterogeneous catalyst can be recovered by filtration.[17]
-
Product Isolation: The resulting liquid is crude this compound containing some by-products and unreacted ethylene carbonate, which can then be purified.
Purification of this compound
Purification is a critical step to remove unreacted starting materials, primarily phenol, and by-products such as 2-(2-phenoxyethoxy)ethanol (B93071).[9][15] The required purity level depends on the final application, with pharmaceutical and cosmetic grades having stringent limits on phenol content (e.g., ≤ 0.10% w/w).[9][15]
Method 1: Fractional Distillation under Reduced Pressure
Distillation is the most common purification method, but the high boiling point of this compound (~245°C) makes vacuum distillation necessary to prevent degradation.[9][15] A significant challenge is that unreacted phenol can sublime and co-distill with the product.[15] Therefore, a preliminary alkaline wash is essential.
Method 2: Purification by Recrystallization
An alternative to distillation is purification by crystallization at low temperatures.[18][19] This method can achieve very high purity levels and is well-suited for laboratory scale. It involves dissolving the crude product in a specific solvent mixture, washing with an alkaline solution, and then inducing crystallization by cooling.
Summary of Purification Data
The following table summarizes the effectiveness of different purification methods.
| Method | Key Steps | Resulting Purity | Reference |
| Fractional Vacuum Distillation | Alkaline wash, followed by distillation at 95-120°C under vacuum. | Phenol ≤ 0.10% w/w; 2-(2-phenoxyethoxy)ethanol ≤ 0.10% w/w. | [9][15][16] |
| Low-Temperature Recrystallization | Dissolve in n-hexane/ethyl acetate, wash with 5% NaOH, cool to -15 to -20°C for >4h. | GC Purity: 99.91% - 99.98%; Max single impurity: 0.01% - 0.09%. | [18][19] |
| Adsorption | Rectification followed by adsorption with a macroporous adsorbent. | Phenol content ≤ 10ppm; GC Purity ≥ 99.9%. | [20] |
Experimental Protocols: Purification
Protocol for Fractional Vacuum Distillation
This protocol should follow the aqueous workup described in the synthesis sections.
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. A packed column (e.g., with Raschig rings or Vigreux indentations) is recommended.[15][16]
-
Distillation: Heat the crude this compound. Reduce the pressure in the system.
-
Fraction Collection: Collect the fraction that distills between 95°C and 120°C under the reduced pressure.[9][15][16] This fraction is the purified this compound.
Protocol for Recrystallization
This protocol is adapted from a patented procedure for purifying industrial-grade this compound.[18][19]
-
Dissolution: In a suitable flask, dissolve the crude this compound in a mixture of n-hexane and ethyl acetate. A volume ratio of 9:1 (n-hexane:ethyl acetate) is effective.[19] For example, dissolve 10.0 g of crude this compound in 90 ml of n-hexane and 10 ml of ethyl acetate.[18]
-
Alkaline Wash: Add a 5% aqueous sodium hydroxide solution (e.g., 30 ml for a 10 g scale) and stir the mixture at room temperature for 30-60 minutes.[18][19]
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.
-
Crystallization: Cool the organic layer to between -15°C and -20°C while stirring. Maintain this temperature for at least 4 hours to allow for complete crystallization.[18][19]
-
Isolation: Collect the solid crystals by vacuum filtration.
-
Washing and Drying: Wash the filter cake with ice-cold n-hexane and dry the crystals to obtain high-purity this compound.[18]
Diagrams of Workflow and Mechanisms
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound in a laboratory setting.
Caption: General workflow for this compound synthesis and purification.
Williamson Ether Synthesis Mechanism
This diagram illustrates the SN2 reaction mechanism for the synthesis of this compound from phenol and 2-chloroethanol.
References
- 1. puracy.com [puracy.com]
- 2. atamankimya.com [atamankimya.com]
- 3. acs.org [acs.org]
- 4. Buy this compound | 122-99-6 | >98% [smolecule.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. US10941097B2 - Methods for manufacturing this compound - Google Patents [patents.google.com]
- 10. US20200199057A1 - Methods for manufacturing this compound - Google Patents [patents.google.com]
- 11. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 12. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Methods for manufacturing this compound | TREA [trea.com]
- 16. RU2738846C1 - Methods of producing this compound - Google Patents [patents.google.com]
- 17. CN106699523A - Synthetic method of o-phenyl this compound - Google Patents [patents.google.com]
- 18. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 19. CN110642706A - Preparation method of high-purity this compound - Google Patents [patents.google.com]
- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Solubility Profile of Phenoxyethanol in Various Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of phenoxyethanol in a range of common organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this compound for formulation, synthesis, and analytical applications. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.
Solubility Data of this compound
This compound is a versatile glycol ether characterized by its aromatic structure and a terminal hydroxyl group, rendering it soluble in a variety of polar and some non-polar solvents. Its solubility is a critical parameter for its use as a preservative, solvent, and stabilizer in pharmaceutical and cosmetic formulations.[1]
Table 1: Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Solubility | Temperature (°C) |
| Alcohols | Ethanol (95-96%) | Miscible[2] | 20[3] |
| Methanol | Readily Soluble[4] | Not Specified | |
| Isopropanol | Soluble[5] | Not Specified | |
| Propylene Glycol | Miscible[1] | Not Specified | |
| Ketones | Acetone | Miscible[2][3] | 20[3] |
| Glycerols | Glycerin / Glycerol | Miscible[2][3] | 20[3] |
| Ethers | Diethyl Ether | Soluble[6] | Not Specified |
| Hydrocarbons | Heptane | Data Not Available | - |
| Octane | Data Not Available | - | |
| Toluene | Data Not Available | - | |
| Cyclohexane | Data Not Available | - | |
| Oils | Isopropyl Palmitate | Soluble[7] | Not Specified |
| Peanut Oil | Slightly Soluble[2] | Not Specified | |
| Olive Oil | Slightly Soluble[2] | Not Specified | |
| Aqueous | Water | 2.4 g/100g (24 g/L)[4] | 20[4] |
| Water | 2.6 g/100g (26 g/kg)[6][8] | Not Specified |
Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions. "Readily Soluble" and "Soluble" are qualitative terms found in the literature where quantitative data is not specified. Researchers are encouraged to determine the quantitative solubility for their specific applications using the protocol outlined below.
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a solvent. This method is followed by quantitative analysis using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and sensitive method for the quantification of this compound.[4]
Materials and Equipment
-
Solute: this compound (analytical standard, >99% purity)
-
Solvents: A range of organic solvents of interest (HPLC or analytical grade)
-
Apparatus:
-
Analytical balance (readable to ±0.1 mg)
-
Vials with polytetrafluoroethylene (PTFE)-lined screw caps (B75204) (e.g., 10-20 mL)
-
Constant temperature orbital shaker or water bath
-
Calibrated thermometers
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes (Class A)
-
Autosampler vials for GC
-
Gas chromatograph equipped with a Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., a mid-polar capillary column)
-
Procedure
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually present to ensure that equilibrium with the solid phase is achieved.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the solvent remains constant.
Step 2: Sample Collection and Preparation
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the GC-FID calibration curve.
Step 3: Preparation of Calibration Standards
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Perform a series of serial dilutions of the stock solution to create a set of at least five calibration standards of known concentrations.
Step 4: GC-FID Analysis
-
Set up the GC-FID with an appropriate method for the analysis of this compound. This includes optimizing the inlet temperature, oven temperature program, carrier gas flow rate, and detector settings.
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration of this compound.
-
Inject the diluted sample solutions.
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
Step 5: Calculation of Solubility
-
Calculate the concentration of this compound in the original, undiluted saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
References
- 1. specialchem.com [specialchem.com]
- 2. drugfuture.com [drugfuture.com]
- 3. phexcom.com [phexcom.com]
- 4. books.publisso.de [books.publisso.de]
- 5. humblebeeandme.com [humblebeeandme.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Investigating the Natural Occurrence of Phenoxyethanol in Plant Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyethanol, a glycol ether, is widely utilized as a preservative in cosmetic and pharmaceutical products due to its effective antimicrobial properties. While the this compound used commercially is synthetically produced, it is also known to occur naturally in some plant species. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, details relevant experimental protocols for its identification and quantification, and presents logical workflows to guide further research in this area. The primary plant species discussed are green tea (Camellia sinensis) and chicory (Cichorium intybus), which are often cited as natural sources of this compound.[1][2]
Natural Occurrence of this compound
Data Presentation
The following table summarizes the available information on the natural occurrence of this compound in the specified plant species.
| Plant Species | Common Name | Presence of this compound | Quantitative Data | Key References |
| Camellia sinensis | Green Tea | Confirmed | Not specified in available literature | [1][2][3][4] |
| Cichorium intybus | Chicory | Confirmed | Not specified in available literature | [5] |
Note: The absence of quantitative data highlights a significant research gap and an opportunity for novel investigations in phytochemistry.
Experimental Protocols
To investigate the presence and quantity of this compound in plant matrices, established analytical chemistry techniques for volatile and semi-volatile organic compounds can be adapted. The following protocols are based on methodologies used for analyzing volatile compounds in green tea and for the quantification of this compound in other matrices.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
This method is highly suitable for the detection of volatile compounds like this compound in plant materials.
Objective: To extract, identify, and quantify this compound from a plant sample.
Materials and Reagents:
-
Fresh or dried plant material (e.g., Camellia sinensis leaves)
-
20 mL headspace vials with PTFE-coated silicone septa
-
SPME fiber assembly (e.g., CAR/PDMS - Carboxen/Polydimethylsiloxane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
This compound standard (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Grind the dried plant material to a fine powder.
-
Accurately weigh 200 mg of the powdered sample and place it into a 20 mL headspace vial.[6]
-
-
Extraction (HS-SPME):
-
Seal the vial with the PTFE-coated silicone septum.
-
Place the vial in a heating block or water bath set to 70°C.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes to allow for the adsorption of volatile compounds.[6]
-
-
Analysis (GC-MS):
-
Immediately after extraction, insert the SPME fiber into the injection port of the GC-MS, which is held at a temperature suitable for desorption (e.g., 250°C).
-
Desorb the analytes from the fiber for a specified time (e.g., 3 minutes).[6]
-
The GC oven temperature program should be optimized to separate this compound from other volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 5°C/minute.
-
The mass spectrometer should be operated in full scan mode to identify the compounds based on their mass spectra. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in methanol.
-
Analyze the standards using the same HS-SPME-GC-MS method to generate a calibration curve.
-
The concentration of this compound in the plant sample can be determined by comparing its peak area to the calibration curve.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a robust method for the quantification of this compound and is commonly used for its analysis in cosmetic formulations. This can be adapted for plant extracts.
Objective: To quantify this compound in a plant extract.
Materials and Reagents:
-
Plant extract (prepared using a suitable solvent like methanol or ethanol)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
This compound standard (analytical grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation (Extraction):
-
Macerate or sonicate a known weight of the plant material in a suitable solvent (e.g., methanol).
-
Filter the extract to remove solid particles.
-
The extract may need to be further purified using solid-phase extraction (SPE) to remove interfering compounds.
-
Dilute the final extract with the mobile phase to a concentration within the calibration range.
-
Filter the diluted extract through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extract sample.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the investigation of this compound in plant species.
Caption: Workflow for investigating this compound in plants.
Logical Relationship of Natural Sources
This diagram shows the confirmed natural plant sources of this compound.
Caption: Known natural plant sources of this compound.
Conclusion
The natural occurrence of this compound in plant species such as Camellia sinensis and Cichorium intybus is an area that warrants further scientific investigation. While its presence is noted in existing literature, there is a clear lack of quantitative data. The experimental protocols detailed in this guide, utilizing HS-SPME-GC-MS and HPLC, provide a solid foundation for researchers to qualitatively identify and quantitatively measure this compound in various plant matrices. The provided workflows and diagrams offer a logical framework for structuring such research. Future studies in this area could lead to a better understanding of the biosynthesis of this compound in plants and potentially uncover new natural sources of this widely used compound.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. honest.com [honest.com]
- 3. This compound | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. anveya.com [anveya.com]
- 5. Phytochemical, antioxidant and mineral composition of hydroalcoholic extract of chicory (Cichorium intybus L.) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Anaerobic Degradation of Phenoxyethanol by Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyethanol is a widely utilized biocide and preservative in pharmaceutical and cosmetic formulations. Understanding its environmental fate, particularly under anaerobic conditions prevalent in wastewater treatment and various natural ecosystems, is critical. This technical guide provides an in-depth analysis of the anaerobic degradation pathway of this compound by microorganisms. It details the core metabolic processes, key microbial players, enzymatic mechanisms, and intermediate and end products. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of the degradation pathway and experimental workflows are included to enhance comprehension.
Introduction
This compound (2-phenoxyethanol) is an ether compound valued for its broad-spectrum antimicrobial properties. Its increased use has led to its presence in various waste streams, necessitating a thorough understanding of its biodegradability. While aerobic degradation pathways for many ether compounds are well-documented, anaerobic degradation mechanisms are often distinct and less understood. This guide focuses on the anaerobic biotransformation of this compound, a process of significant environmental relevance.
The Core Anaerobic Degradation Pathway
The primary mechanism for the anaerobic degradation of this compound has been elucidated through studies on the strictly anaerobic, gram-positive bacterium, Acetobacterium sp. strain LuPhet1, isolated from sewage sludge.[1] This bacterium can utilize this compound as its sole carbon and energy source.[1] The degradation process involves the cleavage of the ether bond, a typically stable linkage, to yield phenol (B47542) and acetaldehyde (B116499).[2][3] The acetaldehyde is subsequently oxidized to acetate (B1210297).[3][4]
Key Microbial Players
The most well-characterized microorganism capable of anaerobic this compound degradation is Acetobacterium sp. strain LuPhet1.[1] This homoacetogenic bacterium ferments this compound stoichiometrically to phenol and acetate.[1] While other microorganisms might be involved in the broader anaerobic food web that processes this compound and its metabolites in mixed microbial communities, strain LuPhet1 is the primary organism studied for the initial ether cleavage.
Enzymatic Mechanism
The cleavage of the ether linkage in this compound is a critical step. Research suggests a mechanism analogous to a corrinoid-dependent diol dehydratase reaction.[1] This involves an intramolecular shift of the hydroxyl group to the subterminal carbon atom, forming an unstable hemiacetal.[1][5] This hemiacetal then spontaneously decomposes to release phenol and acetaldehyde.[1] An alternative proposed mechanism involves the formation of an α-hydroxyradical, which then eliminates the phenoxy group.[3][4]
The subsequent conversion of acetaldehyde to acetate is carried out by a coenzyme A-dependent acetaldehyde:acceptor oxidoreductase, which forms acetyl-CoA.[1][4] The acetyl-CoA is then converted to acetate, a process that involves phosphate (B84403) acetyltransferase and acetate kinase.[1] The reducing equivalents generated during this oxidation are utilized by the carbon monoxide dehydrogenase pathway to reduce carbon dioxide to acetate, a hallmark of homoacetogenic bacteria.[4]
Quantitative Data on this compound Degradation
The following table summarizes key quantitative data from studies on the anaerobic degradation of this compound by Acetobacterium sp. strain LuPhet1.
| Parameter | Value | Organism/Conditions | Reference |
| Stoichiometry of Fermentation | 1 this compound → 1 Phenol + 1 Acetate | Acetobacterium sp. strain LuPhet1 | [1] |
| Enzyme Activities in Cell-Free Extracts | |||
| Acetaldehyde:acceptor oxidoreductase | Present | Acetobacterium sp. strain LuPhet1 | [1] |
| Phosphate acetyltransferase | Present | Acetobacterium sp. strain LuPhet1 | [1] |
| Acetate kinase | Present | Acetobacterium sp. strain LuPhet1 | [1] |
| Carbon monoxide dehydrogenase | Present | Acetobacterium sp. strain LuPhet1 | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the anaerobic degradation of this compound.
Cultivation of Anaerobic Microorganisms
-
Organism : Acetobacterium sp. strain LuPhet1.
-
Medium : A strictly anaerobic mineral medium is used, with this compound (typically 5-10 mM) as the sole carbon and energy source. The medium is reduced with agents like sodium sulfide (B99878) or cysteine-HCl.
-
Incubation : Cultures are grown in sealed infusion bottles with a nitrogen or nitrogen/CO2 atmosphere at a constant temperature (e.g., 30°C) in the dark.
-
Monitoring Growth : Bacterial growth is monitored by measuring the optical density (turbidity) of the culture at a specific wavelength (e.g., 578 nm).[2]
Cell Suspension Experiments
-
Purpose : To study the degradation pathway and stoichiometry in resting cells, independent of cell growth.
-
Procedure :
-
Cells are harvested from late exponential phase cultures by centrifugation under anoxic conditions.[2]
-
The cell pellet is washed and resuspended in an anoxic buffer.
-
The cell suspension is incubated with a known concentration of this compound (and/or isotopically labeled substrates).
-
Samples are taken over time to analyze for the disappearance of the substrate and the appearance of products.
-
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC) : Used to quantify this compound, phenol, and acetate in culture supernatants. A C18 reverse-phase column is typically employed with a mobile phase such as a methanol/water gradient. Detection is often done using a UV detector at a wavelength of around 206 nm.[4]
-
Gas Chromatography (GC) : Can be used to detect and quantify volatile compounds like acetaldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Crucial for elucidating the degradation pathway, especially when using isotopically labeled substrates (e.g., with deuterium (B1214612) or ¹³C).[3][4] ¹H and ¹³C NMR are used to determine the fate of specific atoms from the this compound molecule as it is converted to acetate.[2][4]
Visualizing the Pathway and Workflow
Anaerobic Degradation Pathway of this compound
Caption: Anaerobic degradation pathway of this compound by Acetobacterium sp.
Experimental Workflow for Studying Anaerobic Degradation
Caption: Workflow for studying this compound degradation in cell suspensions.
Conclusion
The anaerobic degradation of this compound is a specialized microbial process, with Acetobacterium sp. strain LuPhet1 serving as a model organism for its study. The cleavage of the stable ether bond proceeds through a unique enzymatic mechanism, leading to the formation of phenol and acetate. The methodologies outlined in this guide provide a framework for researchers to further investigate this pathway, explore the diversity of microorganisms capable of this transformation, and assess the environmental fate of this compound in anaerobic settings. This knowledge is crucial for environmental risk assessment and the development of effective bioremediation strategies.
References
- 1. Fermentation of this compound to phenol and acetate by a homoacetogenic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Mechanism of anaerobic ether cleavage: conversion of 2-phenoxyethanol to phenol and acetaldehyde by Acetobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The In Vivo Journey of Phenoxyethanol: A Technical Guide to its Biotransformation and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyethanol, a ubiquitous preservative in cosmetics, pharmaceuticals, and industrial products, undergoes a rapid and extensive series of metabolic processes following in vivo exposure.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for comprehensive safety assessments and toxicokinetic modeling. This technical guide provides an in-depth analysis of the biotransformation and metabolic fate of this compound in vivo, drawing upon key human and animal studies. We will delve into the quantitative data, detailed experimental protocols, and the metabolic pathways that govern its journey through the body.
Absorption: A Tale of Two Routes
This compound is readily absorbed into the systemic circulation following both oral and dermal administration.[1]
Oral Administration: Oral intake leads to rapid and nearly complete absorption.[1][3] In a human volunteer study, complete absorption was postulated based on a urinary recovery rate of 104% in a single male volunteer.[1] A later study with five volunteers showed a mean relative urinary recovery rate of 89.0 ± 11.8% within 48 hours, further supporting high absorption after oral ingestion.[1]
Dermal Administration: Transdermal uptake is also efficient, though generally slower than oral absorption.[1][4] Studies in humans have demonstrated rapid absorption through the skin.[2][4] The dermal resorption rate in humans has been estimated to be about 45%.[2][4][5]
Distribution and Metabolism: The Transformation Pathway
Once absorbed, this compound is distributed throughout the body and undergoes extensive metabolism.[1][6] The primary metabolic pathway involves oxidation of the ethanol (B145695) side chain.[6]
The key metabolic steps are:
-
Oxidation to Phenoxyacetic Acid (PhAA): this compound is first oxidized to its principal metabolite, phenoxyacetic acid (PhAA).[6][7] This conversion is mediated by alcohol dehydrogenase and aldehyde dehydrogenase.[6] PhAA is the major metabolite found in both blood and urine.[1][8]
-
Hydroxylation: A portion of the this compound and PhAA undergoes aromatic hydroxylation to form 4-hydroxythis compound (4-OH-PhE) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), respectively.[1][4]
Together, PhAA and 4-OH-PhAA account for over 99% of the renally excreted dose of this compound.[2][4] Unmetabolized this compound is excreted in very small amounts.[1]
Excretion: Rapid Elimination
The elimination of this compound and its metabolites is rapid and occurs predominantly through urine.[1][2] Following oral administration in humans, over 90% of the dose is excreted in the urine within 24 hours.[6] Similarly, after dermal exposure, the metabolites are quickly eliminated in the urine.[4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters from in vivo human studies.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Blood Following Oral and Dermal Administration in Humans.
| Analyte | Administration Route | Dose (mg/kg bw) | tmax (h) | cmax (mg/L) | t1/2 (h) |
| This compound | Oral | 5.02 ± 0.10 | ~1 | 0.027 (mean) | - |
| Dermal | ~5 | ~3 | - | - | |
| Dermal | 0.41 ± 0.01 | 1.6 (average) | - | - | |
| Phenoxyacetic Acid (PhAA) | Dermal | 0.41 ± 0.01 | 5 (average) | ~30-fold higher than PhE | 3.1 (average) |
Data compiled from references[1][4].
Table 2: Urinary Excretion of this compound and its Metabolites in Humans.
| Analyte | Administration Route | Dose (mg/kg bw) | % of Administered Dose Excreted in Urine (48h) | Urinary Elimination Half-life (h) |
| Phenoxyacetic Acid (PhAA) | Oral | 5.02 ± 0.10 | 77% (average) | 3.1 |
| Dermal | ~5 | 37.8% | - | |
| 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) | Oral | 5.02 ± 0.10 | 12% (average) | 4.2 |
| Dermal | ~5 | 2.4% | - | |
| This compound | Dermal | ~5 | < 0.05% | 1.8 |
| 4-Hydroxythis compound (4-OH-PhE) | Dermal | ~5 | < 0.05% | 1.9 |
Data compiled from reference[1].
Experimental Protocols
The following section details the methodologies employed in key human in vivo studies.
Human Volunteer Study: Oral and Dermal Administration
Objective: To investigate the biotransformation and toxicokinetics of this compound after oral and dermal exposure in humans.[1][3]
Study Design:
-
Subjects: Healthy adult volunteers (a mix of males and females) with no occupational exposure to this compound.[1] Volunteers were instructed to avoid products containing this compound for at least three days prior to and during the study.[1]
-
Oral Administration: Five volunteers received a single oral dose of approximately 5 mg/kg body weight of this compound.[1][9]
-
Dermal Administration: One volunteer received a single dermal dose of approximately 5 mg/kg body weight, applied as an ointment.[1] Another study involved five volunteers who received a dermal dose of 0.4 mg/kg body weight on a specified 800 cm² skin area under non-occlusive conditions.[2][4]
-
Sample Collection: Blood and urine samples were collected at multiple time points up to 48 or 72 hours post-administration.[1][3]
Analytical Methodology:
-
Sample Preparation: Urine samples were analyzed for phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA) without a hydrolysis step, as they are primarily excreted unconjugated.[1][4] For the analysis of unmetabolized this compound and 4-hydroxythis compound (4-OH-PhE), a hydrolysis step was included to account for conjugated forms.[1][4]
-
Instrumentation: Gas chromatography-mass spectrometry (GC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS/MS) were used for the quantification of this compound and its metabolites in blood and urine.[4][8]
Conclusion
In vivo studies in humans and animals have consistently shown that this compound is rapidly absorbed, extensively metabolized, and quickly excreted. The primary metabolic products, phenoxyacetic acid and 4-hydroxyphenoxyacetic acid, are the major analytes for biomonitoring exposure. The quantitative data and established experimental protocols provide a robust framework for researchers, scientists, and drug development professionals to conduct further safety assessments and refine toxicokinetic models for this widely used compound.
References
- 1. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substance profile - ECETOC [ecetoc.org]
- 7. Percutaneous penetration of 2-phenoxyethanol through rat and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Phenoxyethanol: A Technical Guide to its CAS Registry Number and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Phenoxyethanol, a widely used preservative in the pharmaceutical and cosmetic industries. This document consolidates critical safety data, outlines detailed experimental methodologies for key toxicological assessments, and presents its mechanism of action. The CAS registry number for this compound is 122-99-6 .[1][2][3][4][5] This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation, offering a thorough understanding of the safety and biological interactions of this compound.
Chemical and Physical Properties
This compound is a glycol ether that functions as a preservative, solvent, and fragrance fixative.[4] It is a colorless, oily liquid with a faint rose-like scent.[4]
| Property | Value | Source |
| CAS Registry Number | 122-99-6 | [1][2][3][4][5] |
| Molecular Formula | C8H10O2 | [1][2] |
| Molecular Weight | 138.16 g/mol | [2][5] |
| Boiling Point | 245.2 °C | [1] |
| Melting Point | 14 °C | [1] |
| Density | 1.1094 g/cm³ at 20 °C | [1] |
| Solubility in Water | 26 g/L | [6] |
Safety and Toxicology Data
This compound has undergone extensive toxicological evaluation. The following tables summarize the key findings from various studies.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification |
| LD50 | Rat | Oral | 1.4 - 1.9 g/kg | Practically nontoxic |
| LD50 | Rat | Dermal | 13.0 ml/kg | Practically nontoxic |
Data sourced from the Final Report on the Safety Assessment of this compound.[1]
Irritation and Sensitization
| Test | Species | Concentration | Result |
| Skin Irritation | Rabbit | 2.0% | Slight irritant |
| Skin Irritation | Guinea Pig | Undiluted | Slight irritant |
| Eye Irritation | Rabbit | Undiluted | Strong irritant |
| Eye Irritation | Rabbit | 2.2% | Non-irritating |
| Skin Sensitization | Guinea Pig | - | Not a sensitizer |
Data sourced from the Final Report on the Safety Assessment of this compound.[1]
Genotoxicity
| Assay | System | Metabolic Activation | Result |
| Ames Test | S. typhimurium | With and Without | Non-mutagenic |
| Mouse Micronucleus Test | In vivo | - | Non-mutagenic |
| Chromosomal Aberration | Human Lymphocytes | - | No significant differences |
| Micronucleus Test | Human Lymphocytes | - | No significant differences |
Data sourced from the Final Report on the Safety Assessment of this compound and an in vitro study on human lymphocytes.[1][7]
Carcinogenicity
Two carcinogenicity studies conducted via the oral route in rodents showed no carcinogenic effects.[8]
Reproductive and Developmental Toxicity
| Study | Species | Route | Key Findings |
| Two-GenerationReproductive Toxicity | Mouse | Oral (diet) | Reproductive toxicant at 2.5% in the diet for F1 mice, with a dose-dependent decrease in live pup weight. Fetotoxic to F0 females.[1] |
| Teratogenicity | Rabbit | Dermal | Not teratogenic, embryotoxic, or fetotoxic at maternally toxic doses.[1] |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments cited in this guide, based on standardized OECD guidelines.
Acute Dermal Irritation/Corrosion (Based on OECD 404)
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Preparation: The day before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch. The patch is held in place with non-irritating tape, and the trunk of the animal is wrapped with an elastic bandage for a 4-hour exposure period.
-
Observation: After 4 hours, the patch is removed. The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Skin reactions are scored based on a standardized scale.
Caption: Workflow for Acute Dermal Irritation Test.
Skin Sensitization - Guinea Pig Maximization Test (GPMT) (Based on OECD 406)
Objective: To determine the potential of a substance to induce skin sensitization.
Methodology:
-
Test Animals: Young, healthy adult albino guinea pigs are used.
-
Induction Phase:
-
Day 0: Three pairs of intradermal injections are made into the clipped shoulder region:
-
Freund's Complete Adjuvant (FCA) emulsified with water (1:1).
-
The test substance in a suitable vehicle.
-
The test substance emulsified in FCA.
-
-
Day 7: The same shoulder region is treated topically with the test substance, which is then covered with an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance is applied topically to a clipped flank under a patch for 24 hours.
-
-
Observation: The challenge sites are observed for erythema and edema at 48 and 72 hours after the start of the challenge. The incidence and severity of the skin reactions in the test group are compared to a control group.
Caption: Guinea Pig Maximization Test Workflow.
Eye Irritation - Draize Test
Objective: To assess the potential of a substance to cause eye irritation or damage.
Methodology:
-
Test Animals: Adult albino rabbits are used.
-
Application: 0.1 mL of the undiluted or diluted test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.
-
Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored according to the Draize scale.
Bacterial Reverse Mutation Test - Ames Test
Objective: To evaluate the mutagenic potential of a substance.
Methodology:
-
Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA102, TA1535, TA1537) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).
-
Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[9][10][11][12]
In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD 474)
Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts.
Methodology:
-
Test Animals: Typically, mice or rats are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, once or twice.
-
Sample Collection: Bone marrow is collected from the femur at appropriate time intervals after treatment (e.g., 24 and 48 hours).
-
Slide Preparation: Bone marrow smears are prepared on microscope slides and stained.
-
Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated polychromatic erythrocytes (PCEs) among a total of at least 2000 PCEs per animal. An increase in the frequency of micronucleated PCEs in treated animals compared to a control group indicates genotoxicity.[13][14][15][16][17]
Two-Generation Reproduction Toxicity Study (Based on OECD 416)
Objective: To assess the effects of a substance on male and female reproductive performance and on the offspring.
Methodology:
-
Test Animals: Rats are the preferred species.
-
Parental Generation (F0): Male and female rats are administered the test substance at three dose levels plus a control. Dosing begins before mating and continues through mating, gestation, and lactation.
-
First Filial Generation (F1): Offspring from the F0 generation are selected and administered the test substance from weaning through their mating to produce the F2 generation.
-
Endpoints: A wide range of parameters are evaluated in both generations, including clinical observations, body weight, food consumption, mating and fertility indices, litter size, pup viability, and growth. Gross and histopathological examinations of reproductive organs are also performed.[18][19][20][21]
Carcinogenicity Study (Based on OECD 451)
Objective: To identify the carcinogenic potential of a substance after long-term exposure.
Methodology:
-
Test Animals: Typically, rats or mice are used.
-
Administration: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice) at three dose levels plus a control. The oral route is most common.
-
Observations: Animals are observed for clinical signs of toxicity and the development of tumors. Body weight and food consumption are monitored.
-
Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive histopathological examination of organs and tissues is performed. The incidence and type of tumors in the treated groups are compared to the control group.[22][23][24][25][26]
Mechanism of Antimicrobial Action
This compound exerts its antimicrobial effect through a multi-faceted mechanism primarily targeting the integrity and function of the bacterial cell.
The primary mechanism involves the disruption of the bacterial cell membrane.[27] This leads to increased permeability, causing leakage of essential intracellular components such as potassium ions. Furthermore, this compound has been shown to inhibit the synthesis of DNA and RNA, crucial processes for bacterial replication and survival.[1] It can also inhibit key enzymes involved in cellular metabolism.
Caption: Antimicrobial Mechanism of this compound.
Conclusion
This compound, identified by CAS registry number 122-99-6, has a well-documented safety profile. The comprehensive toxicological data indicate that it is practically non-toxic via acute oral and dermal routes and is not a skin sensitizer. While it can be a strong eye irritant at high concentrations, it is non-irritating at concentrations typically used in formulations. Genotoxicity and carcinogenicity studies have not revealed significant concerns. Reproductive and developmental effects have been observed at high doses in animal studies. Its antimicrobial mechanism involves the disruption of the bacterial cell membrane and inhibition of essential biosynthetic pathways. This guide provides a foundational resource for the informed and safe use of this compound in research and product development.
References
- 1. Effect of 2-phenoxyethanol upon RNA, DNA and protein biosynthesis in Escherichia coli NCTC 5933 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of this compound | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation - European Biomedical Institute [ebi.bio]
- 11. youtube.com [youtube.com]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. scispace.com [scispace.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. inotiv.com [inotiv.com]
- 17. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 18. oecd.org [oecd.org]
- 19. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. oecd.org [oecd.org]
- 22. policycommons.net [policycommons.net]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. mhlw.go.jp [mhlw.go.jp]
- 26. oecd.org [oecd.org]
- 27. researchgate.net [researchgate.net]
Spectroscopic analysis (NMR, IR, UV-Vis) of phenoxyethanol for identification
An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of phenoxyethanol using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for unambiguous identification and quality control.
This compound (2-phenoxyethanol) is a widely utilized preservative in pharmaceutical formulations, cosmetics, and vaccines, prized for its broad-spectrum antimicrobial activity and chemical stability.[1][2] Its effective and safe use necessitates stringent identity and purity confirmation, for which spectroscopic methods are indispensable. This technical guide provides a comprehensive overview of the application of NMR, IR, and UV-Vis spectroscopy for the definitive identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound by analyzing the magnetic properties of its atomic nuclei. For this compound (C₈H₁₀O₂), ¹H (proton) and ¹³C (carbon-13) NMR are primary tools for structural elucidation.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and aliphatic protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.24 - 7.32 | Multiplet | 2H | Ar-H (meta) |
| ~6.90 - 6.96 | Multiplet | 3H | Ar-H (ortho, para) |
| ~4.11 | Triplet | 2H | -O-CH₂- |
| ~3.94 | Triplet | 2H | -CH₂-OH |
| ~2.5 (variable) | Broad Singlet | 1H | -OH |
Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency. Data presented is a representative compilation from various sources using CDCl₃ as a solvent.[1][3]
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in the molecule. The proton-decoupled ¹³C NMR spectrum of this compound will show distinct peaks for each unique carbon atom.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~158.0 | Ar-C (quaternary, C-O) |
| ~129.5 | Ar-C (meta) |
| ~121.0 | Ar-C (para) |
| ~114.6 | Ar-C (ortho) |
| ~69.2 | -O-CH₂- |
| ~61.2 | -CH₂-OH |
Note: Chemical shifts can vary slightly depending on the solvent. Data presented is a representative compilation from various sources using CDCl₃ as a solvent.[1][4][5]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol |
| ~3060, 3040 | C-H stretch | Aromatic |
| ~2930, 2870 | C-H stretch | Aliphatic (CH₂) |
| ~1600, 1500 | C=C stretch | Aromatic ring |
| ~1240 | C-O stretch | Aryl ether |
| ~1040 | C-O stretch | Primary alcohol |
| ~750, 690 | C-H bend | Monosubstituted benzene (B151609) |
Note: Peak positions and intensities can be influenced by the sampling method (e.g., neat liquid, KBr pellet, ATR).[1][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For this compound, the absorption is due to the π → π* transitions within the benzene ring.
Table 4: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) |
| Methanol | ~269, ~275 |
| Aqueous | ~269, ~275 |
Note: The UV spectrum of an aqueous solution of 2-phenoxyethanol (B1175444) shows no significant absorbance above 290 nm.[1][7][8]
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A consistent experimental protocol is crucial for obtaining high-quality, reproducible NMR data.[9]
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[9]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans to achieve a good signal-to-noise ratio.[9]
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[9]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.[9]
-
IR Sample Preparation and Data Acquisition
The sample preparation method for IR spectroscopy depends on the physical state of the sample. As this compound is a slightly viscous liquid at room temperature, the neat liquid method is most appropriate.[7][10]
-
Sample Preparation (Neat Liquid):
-
Place a small drop of this compound onto the surface of one KBr or NaCl plate.
-
Place a second plate on top and gently rotate to form a thin, uniform film between the plates.
-
Ensure there are no air bubbles in the film.
-
-
Data Acquisition:
-
Place the sample holder with the prepared plates into the IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
UV-Vis Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Prepare a blank sample containing only the solvent.[11]
-
-
Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[12]
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer to measure the baseline.
-
Rinse the cuvette with the sample solution before filling it with the sample.
-
Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.[11][12]
-
Logical Workflow for Identification
The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.
References
- 1. This compound | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phexcom.com [phexcom.com]
- 3. 2-Phenoxyethanol(122-99-6) 1H NMR [m.chemicalbook.com]
- 4. 2-Phenoxyethanol(122-99-6) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. This compound IP 1LT - Actylis Lab [actylislab.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. youtube.com [youtube.com]
An In-Depth Technical Guide to the In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Phenoxyethanol (CAS No. 122-99-6) is an aromatic ether alcohol widely employed as a preservative in cosmetic and personal care products, typically at a maximum concentration of 1%.[1][2][3][4] Its broad-spectrum antimicrobial activity and compatibility with various formulations have made it a staple in the industry.[2][3][5] This technical guide provides a comprehensive overview of the in vitro cytotoxic and genotoxic profile of this compound, synthesizing data from key safety assessments and research studies. It includes detailed experimental protocols for standard assays, tabulated quantitative data for comparative analysis, and workflow visualizations to support laboratory implementation.
In Vitro Cytotoxicity Evaluation
The assessment of cytotoxicity is a critical first step in evaluating the safety of a chemical compound. In vitro assays provide data on a substance's potential to cause cell damage or death. Studies have shown that while this compound is safe at its use-concentrations, it can exhibit cytotoxic effects at higher concentrations in various cell lines.
Summary of Findings
In vitro studies indicate that this compound can induce cytotoxic effects in a dose-dependent manner. A study using human peripheral blood lymphocytes demonstrated a slight but significant cytotoxic effect at concentrations of 25 and 50 µg/mL, as measured by a decrease in the mitotic index.[6][7] Other research has reported high cytotoxicity in HaCaT, HDFa, and HepG2 cell lines, with one study noting a drastic decrease in cell viability at a 1% concentration.[8][9] These findings highlight that cytotoxic potential is evident, though typically at concentrations exceeding those found in consumer products.
Data Presentation: In Vitro Cytotoxicity of this compound
| Assay Type | Cell Line / Test System | Concentration Range | Endpoint Measured | Key Result | Citation(s) |
| Mitotic Index (MI) | Human Peripheral Blood Lymphocytes | 12.5, 25, 50 µg/mL | Cell Proliferation | Significant decrease in MI at 25 and 50 µg/mL. | [6][7] |
| MTT Assay | HaCaT, HDFa, HepG2 | Permitted cosmetic concentrations | Cell Viability | Demonstrated high cytotoxicity in all tested cell lines. | [8] |
| MTT Assay | Allium cepa (Onion) Root Cells | 2.5, 5, 10 mM | Mitotic Index | A dose-dependent decrease in the mitotic index was observed. | [10] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product.[11][12]
Methodology:
-
Cell Seeding:
-
Compound Exposure:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure period (e.g., 24 or 48 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from each well.
-
Add 100 µL of a solubilization solution (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.[14]
-
Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
Visualization: MTT Assay Workflow
Caption: Workflow diagram of the MTT cytotoxicity assay.
In Vitro Genotoxicity Evaluation
Genotoxicity assays are designed to detect direct or indirect DNA damage caused by a chemical, which can lead to mutations or cancer. The weight of evidence from a battery of standard in vitro and in vivo tests indicates that this compound is not genotoxic.
Summary of Findings
This compound has been consistently found to be non-mutagenic and non-genotoxic in regulatory-accepted assays.[1] It tested negative in the bacterial reverse mutation assay (Ames test) both with and without metabolic activation.[1] Furthermore, studies in mammalian cells, including an in vivo mouse micronucleus test and in vitro tests on human lymphocytes, have shown no evidence of genotoxic activity.[1][6][7] A comprehensive review by the Scientific Committee on Consumer Safety (SCCS) concluded that this compound does not have in vivo genotoxic potential and poses no genotoxic hazard to humans.[4] One study using the plant-based Allium cepa test did report an increase in micronucleus frequency, but this result is not consistent with the findings from mammalian systems.[10]
Data Presentation: In Vitro Genotoxicity of this compound
| Assay Type | Test System | Metabolic Activation (S9) | Concentrations Tested | Result | Citation(s) |
| Ames Test | Salmonella typhimurium | With & Without | Not Specified | Non-mutagenic | [1] |
| Micronucleus Test | Human Peripheral Blood Lymphocytes | Not Applicable | 12.5, 25, 50 µg/mL | No significant increase in micronuclei frequency. | [6][7] |
| Chromosomal Aberration Assay | Human Peripheral Blood Lymphocytes | Not Applicable | 12.5, 25, 50 µg/mL | No significant increase in chromosomal aberrations. | [6][7] |
| Micronucleus Test | Allium cepa (Onion) Root Cells | Not Applicable | 2.5, 5, 10 mM | Significant increase in micronuclei frequency. | [10] |
| Unscheduled DNA Synthesis (UDS) | Rat | Not Applicable (in vivo) | Not Specified | No evidence of genotoxicity. | [4] |
Experimental Protocol: Chromosomal Aberration Assay
This assay assesses the potential of a test substance to induce structural damage to chromosomes in cultured mammalian cells. The protocol below is a synthesized methodology for human lymphocytes.[6][7]
Methodology:
-
Cell Culture Initiation:
-
Collect whole blood from healthy donors via venipuncture into heparinized tubes.
-
Establish lymphocyte cultures using a complete medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a mitogen (e.g., phytohemagglutinin) to stimulate cell division.
-
-
Compound Exposure:
-
After an initial incubation period (e.g., 24 hours), treat the cultures with at least three concentrations of this compound (e.g., 12.5, 25, 50 µg/mL).
-
Concurrently, run a negative/vehicle control and a positive control (a known clastogen like Mitomycin-C).
-
-
Metaphase Arrest:
-
Approximately 2-4 hours before harvesting, add a mitotic spindle inhibitor (e.g., Colcemid) to the cultures. This arrests the cells in the metaphase stage of mitosis when chromosomes are most condensed and visible.
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) and incubate to induce cell swelling, which aids in chromosome spreading.
-
Fix the cells using freshly prepared, ice-cold Carnoy's fixative (Methanol:Glacial Acetic Acid, 3:1). Repeat the fixation step 2-3 times.
-
Drop the final cell suspension onto clean, cold microscope slides and allow them to air-dry.
-
-
Staining and Analysis:
-
Stain the slides with a suitable chromosome stain, such as 5% Giemsa solution.
-
Under a light microscope, score at least 100 well-spread metaphases per concentration for structural aberrations, including chromatid and chromosome gaps, breaks, fragments, and exchanges.
-
Analyze the data statistically to determine if there is a significant, dose-related increase in aberrations compared to the negative control.
-
Visualization: Chromosomal Aberration Assay Workflow
Caption: Workflow for the in vitro chromosomal aberration assay.
Relationship Between Cytotoxicity and Genotoxicity
Cytotoxicity and genotoxicity are distinct but related endpoints in toxicology. High concentrations of a test compound can lead to excessive cytotoxicity, which may confound the results of a genotoxicity assay, leading to false positives. Therefore, it is standard practice to first determine the cytotoxic range of a compound to select appropriate, non-toxic to moderately toxic concentrations for genotoxicity testing.
Visualization: Logic Diagram for Toxicity Testing
Caption: Logical workflow for chemical safety evaluation.
Conclusion
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. Safety review of this compound when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. parchem.com [parchem.com]
- 6. In Vitro Genotoxic and Cytotoxic Evaluation of this compound in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revistas.usp.br [revistas.usp.br]
- 9. scielo.br [scielo.br]
- 10. The Potential Risk Assessment of this compound with a Versatile Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 13. turkjps.org [turkjps.org]
- 14. Caspase-7 deficiency in Chinese hamster ovary cells reduces cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hifunwithsoap.co.za [hifunwithsoap.co.za]
Physical properties of phenoxyethanol including boiling and melting points
This technical guide provides a comprehensive overview of the core physical properties of phenoxyethanol, with a specific focus on its boiling and melting points. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines experimental methodologies for property determination, and presents a logical workflow relevant to its application in scientific research.
Introduction to this compound
This compound (C₈H₁₀O₂) is a glycol ether that functions as a versatile solvent and preservative in a wide array of products, including cosmetics, pharmaceuticals, and vaccines.[1][2][3][4] It is a colorless, oily liquid characterized by a faint aromatic, rose-like odor.[3][5] Its utility in various formulations is largely dictated by its specific physical and chemical characteristics. Understanding these properties is critical for formulation development, stability testing, and ensuring product safety and efficacy.
Core Physical Properties
The boiling and melting points are fundamental physical constants that provide insight into the purity and physical state of this compound under varying temperature conditions. Below is a summary of reported values from various technical and safety data sheets.
Table 1: Summary of Quantitative Physical Data for this compound
| Physical Property | Reported Value(s) | Source(s) |
| Melting Point | 14 °C | [6][7][8] |
| 11-13 °C | [9][10][11] | |
| 11 °C | [12] | |
| -2 °C | [3][5] | |
| 57 °F (13.9 °C) | [7] | |
| Boiling Point | 245.2 °C (@ 760 Torr) | [6][8] |
| 244 - 246 °C | [1] | |
| 247 °C | [3][5][9][10] | |
| 237 °C | [8][11] | |
| 246 °C | [12] | |
| ~245 °C | [13] | |
| 473.4 °F (245.2 °C) | [7] |
Note: Variations in reported values can be attributed to differences in experimental conditions, sample purity, and measurement techniques.
Experimental Protocols for Property Determination
The determination of boiling and melting points is a standard procedure in chemical analysis for identifying and assessing the purity of a substance. While specific experimental reports for this compound are not detailed in the provided literature, the following are standard, widely accepted methodologies.
3.1. Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[14]
-
Apparatus: A Thiele tube, mineral oil, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source (e.g., Bunsen burner).
-
Procedure:
-
A small amount of the this compound sample (a few milliliters) is placed into the small test tube.
-
A capillary tube is placed inside the test tube with its open end submerged in the liquid.
-
The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in a Thiele tube filled with mineral oil, ensuring the oil level is above the sample.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[14]
-
As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.
-
Heating continues until a continuous and vigorous stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid just begins to re-enter the capillary tube.[14]
-
3.2. Melting Point Determination (Capillary Method)
The melting point of a solid is determined by heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid. Since this compound's melting point is near room temperature, the sample would first need to be solidified by cooling.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), and a solidified sample of this compound.
-
Procedure:
-
A small amount of the pre-solidified this compound is finely crushed and packed into the bottom of a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated rapidly at first to approach the expected melting point, then the heating rate is slowed to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.
-
A narrow melting range (typically < 2 °C) is indicative of a pure substance.
-
Visualization of Experimental & Developmental Workflow
The following diagram illustrates a logical workflow from the initial characterization of a substance like this compound to its application in product development, a process familiar to the target audience of researchers and drug development professionals.
Workflow for Physical Property Determination and Application.
References
- 1. 2017erp.com [2017erp.com]
- 2. bioalkemia.com [bioalkemia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. atamankimya.com [atamankimya.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. 2-Phenoxyethanol [chembk.com]
- 10. 122-99-6 CAS MSDS (2-Phenoxyethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. madarcorporation.com [madarcorporation.com]
- 13. US10941097B2 - Methods for manufacturing this compound - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Chemical Reactions and Stability of the Ether Linkage in Phenoxyethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyethanol is a widely utilized bactericidal preservative in pharmaceutical formulations, particularly in vaccines and topical preparations. Its efficacy and safety profile are intrinsically linked to the stability of its chemical structure, specifically the ether linkage between the phenyl and ethyl groups. This technical guide provides a comprehensive analysis of the chemical reactions and stability of this compound's ether linkage under various pharmaceutically relevant stress conditions. This document details degradation pathways, including hydrolysis, oxidation, and photodegradation, and provides insights into the kinetics and mechanisms of these reactions. Furthermore, it outlines experimental protocols for stability-indicating analytical methods and discusses the compatibility of this compound with common pharmaceutical excipients.
Introduction
2-Phenoxyethanol (B1175444) (C8H10O2), an ethylene (B1197577) glycol monophenyl ether, is a colorless, viscous liquid with a faint aromatic odor. Its broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as yeasts, makes it an effective preservative in a variety of pharmaceutical products.[1][2] The stability of the ether linkage in this compound is a critical quality attribute, as its cleavage can lead to the formation of degradation products, potentially impacting the safety and efficacy of the drug product. Understanding the chemical behavior of this linkage under stress conditions is paramount for formulation development, stability testing, and regulatory compliance.
Chemical Stability of the this compound Ether Linkage
The ether bond in this compound is generally stable; however, it can undergo degradation through several pathways, primarily hydrolysis under acidic and alkaline conditions and oxidation.[3][4] The molecule is also subject to degradation under thermal and photolytic stress.
Hydrolytic Degradation
The ether linkage in this compound is susceptible to cleavage in the presence of strong acids and, to a lesser extent, strong bases.
Acid-Catalyzed Hydrolysis: In acidic environments, the ether oxygen is protonated, forming a good leaving group (an alcohol). The subsequent cleavage of the C-O bond can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether. For this compound, an aryl alkyl ether, the cleavage consistently yields phenol (B47542) and ethylene glycol (which can be further converted to other products).[5][6] The attack of a nucleophile (e.g., a halide ion from the acid) occurs at the less sterically hindered ethyl group.[7]
Base-Catalyzed Hydrolysis: While generally more resistant to basic conditions than acidic ones, some degradation of this compound can occur in the presence of strong bases at elevated temperatures. The mechanism is less straightforward than acid-catalyzed cleavage and may involve nucleophilic attack on the alpha-carbon of the ethyl group.
Oxidative Degradation
This compound can be oxidized by strong oxidizing agents, such as hydrogen peroxide. The primary alcohol group is the initial site of oxidation, leading to the formation of 2-phenoxyacetaldehyde, which can be further oxidized to 2-phenoxyacetic acid (PhAA).[8] In biological systems, this oxidation is catalyzed by alcohol and aldehyde dehydrogenases.[8]
Thermal and Photolytic Degradation
This compound is relatively stable to heat and UV light under normal storage conditions. Forced degradation studies have shown no significant degradation when exposed to heat (60°C for 1 hour) or UV light (24 hours).[4] However, at very high temperatures, decomposition can occur, potentially leading to the formation of phenol and ethylene oxide derivatives.[9] this compound does not absorb UV light at wavelengths greater than 290 nm, suggesting a low potential for direct photodegradation by sunlight.[9][10]
Quantitative Stability Data
Forced degradation studies are essential to understand the stability of this compound and to develop stability-indicating analytical methods. The following table summarizes the conditions and outcomes of such studies.
| Stress Condition | Reagent/Parameters | Duration | Observed Degradation | Degradation Products | Reference |
| Acid Hydrolysis | 1 M HCl | 24 hours | Major degradation | Additional peak observed in HPLC | [4] |
| Base Hydrolysis | 1 M NaOH | 4 hours | Minor degradation | Additional peak observed in HPLC | [4] |
| Oxidation | 0.1% to 3.0% H₂O₂ | 7 days | Degradation expected | 2-Phenoxyacetic acid | [8][11] |
| Thermal | 60°C | 1 hour | No degradation | - | [4] |
| Photolytic | UV lamp (254 nm) | 24 hours | No degradation | - | [4] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline based on ICH recommendations and published studies.[11][12][13][14][15]
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or the formulation vehicle).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 1 M HCl). Store at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[4]
-
Base Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 1 M NaOH). Store at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 4 hours).[4]
-
Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide). Store at room temperature for a specified period (e.g., 7 days).[11]
-
Thermal Degradation: Store the stock solution at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
3. Sample Neutralization/Quenching:
-
After the specified stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
For oxidative degradation, the reaction may be quenched by adding a reducing agent if necessary.
4. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A robust stability-indicating method should be able to separate the intact this compound from its degradation products and any excipients present in the formulation.
Typical HPLC Parameters: [4][16][17][18]
-
Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol). The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 270 nm).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Compatibility with Pharmaceutical Excipients
The stability and preservative efficacy of this compound can be influenced by interactions with other components in a pharmaceutical formulation.
-
Polysorbates (e.g., Polysorbate 80): There are conflicting reports on the interaction between this compound and polysorbates. Some sources suggest that highly ethoxylated compounds can inactivate this compound, potentially by partitioning the preservative into the micellar phase, thus reducing its availability in the aqueous phase to exert its antimicrobial effect.[3] However, many formulations successfully use both ingredients, suggesting that the interaction is concentration and formulation dependent.[3]
-
Cellulose (B213188) Derivatives: The antimicrobial activity of this compound against certain microorganisms may be reduced in the presence of cellulose derivatives.
-
Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, which may affect its availability and preservative efficacy.[19][20][21]
-
Other Preservatives: this compound is often used in combination with other preservatives, such as parabens, to achieve a broader spectrum of antimicrobial activity.[22]
Conclusion
The ether linkage in this compound is chemically robust under typical storage conditions. However, it is susceptible to degradation under significant acidic, and to a lesser extent, basic and oxidative stress. A thorough understanding of these degradation pathways and the factors that influence them is crucial for the development of stable and effective pharmaceutical formulations. Forced degradation studies, coupled with validated stability-indicating analytical methods, are indispensable tools for characterizing the stability of this compound and ensuring product quality and patient safety. For drug development professionals, careful consideration of potential interactions with other excipients is necessary to maintain the preservative efficacy of this compound throughout the product's shelf life.
References
- 1. medicalresearchjournal.org [medicalresearchjournal.org]
- 2. Safety review of this compound when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistscorner.com [chemistscorner.com]
- 4. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. scispace.com [scispace.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. nano-lab.com.tr [nano-lab.com.tr]
- 17. series.publisso.de [series.publisso.de]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Review on Cyclodextrins/Estrogens Inclusion Complexes [mdpi.com]
- 21. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. US20040258700A1 - Vaccine formulation with a preservative - Google Patents [patents.google.com]
Phenoxyethanol: A Technical Guide to its Dual Function as a Solvent and Preservative in Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyethanol (C8H10O2), a glycol ether, is a versatile excipient widely employed in pharmaceutical and research applications for its dual functionality as a preservative and a solvent.[1] This technical guide provides an in-depth analysis of its core functions, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows. Its broad-spectrum antimicrobial activity against bacteria and yeasts, coupled with its ability to dissolve a range of active pharmaceutical ingredients (APIs) and other formulation components, makes it a valuable tool in the development of stable and effective scientific and pharmaceutical preparations.[2][3]
Chemical and Physical Properties
This compound is a colorless, oily liquid with a faint rose-like scent.[1][4] It is chemically stable and compatible with a wide range of other ingredients.[5]
| Property | Value | Reference |
| Chemical Formula | C8H10O2 | [4] |
| Molar Mass | 138.166 g·mol−1 | [4] |
| Appearance | Colorless oily liquid | [4] |
| Density | 1.102 g/cm³ | [4] |
| Melting Point | -2 °C (28 °F; 271 K) | [4] |
| Boiling Point | 247 °C (477 °F; 520 K) | [4] |
| Solubility in water | 26 g/kg | [4] |
| Solubility | Miscible with acetone, ethanol, and glycerol. Slightly soluble in peanut oil and olive oil. | [6] |
Function as a Preservative
This compound is a widely used preservative in cosmetics, pharmaceuticals, and vaccines due to its broad-spectrum antimicrobial activity.[3][7] It is effective against a range of Gram-positive and Gram-negative bacteria, as well as yeasts.[2] Its efficacy is typically observed at concentrations ranging from 0.5% to 1%.[7]
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cytoplasmic membrane.[8] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
References
- 1. Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 4. drugfuture.com [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent | Semantic Scholar [semanticscholar.org]
- 8. publications.iarc.who.int [publications.iarc.who.int]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Phenoxyethanol Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyethanol is a widely utilized preservative in pharmaceutical formulations, cosmetic products, and vaccines due to its broad antimicrobial spectrum and chemical stability.[1] Accurate quantification of this compound is crucial for ensuring product safety, quality, and compliance with regulatory standards.[2][3] High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the determination of this compound.[2] This application note provides a detailed protocol for the quantification of this compound using a validated reverse-phase HPLC (RP-HPLC) method.
Principle
The method employs reverse-phase chromatography to separate this compound from other components in the sample matrix. A C18 or C8 column is typically used as the stationary phase, while a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and water allows for the elution of the analyte.[4][5] Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where this compound exhibits significant absorbance, such as 270 nm or 258 nm.[4][5] Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration standard.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.[5][6]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 x 4.6 mm, 5 µm particle size[5] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v)[5] or Acetonitrile:Water (55:45, v/v)[1] |
| Flow Rate | 1.0 mL/min[4][5] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 270 nm[5] |
| Run Time | Approximately 10 minutes |
Reagents and Standards
-
This compound reference standard (≥99.5% purity)[1]
-
HPLC grade acetonitrile[5]
-
Ultrapure water[5]
-
HPLC grade methanol (B129727) (for sample preparation, if needed)[4]
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 10 - 200 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Gels and Creams: Accurately weigh about 1.0 g of the sample into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15-20 minutes to dissolve the this compound.[4] Allow the solution to cool to room temperature and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before HPLC analysis.[7][8]
-
For Liquid Formulations (e.g., vaccines, lotions): The sample may be directly diluted with the mobile phase to a concentration within the calibration range.[1] Filtration through a 0.45 µm syringe filter is recommended prior to injection.
Method Validation Data
The following tables summarize the typical performance characteristics of a validated HPLC method for this compound quantification.
Table 2: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.125 - 375[5] | > 0.999[4] |
| This compound | 70 - 1100[1] | 0.999[1] |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 125 | 99.99 - 102.86[5] |
| 250 | 99.99 - 102.86[5] |
| 375 | 99.99 - 102.86[5] |
Table 4: Precision (Repeatability and Intermediate Precision)
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 125 | < 1[1] | < 1[1] |
| 250 | < 1[1] | < 1[1] |
| 375 | < 1[1] | < 1[1] |
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value |
| LOD | 31.25 ng/mL[5] |
| LOQ | 125.0 ng/mL[5] |
Visualizations
Caption: HPLC workflow for this compound quantification.
Caption: Key parameters for HPLC method validation.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in various formulations.[1][4][5] The method is suitable for routine quality control analysis and stability testing in the pharmaceutical and cosmetic industries.[4] Proper method validation in accordance with ICH guidelines is essential to ensure reliable and accurate results.[1][5]
References
- 1. dcvmn.org [dcvmn.org]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. filab.fr [filab.fr]
- 4. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Simultaneous Analysis of this compound and Parabens | SCION [scioninstruments.com]
- 7. asean.org [asean.org]
- 8. hitachi-hightech.com [hitachi-hightech.com]
Application Note: Impurity Profiling of Phenoxyethanol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the comprehensive impurity profiling of phenoxyethanol, a widely used preservative in pharmaceutical and cosmetic products. The described protocols facilitate the identification and quantification of key process-related impurities, including phenol (B47542), ethylene (B1197577) oxide, and 2-(2-phenoxyethoxy)ethanol (B93071). Adherence to these methods will support the quality control and regulatory compliance of this compound raw materials.
Introduction
This compound (2-phenoxyethanol) is a glycol ether with broad-spectrum antimicrobial properties, making it a prevalent preservative in a variety of formulations.[1] Its synthesis, typically through the reaction of phenol and ethylene oxide, can result in the presence of unreacted starting materials and by-products.[2][3] The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final product. Therefore, rigorous impurity profiling is a critical aspect of quality control for this compound used in the pharmaceutical and cosmetic industries.
This document provides detailed GC-MS protocols for the separation, identification, and quantification of the primary impurities associated with the manufacturing of this compound.
Key Process-Related Impurities
The primary impurities in commercially available this compound stem from its synthesis and potential side reactions:
-
Phenol: An unreacted starting material, phenol is a known skin irritant and its concentration is strictly regulated in raw materials.[4]
-
Ethylene Oxide: A gaseous starting material, ethylene oxide is a known carcinogen and its residual levels must be carefully controlled.
-
2-(2-Phenoxyethoxy)ethanol (Diethylene glycol monophenyl ether): A common by-product formed from the reaction of this compound with an additional molecule of ethylene oxide.
Experimental Protocols
Due to the significant differences in volatility between the target impurities, two separate GC-MS methods are recommended for a comprehensive impurity profile.
Method 1: Analysis of Phenol and 2-(2-Phenoxyethoxy)ethanol by Direct Injection GC-MS
This method is suitable for the quantification of less volatile impurities.
3.1.1. Sample and Standard Preparation
-
Solvent: Methanol (B129727) (HPLC Grade)
-
This compound Sample Solution: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of methanol to achieve a concentration of 10 mg/mL.
-
Standard Stock Solutions: Prepare individual stock solutions of phenol and 2-(2-phenoxyethoxy)ethanol in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with methanol to cover a concentration range relevant to the expected impurity levels (e.g., 0.05 to 10 µg/mL).
3.1.2. GC-MS Instrumentation and Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column[2] |
| Carrier Gas | Helium at a constant flow of 1.3 mL/min[2] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (3 min)[2] |
| Oven Program | Initial 50 °C, ramp at 18 °C/min to 204 °C, then ramp at 5 °C/min to 230 °C, hold for 5 min[2] |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 35-350) and Selected Ion Monitoring (SIM) |
3.1.3. Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Phenol | 94 | 65, 66 |
| 2-(2-Phenoxyethoxy)ethanol | 107 | 77, 94 |
| This compound | 94 | 77, 138[2] |
Method 2: Analysis of Residual Ethylene Oxide by Headspace GC-MS
This method is designed for the sensitive detection of the highly volatile ethylene oxide.
3.2.1. Sample and Standard Preparation
-
Solvent: Deionized Water
-
This compound Sample Preparation: Accurately weigh approximately 1 g of the this compound sample into a 20 mL headspace vial. Add 5 mL of deionized water and seal the vial immediately.
-
Ethylene Oxide Stock Solution: Prepare a stock solution of ethylene oxide in an appropriate solvent (e.g., chilled methanol) at a known concentration. Due to the high volatility and toxicity of ethylene oxide, it is recommended to use commercially available certified standards.
-
Calibration Standards: Prepare a series of aqueous calibration standards in sealed headspace vials, covering a range of 0.1 to 10 µg/mL.
3.2.2. Headspace and GC-MS Parameters
| Parameter | Setting |
| Headspace Autosampler | Agilent 7697A or equivalent |
| Vial Equilibration Temp | 70 °C |
| Vial Equilibration Time | 30 min |
| Loop Temperature | 80 °C |
| Transfer Line Temp | 90 °C |
| Gas Chromatograph | Agilent 8890 or equivalent |
| Mass Spectrometer | Agilent 7010 Triple Quadrupole or equivalent |
| Column | DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 200 °C |
| Injection Mode | Split (10:1) |
| Oven Program | Initial 40 °C for 5 min, ramp at 10 °C/min to 220 °C, hold for 2 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3.2.3. Selected Ion Monitoring (SIM) Parameters for Ethylene Oxide
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Ethylene Oxide | 44 | 43, 29 |
Data Presentation
Quantitative data for the impurities should be compiled for clear comparison and reporting.
Table 1: Quantitative Analysis of Process-Related Impurities in this compound
| Impurity | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Specification Limit* |
| Phenol | Direct Injection GC-MS | ~0.05 µg/mL | ~0.15 µg/mL | ≤ 0.1% w/w[5] |
| 2-(2-Phenoxyethoxy)ethanol | Direct Injection GC-MS | ~0.1 µg/mL | ~0.3 µg/mL | ≤ 0.1% w/w[5] |
| Ethylene Oxide | Headspace GC-MS | ~0.05 µg/g | ~0.15 µg/g | Typically ≤ 1 ppm |
*Specification limits are based on patent literature for high-purity this compound and may vary based on the specific application and regulatory requirements.
Visualizations
Caption: Workflow for the analysis of phenol and 2-(2-phenoxyethoxy)ethanol.
Caption: Workflow for the analysis of residual ethylene oxide.
Conclusion
The GC-MS methods outlined in this application note provide a comprehensive approach for the impurity profiling of this compound raw material. The direct injection method is effective for the analysis of less volatile impurities such as phenol and 2-(2-phenoxyethoxy)ethanol, while the headspace method offers the necessary sensitivity for the detection of residual ethylene oxide. The implementation of these protocols will enable researchers, scientists, and drug development professionals to ensure the quality, safety, and regulatory compliance of this compound in their products.
References
- 1. agilent.com [agilent.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20200199057A1 - Methods for manufacturing this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Phenoxyethanol as a Preservative in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and implementation of a protocol for using phenoxyethanol as a preservative in cell culture media. This document outlines the antimicrobial properties of this compound, its effects on mammalian cells, and detailed protocols for determining its optimal, non-toxic concentration for preserving cell culture media from microbial contamination.
Introduction to this compound
This compound (2-phenoxyethanol) is a broad-spectrum antimicrobial agent effective against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes.[3] Due to its efficacy and stability, it is a commonly used preservative in cosmetics and pharmaceutical products.[1][2] Its application in cell culture media requires careful consideration to balance its preservative action with minimal cytotoxicity to the cultured cells.
Data Presentation: Cytotoxicity of this compound
The selection of an appropriate concentration of this compound is critical to prevent microbial growth without adversely affecting the viability and function of cultured cells. The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various human cell lines, providing a reference for determining a starting point for optimization in your specific cell type.
| Cell Line | Cell Type | Assay | IC50 (mM) | IC50 (µg/mL) |
| HaCaT | Keratinocyte | MTT | ~1.45 | ~200 |
| HDFa | Dermal Fibroblast | MTT | ~1.45 | ~200 |
| HepG2 | Liver Carcinoma | MTT | ~1.45 | ~200 |
| IHMGECs | Meibomian Gland Epithelial | Not specified | - | Toxic at 0.5% (36.2 mM) |
Note: The IC50 values for HaCaT, HDFa, and HepG2 cells were approximately 0.200 mg/mL, which has been converted to mM for consistency (Molar Mass of this compound: 138.16 g/mol ).
Experimental Protocols
To establish a safe and effective concentration of this compound for your specific cell culture application, the following experimental protocols are recommended.
Protocol for Determining the Maximum Non-Toxic Concentration (MNTC) of this compound
This protocol outlines the use of a cell viability assay (e.g., MTT or resazurin) to determine the highest concentration of this compound that does not significantly impact cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to prepare a single-cell suspension.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in complete culture medium. It is recommended to prepare a high concentration stock (e.g., 100 mM) and perform serial dilutions.
-
Create a series of dilutions of this compound in complete culture medium. A common approach is to use a 2-fold serial dilution to cover a broad range of concentrations (e.g., from 10 mM down to 0.02 mM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used to dissolve this compound, if any) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for a period that reflects the intended use of the preserved media (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay (MTT Example):
-
After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve.
-
The MNTC is the highest concentration that shows no statistically significant decrease in cell viability compared to the control.
-
Protocol for Preservative Efficacy Testing (Challenge Test) in Cell Culture Media
This protocol is adapted from standard preservative efficacy tests to evaluate the ability of this compound to inhibit microbial growth in cell culture media.[4][5][6][7]
Materials:
-
Cell culture medium supplemented with the determined MNTC of this compound.
-
Control cell culture medium (without this compound).
-
Cultures of challenge microorganisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis).
-
Sterile saline or peptone water.
-
Tryptic Soy Agar (TSA) plates.
-
Sabouraud Dextrose Agar (SDA) plates.
-
Sterile tubes or flasks.
-
Incubator.
Procedure:
-
Preparation of Inoculum:
-
Grow fresh cultures of the challenge microorganisms.
-
Harvest the microorganisms and resuspend them in sterile saline to a concentration of approximately 1 x 10^8 colony-forming units (CFU)/mL.
-
-
Inoculation of Media:
-
Aliquot the cell culture medium with and without this compound into sterile containers.
-
Inoculate each container with one of the challenge microorganisms to achieve a final concentration of 1 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Incubation:
-
Incubate the inoculated media at a suitable temperature for microbial growth (e.g., 20-25°C or 30-35°C, depending on the microorganism).
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each container.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto TSA (for bacteria) or SDA (for fungi) plates.
-
-
Enumeration and Data Analysis:
-
Incubate the plates under appropriate conditions and count the number of colonies.
-
Calculate the CFU/mL for each time point and compare the microbial counts in the medium with this compound to the control medium.
-
A significant reduction in microbial count in the preserved medium indicates effective preservation.
-
Visualization of Workflows and Pathways
Experimental Workflow for Determining Optimal this compound Concentration
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of in vitro metabolism and biokinetics assays to refine predicted in vivo and in vitro internal exposure to the cosmetic ingredient, this compound, for use in risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for MortaLIVE™ Non-Toxic Dye | Tocris Bioscience [tocris.com]
- 4. microchemlab.com [microchemlab.com]
- 5. SOP for Preservative Efficacy Testing [m-pharmainfo.com]
- 6. guideline-sop.com [guideline-sop.com]
- 7. Preservative Effectiveness | Industrial Microbiology | Merck [merckmillipore.com]
Application Notes and Protocols for Phenoxyethanol-Based Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of phenoxyethanol-based solutions and detailed protocols for antimicrobial susceptibility testing. The information is intended to assist researchers in evaluating the antimicrobial efficacy of this compound, a widely used preservative in cosmetic and pharmaceutical products.[1][2]
Introduction
This compound (2-phenoxyethanol) is a broad-spectrum antimicrobial agent effective against a range of gram-negative and gram-positive bacteria, as well as yeasts and molds.[1][3][4] Its primary mechanism of action involves the disruption of the microbial cell membrane, leading to increased permeability and the leakage of intracellular components, ultimately resulting in cell death.[1][3][5] this compound is also known to interfere with key enzyme systems and, at certain concentrations, can inhibit the synthesis of DNA and RNA.[3] Due to its stability over a wide pH (3-12) and temperature range, it is a versatile preservative in various formulations.[1][6]
The efficacy of this compound can be influenced by factors such as its concentration, the pH of the formulation, and the presence of other ingredients.[5] Notably, its effectiveness can be enhanced when used in combination with other preservatives, a phenomenon known as synergism.[6][7][8] This document outlines the standardized methods for determining the antimicrobial susceptibility of various microorganisms to this compound, primarily focusing on the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Presentation: Antimicrobial Efficacy of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a variety of common microorganisms. The data has been compiled from multiple studies and standardized to percentage concentration (% v/v) for comparative purposes.
| Microorganism | Strain | Gram Stain | Type | MIC (% v/v) | Reference(s) |
| Pseudomonas aeruginosa | ATCC 9027 | Gram-Negative | Bacteria | 0.32 | [3][9] |
| Escherichia coli | ATCC 8739 | Gram-Negative | Bacteria | 0.36 | [9] |
| Staphylococcus aureus | ATCC 6538 | Gram-Positive | Bacteria | 0.85 | [3][9] |
| Candida albicans | ATCC 10231 | N/A | Yeast | 0.54 | [3][9] |
| Aspergillus brasiliensis | ATCC 16404 | N/A | Mold | 0.33 | [9] |
| Bacillus subtilis | N/A | Gram-Positive | Bacteria | 0.01 - 0.08 |
Note: MIC values can vary depending on the specific strain of the microorganism and the testing conditions. The data presented here is for reference purposes.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound, which will be used to create the serial dilutions for antimicrobial susceptibility testing.
Materials:
-
This compound (cosmetic or pharmaceutical grade)
-
Sterile deionized or distilled water
-
Sterile magnetic stirrer and stir bar
-
Sterile glass beaker or flask
-
Sterile graduated cylinders or pipettes
-
Heating plate
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 5% v/v).
-
In a sterile beaker or flask, add a portion of the sterile water.
-
Gently heat the water to approximately 40-50°C while stirring. This compound's solubility in water is limited (around 2.6%), and gentle heating can aid in its dissolution.[6][9]
-
Slowly add the required volume of this compound to the warm water while continuously stirring.
-
Continue stirring until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Adjust the final volume with sterile water to achieve the desired concentration.
-
The resulting stock solution should be clear and can be sterilized by autoclaving if necessary, as this compound is stable at high temperatures.[6][9]
Preparation of this compound Stock Solution.
Broth Microdilution Method for MIC Determination
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile multichannel pipette and tips
-
Sterile reservoirs
-
Incubator
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to well 1. Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down, and then transfer 50 µL from well 2 to well 3. Repeat this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (broth and inoculum only), and well 12 is the sterility control (broth only).
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.regionh.dk [research.regionh.dk]
- 5. phexcom.com [phexcom.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro studies on the antibacterial activity of this compound in combination with lemon grass oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-level efficacy of cosmetic preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Role of Phenoxyethanol as a Stabilizer in Vaccine and Biologic Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenoxyethanol (2-phenoxyethanol) is an aromatic ether alcohol widely used in cosmetics, pharmaceuticals, and vaccines.[1] Its primary and well-established role in multi-dose formulations is as an antimicrobial preservative, preventing the growth of bacteria, yeasts, and mold.[2][3] In the European Union, its use as a preservative in cosmetics is authorized at a maximum concentration of 1.0%.[3] While traditional stabilizers in biologics are typically sugars, amino acids, or polymers that protect proteins against physical and chemical degradation, this compound is sometimes referred to as a stabilizer.[4]
This application note explores the nuanced role of this compound in biologic and vaccine formulations. The evidence suggests that its "stabilizing" effect is not derived from preventing protein unfolding or aggregation directly. Instead, its value lies in its ability to provide essential antimicrobial preservation while being less destabilizing to the protein structure compared to other common preservatives.[5][6] Studies have shown that it can be incorporated into vaccine formulations without negatively impacting the potency and immunogenicity of the active components.[4][7][8]
Mechanism of Action and Interaction with Biologics
This compound is an amphiphilic molecule, possessing both a hydrophilic hydroxyl group and a hydrophobic phenyl ether group. This structure dictates its interaction with both the aqueous formulation environment and the protein itself. While its primary antimicrobial mechanism involves disrupting microbial membranes, its interaction with protein antigens is more complex.[9]
Unlike stabilizing excipients such as sugars or amino acids that are often preferentially excluded from the protein surface to enhance the hydration shell, this compound can interact with hydrophobic patches on the protein surface.[10] This interaction can be disruptive. Studies on model proteins have shown that antimicrobial preservatives, including this compound, can induce partial protein unfolding, which may lead to aggregation, particularly under stress conditions like elevated temperature.[5][11] However, the degree of this destabilization varies significantly among different preservatives.
Quantitative Data Summary
The selection of a preservative for a biologic formulation involves a trade-off between antimicrobial efficacy and the potential to destabilize the active protein ingredient. Quantitative studies show that while this compound is not inert, it is often a less detrimental choice compared to other preservatives.
One study systematically compared the effects of five common antimicrobial preservatives on the aggregation of a model protein, cytochrome c. The results showed that all tested preservatives induced some degree of aggregation, but this compound was among the least disruptive.[5][11]
| Preservative | Concentration | Aggregation Rank | Midpoint Aggregation Temp. (TmAgg) |
| Control (None) | N/A | Least | 83.6°C |
| Chlorobutanol | 0.5% v/v | 5 (Least Aggregating) | Not Reported |
| This compound | 0.5% v/v | 4 | Not Reported |
| Benzyl Alcohol | 1% v/v | 3 | Not Reported |
| Phenol | 0.5% v/v | 2 | Not Reported |
| m-Cresol | 0.3% v/v | 1 (Most Aggregating) | Not Reported |
| This compound | 2.0% v/v | N/A | 69.5°C |
Conversely, studies on final vaccine products demonstrate that when used at appropriate concentrations, this compound does not negatively impact potency. A study on the Sabin inactivated poliomyelitis vaccine (sIPV) showed no change in D-antigen content after storage at both refrigerated and accelerated conditions.[7]
| Formulation | Storage Condition | Type I D-antigen | Type II D-antigen | Type III D-antigen |
| sIPV Control | 4°C | No Change | No Change | No Change |
| sIPV + 5mg this compound | 4°C | No Change | No Change | No Change |
| sIPV Control | 37°C, 7 days | No Change | No Change | No Change |
| sIPV + 5mg this compound | 37°C, 7 days | No Change | No Change | No Change |
Experimental Protocols
Evaluating the suitability of this compound in a new biologic formulation requires a structured experimental approach. This involves preparing test formulations and subjecting them to a battery of stability-indicating analytical methods.
Protocol 1: Preparation of a Biologic Formulation for Stability Testing
This protocol provides a general framework for preparing test formulations.
-
Buffer Preparation: Prepare the desired formulation buffer (e.g., phosphate-buffered saline, pH 7.2) using high-purity water and reagents. Filter the buffer through a 0.22 µm filter.
-
Stock Solution of this compound: Prepare a concentrated stock solution of this compound (e.g., 5% w/v) in the formulation buffer to facilitate accurate dosing.
-
Protein Preparation: Thaw the bulk drug substance and dialyze it into the final formulation buffer to ensure buffer exchange and remove process impurities. Determine the protein concentration using UV absorbance at 280 nm (A280).
-
Final Formulation:
-
Control Group: Dilute the dialyzed protein to the target concentration (e.g., 1.0 mg/mL) using the formulation buffer.
-
Test Group: Add the this compound stock solution to the dialyzed protein to achieve the desired final concentration (e.g., 0.5% w/v). Adjust the final volume with formulation buffer to reach the target protein concentration.
-
-
Filling and Storage: Aseptically fill the formulations into sterile vials (e.g., Type 1 borosilicate glass) representative of the final product packaging. Place the vials into validated stability chambers under specified conditions (e.g., long-term at 2-8°C and accelerated at 25°C/60% RH).[12][13]
Protocol 2: Assessment of Protein Aggregation by Size-Exclusion HPLC (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius, allowing for the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments).[14]
-
Instrumentation and Column:
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase designed to minimize secondary interactions with the column stationary phase. A common mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.0.[14]
-
Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Retrieve vials from the stability chambers. Allow them to equilibrate to room temperature.
-
If necessary, dilute the sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peaks corresponding to aggregates (eluting first), the monomer (main peak), and fragments (eluting last).
-
Calculate the relative percentage of each species by dividing the individual peak area by the total peak area.
-
Compare the % aggregate in the this compound-containing samples to the control samples at each time point.
-
Protocol 3: Assessment of Particle Size Distribution by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles, providing information on their size distribution.[16][17] It is particularly sensitive to the formation of large aggregates.
-
Instrumentation:
-
A DLS instrument equipped with a laser and a detector, preferably positioned at a backscatter angle (e.g., 173°) to minimize multiple scattering artifacts in concentrated samples.[17]
-
-
Sample Preparation:
-
Retrieve vials from stability chambers and allow them to equilibrate to room temperature.
-
Visually inspect for any visible precipitation.
-
Carefully transfer an appropriate volume (e.g., 20-50 µL) of the sample into a clean, low-volume cuvette. Avoid introducing bubbles.
-
Note: Sample dilution should be avoided if possible, as it can alter the aggregation state. If dilution is necessary, use the filtered formulation buffer and document the dilution factor.[16]
-
-
Measurement Parameters:
-
Equilibration Time: Allow the sample to equilibrate in the instrument for 2-5 minutes at a controlled temperature (e.g., 25°C).
-
Measurement Duration: Perform multiple measurements (e.g., 10-15 runs) of short duration (e.g., 10-20 seconds each) to obtain a robust average.
-
Analysis Model: Use the cumulants analysis model to determine the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
-
-
Data Analysis:
-
Record the Z-average diameter and PDI for each sample.
-
Monitor for significant increases in the Z-average or the appearance of a second, larger population of particles, which would indicate aggregation.
-
Compare the results from the this compound formulation against the control.
-
This compound's role in biologic and vaccine formulations is primarily that of an effective antimicrobial preservative. Its designation as a "stabilizer" should be interpreted with caution. It does not typically enhance protein conformational stability in the manner of classic lyoprotectants or chemical stabilizers. In fact, like other preservatives, it can induce protein aggregation, particularly under thermal stress.[5]
However, its key advantage lies in being one of the least destabilizing options among commonly used preservatives.[11] For multi-dose formulations where a preservative is mandatory, this compound often represents an optimal choice, effectively preventing microbial contamination without significantly compromising the potency or immunogenicity of the biologic drug substance.[7][8] The selection and concentration of this compound must be empirically determined and rigorously tested for each specific formulation using a suite of stability-indicating methods as outlined in this note.
References
- 1. This compound | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. naturium.com.au [naturium.com.au]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Effect of antimicrobial preservatives on partial protein unfolding and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effect of 2-phenoxyethanol on potency of Sabin inactivated poliomyelitis vaccine and its safety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Similar Nonclinical Safety Evaluation of Prev(e)nar 13 in a Multi-Dose Formulation Containing the Preservative 2-Phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 11. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 12. How to Conduct Stability Studies for Biologics Following FDA Guidelines – StabilityStudies.in [stabilitystudies.in]
- 13. bdo.com [bdo.com]
- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Frontiers | Reliable particle sizing in vaccine formulations using advanced dynamic light scattering [frontiersin.org]
- 17. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Analysis of Phenoxyethanol Metabolites in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyethanol (PhE) is a widely used preservative in cosmetics, pharmaceuticals, and other consumer products.[1] Due to its extensive use, there is a growing need to understand its absorption, distribution, metabolism, and excretion (ADME) in humans.[2] Monitoring PhE and its metabolites in biological fluids is crucial for assessing human exposure and conducting toxicokinetic studies.[3][4] The primary metabolites of this compound identified in biological fluids are phenoxyacetic acid (PhAA), 4-hydroxyphenoxyacetic acid (4-OH-PhAA), and 4-hydroxythis compound (4-OH-PhE).[3][5] This document provides detailed application notes and protocols for the analytical determination of these metabolites in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) methods.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in the body. The absorbed PhE is primarily metabolized to phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), which are the main metabolites found in both blood and urine.[3] A proposed biotransformation pathway suggests that PhE is first oxidized to PhAA. Aromatic hydroxylation can also occur, leading to the formation of 4-hydroxythis compound (4-OH-PhE), which can be further oxidized to 4-hydroxyphenoxyacetic acid (4-OH-PhAA).[6]
Analytical Methods and Protocols
The determination of this compound and its metabolites in biological fluids is predominantly achieved through chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a sensitive and rapid method for the quantification of this compound metabolites, particularly PhAA and 4-OH-PhAA, in urine and blood.[6][7]
Experimental Workflow for LC-MS/MS Analysis
Detailed Protocols:
1. Sample Preparation
-
Urine Samples (Dilute-and-Shoot) [7]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer 20 µL of the urine sample into a 1.8 mL HPLC vial.
-
Add 1 mL of 0.033% aqueous formic acid.
-
Add an internal standard solution (e.g., d5-PhAA).
-
Vortex the vial and place it in the autosampler for injection.
-
-
Blood/Plasma Samples (Protein Precipitation) [8]
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., phenacetin).
-
Vortex for 30 seconds.
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 g for 10 minutes.
-
Transfer 100 µL of the supernatant to an HPLC vial containing 100 µL of distilled water.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
-
Blood Samples (Liquid-Liquid Extraction - LLE) [7]
-
Pipette a defined volume of blood into a tube.
-
Add internal standards.
-
Perform liquid-liquid extraction using a suitable organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used.[9]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid, is typical.[10]
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.[10]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[10]
-
-
Tandem Mass Spectrometry:
Quantitative Data Summary (LC-MS/MS)
| Analyte | Matrix | LLOQ (ng/mL) | Reference |
| This compound (PE) | Rat Plasma | 10 | [2][11] |
| Phenoxyacetic Acid (PAA) | Rat Plasma | 20 | [2][11] |
| This compound (PE) | Rat Urine | 20 | [2][11] |
| Phenoxyacetic Acid (PAA) | Rat Urine | 50 | [2][11] |
| Phenoxyacetic Acid (PhAA) | Human Urine | 10 | [7] |
| 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) | Human Urine | 20 | [7] |
| Phenoxyacetic Acid (PhAA) | Human Blood | 6 | [7] |
| 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) | Human Blood | 10 | [7] |
Method 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is another powerful technique for the quantification of this compound and its metabolites, often requiring a derivatization step.[5]
Detailed Protocols:
-
Urine Samples:
-
Enzymatic hydrolysis of urine samples to cleave any conjugated metabolites.
-
Liquid-liquid extraction of the hydrolyzed sample.
-
Silylation of the target analytes to increase their volatility for GC analysis.
-
-
Blood Samples:
-
Protein precipitation of the blood sample.
-
Liquid-liquid extraction of the supernatant.
-
Silylation of the target analytes.
-
2. GC-MS/MS Instrumentation and Conditions
-
Gas Chromatography:
-
A suitable capillary column is used for separation.
-
-
Tandem Mass Spectrometry:
-
Operated in a selected reaction monitoring (SRM) mode for quantification.
-
Quantitative Data Summary (GC-MS/MS)
| Analyte | Matrix | LOQ (µg/L) | Reference |
| This compound (PhE) | Human Urine | 0.5 - 6.1 | [5] |
| Phenoxyacetic Acid (PhAA) | Human Urine | 0.5 - 6.1 | [5] |
| 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) | Human Urine | 0.5 - 6.1 | [5] |
| 4-Hydroxythis compound (4-OH-PhE) | Human Urine | 0.5 - 6.1 | [5] |
| This compound (PhE) | Human Blood | 2.0 - 3.9 | [5] |
| Phenoxyacetic Acid (PhAA) | Human Blood | 2.0 - 3.9 | [5] |
| 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) | Human Blood | 2.0 - 3.9 | [5] |
| 4-Hydroxythis compound (4-OH-PhE) | Human Blood | 2.0 - 3.9 | [5] |
Conclusion
The analytical methods described provide robust and sensitive means for the quantification of this compound and its key metabolites in biological fluids. The choice between LC-MS/MS and GC-MS/MS will depend on the specific laboratory instrumentation available and the desired analytes to be measured. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists in the fields of toxicology, pharmacology, and drug development for monitoring human exposure to this compound.
References
- 1. filab.fr [filab.fr]
- 2. researchgate.net [researchgate.net]
- 3. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Simultaneous determination of this compound and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes & Protocols for Solid-Phase Microextraction (SPME) in Phenoxyethanol Trace Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the trace analysis of phenoxyethanol using Solid-Phase Microextraction (SPME) coupled with gas chromatography (GC) or liquid chromatography (LC). The methodologies outlined are suitable for various matrices, including pharmaceuticals, cosmetics, and biological samples.
Introduction to SPME for this compound Analysis
This compound is a widely utilized preservative in pharmaceutical formulations, cosmetics, and personal care products due to its broad-spectrum antimicrobial activity.[1][2] Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and safety assessments. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive sample preparation technique for the extraction and concentration of this compound from various matrices prior to chromatographic analysis.[3][4][5]
SPME operates on the principle of partitioning analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber.[6] The analytes are then thermally desorbed from the fiber in the injector of a gas chromatograph or eluted with a solvent for liquid chromatography. The primary SPME techniques applicable to this compound analysis are Headspace SPME (HS-SPME) and Direct Immersion SPME (DI-SPME).
-
Headspace SPME (HS-SPME): In this mode, the SPME fiber is exposed to the vapor phase (headspace) above the sample.[7] This technique is ideal for volatile and semi-volatile compounds like this compound, as it minimizes matrix effects and protects the fiber from non-volatile interferences.[7][8]
-
Direct Immersion SPME (DI-SPME): Here, the SPME fiber is directly immersed into the liquid sample.[8] This method can offer higher extraction efficiency for less volatile or highly water-soluble compounds.[9]
The choice between HS-SPME and DI-SPME depends on the sample matrix, the required sensitivity, and the potential for matrix interference.
Fiber Selection for this compound Analysis
The selection of the appropriate SPME fiber coating is critical for achieving optimal extraction efficiency and selectivity for this compound. This compound is a polar compound, and therefore, fibers with polar or mixed-polarity coatings are generally recommended.
Based on available literature and general principles of SPME, the following fiber coatings are suitable for this compound analysis:
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a mixed-polarity fiber that is effective for a wide range of analytes, including polar and volatile compounds. It has been successfully used for the analysis of this compound.[3]
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This fiber is suitable for more volatile polar analytes like alcohols.[6][9]
-
Polyacrylate (PA): This polar fiber is a good choice for extracting polar analytes from polar sample matrices.[6]
Quantitative Data Summary
The following table summarizes the quantitative data obtained from a validated SPME method for this compound analysis.
| Parameter | Value | Matrix | SPME Mode | Fiber Coating | Analytical Technique | Reference |
| Limit of Detection (LOD) | 0.03 mg kg⁻¹ | Fish Tissue & Blood Plasma | Headspace (HS) | PDMS/CAR/DVB | GC-MS/MS | [3] |
| Limit of Quantitation (LOQ) | 0.1 mg kg⁻¹ | Fish Tissue & Blood Plasma | Headspace (HS) | PDMS/CAR/DVB | GC-MS/MS | [3] |
| Linearity Range | 0.1 - 250 mg kg⁻¹ | Fish Tissue & Blood Plasma | Headspace (HS) | PDMS/CAR/DVB | GC-MS/MS | [3] |
| Repeatability (RSD) | 3% - 11% | Fish Tissue & Blood Plasma | Headspace (HS) | PDMS/CAR/DVB | GC-MS/MS | [3] |
Experimental Protocols
Protocol 1: Headspace SPME (HS-SPME) with GC-MS Analysis
This protocol is based on a validated method for the determination of this compound in biological matrices and can be adapted for other sample types.[3]
1. Materials and Reagents:
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
SPME holder (manual or autosampler)
-
Headspace vials (10 mL or 20 mL) with PTFE-faced septa
-
Heating block or water bath
-
Vortex mixer
-
Gas chromatograph with a mass spectrometric detector (GC-MS)
-
This compound standard
-
Methanol (B129727) or other suitable solvent for standard preparation
-
Sodium chloride (NaCl) (optional, for salting-out effect)
2. Sample Preparation:
-
Liquid Samples (e.g., pharmaceutical solutions, cosmetic lotions): Accurately weigh or pipette a known amount of the sample (e.g., 1-2 g) into a headspace vial. For viscous samples, dilution with deionized water may be necessary.
-
Solid or Semi-Solid Samples (e.g., creams, gels): Accurately weigh a known amount of the sample (e.g., 1 g) into a headspace vial. Add a small volume of deionized water (e.g., 2-3 mL) to facilitate the release of this compound into the headspace.
-
Optional: Add a known amount of NaCl (e.g., 0.5 g) to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of this compound into the headspace.
3. HS-SPME Procedure:
-
Seal the vial with a PTFE-faced septum and cap.
-
Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 30-60°C) for a specific time (e.g., 15-30 minutes).[3]
-
Expose the DVB/CAR/PDMS fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature.[3]
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
4. GC-MS Analysis:
-
Injector: Set to a temperature sufficient for rapid desorption of this compound (e.g., 250-270°C). Operate in splitless mode for a set time (e.g., 2-5 minutes) to ensure complete transfer of the analyte to the column.
-
Column: A suitable capillary column for the analysis of polar compounds (e.g., DB-WAX, ZB-WAXplus).
-
Oven Temperature Program: An example program could be: initial temperature of 50°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 138, 94, 77).[3]
5. Quantification:
-
Prepare a calibration curve by analyzing standard solutions of this compound at different concentrations using the same HS-SPME-GC-MS method.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Direct Immersion SPME (DI-SPME) with LC-MS Analysis
This protocol provides a general guideline for DI-SPME, which can be particularly useful for less volatile analytes or when coupling with LC-MS is desired.
1. Materials and Reagents:
-
SPME fiber assembly: Polyacrylate (PA) or PDMS/DVB
-
SPME holder (manual or autosampler)
-
Sample vials with PTFE-faced septa
-
Stir plate and stir bar
-
Liquid chromatograph with a mass spectrometric detector (LC-MS)
-
This compound standard
-
Methanol/water or acetonitrile (B52724)/water mixtures for mobile phase and standard preparation
-
Desorption solvent (e.g., methanol, acetonitrile)
2. Sample Preparation:
-
Liquid Samples: Accurately pipette a known volume of the sample into a vial. If necessary, dilute the sample with a suitable solvent to reduce matrix viscosity and ensure it is within the linear range of the method.
-
Place a small stir bar in the vial.
3. DI-SPME Procedure:
-
Place the vial on a stir plate.
-
Immerse the SPME fiber directly into the liquid sample.
-
Begin stirring to facilitate mass transfer of this compound to the fiber coating.
-
Extract for a predetermined time (e.g., 30-60 minutes).
-
After extraction, retract the fiber and gently blot the exterior with a lint-free tissue to remove any excess sample matrix.
4. Desorption for LC-MS Analysis:
-
Place the SPME fiber into a vial containing a small, known volume of desorption solvent (e.g., 200-500 µL of methanol or acetonitrile).
-
Agitate the vial (e.g., by vortexing or sonication) for a set time (e.g., 10-15 minutes) to ensure complete desorption of this compound from the fiber.
-
Remove the fiber, and the resulting solution is ready for injection into the LC-MS system.
5. LC-MS Analysis:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, both potentially containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometer: Operate in electrospray ionization (ESI) positive or negative ion mode. Monitor the precursor and product ions of this compound for selective and sensitive detection using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
6. Quantification:
-
Prepare a calibration curve by analyzing standard solutions of this compound at different concentrations that have been subjected to the same DI-SPME and desorption procedure.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: General workflow for SPME analysis of this compound.
Caption: Decision tree for selecting an SPME technique for this compound.
References
- 1. Simultaneous Analysis of this compound and Parabens | SCION [scioninstruments.com]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. web.vscht.cz [web.vscht.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. supelco.com.tw [supelco.com.tw]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Frontiers | Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution [frontiersin.org]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for the Titrimetric Determination of Phenoxyethanol Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyethanol (2-phenoxyethanol) is a widely utilized preservative in pharmaceutical formulations, cosmetics, and other commercial products due to its broad-spectrum antimicrobial activity. Accurate quantification of this compound is crucial for ensuring product quality, safety, and compliance with regulatory standards. While modern chromatographic techniques like HPLC and GC are prevalent, classical titration methods offer a cost-effective, reliable, and often simpler alternative for assaying the concentration of this compound, particularly in raw materials and simpler formulations.
This document provides detailed protocols for three distinct titrimetric methods for the determination of this compound concentration: Acetylation Method, Bromination Method, and Non-Aqueous Titration.
Comparative Summary of Titration Methods
The following table summarizes the typical performance characteristics of the described titration methods. It is important to note that specific validation data for these classical methods is not as widely published as for modern chromatographic techniques. The values presented are typical for these types of titrations and may vary based on experimental conditions and matrix effects.
| Parameter | Acetylation Method | Bromination Method | Non-Aqueous Titration |
| Principle | Back-titration of excess acetic anhydride (B1165640) after acetylation of the hydroxyl group. | Back-titration of excess bromine after electrophilic substitution on the aromatic ring. | Titration of the weakly acidic hydroxyl group with a strong base in a non-aqueous solvent. |
| Typical Accuracy | 98.0% - 102.0% | 97.5% - 102.5% | 98.5% - 101.5% |
| Typical Precision (%RSD) | ≤ 2.0% | ≤ 2.5% | ≤ 1.5% |
| Selectivity | Good for primary alcohols; potential interference from other hydroxyl-containing compounds. | High for activated aromatic rings; potential interference from other unsaturated compounds. | Good for acidic functional groups; interference from other acidic or basic compounds. |
| Endpoint Detection | Colorimetric (Indicator) or Potentiometric | Colorimetric (Indicator) or Potentiometric | Potentiometric or Colorimetric (Indicator) |
| Advantages | Well-established pharmacopoeial method. | Relatively rapid reaction at room temperature. | Suitable for samples insoluble in water; often provides sharp endpoints. |
| Disadvantages | Requires heating and use of pyridine (B92270). | Halogenated reagents can be hazardous. | Requires anhydrous solvents and protection from atmospheric moisture and CO2. |
Method 1: Acetylation Method
Principle
This method is based on the acetylation of the hydroxyl group of this compound using a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized solution of sodium hydroxide (B78521). A blank titration is performed concurrently, and the difference in the titrant volumes is used to calculate the amount of this compound.
Experimental Protocol
Reagents:
-
Sample: this compound
-
Acetylating Reagent: A freshly prepared solution of 1 part acetic anhydride and 3 parts pyridine (v/v).
-
Sodium Hydroxide (1 M): Standardized volumetric solution.
-
Phenolphthalein (B1677637) Indicator: 1% solution in ethanol.
-
Pyridine: Analytical grade.
-
Acetic Anhydride: Analytical grade.
-
Deionized Water
Procedure:
-
Sample Preparation: Accurately weigh about 2 g of the this compound sample into a 250 mL glass-stoppered conical flask.
-
Acetylation: Add 20.0 mL of the freshly prepared acetylating reagent to the flask. Swirl gently to mix.
-
Reaction: Place a small funnel in the neck of the flask to act as a condenser and heat the flask on a water bath at 95-100°C for 1 hour.
-
Hydrolysis: Remove the flask from the water bath and cool to room temperature. Carefully add 25 mL of deionized water through the funnel. Swirl to ensure complete hydrolysis of the excess acetic anhydride.
-
Titration: Add a few drops of phenolphthalein indicator and titrate the liberated acetic acid with standardized 1 M sodium hydroxide until a permanent pink color is obtained. Record the volume of NaOH used (Vs).
-
Blank Determination: Perform a blank titration using 20.0 mL of the acetylating reagent and following the same procedure from step 3 onwards, omitting the sample. Record the volume of NaOH used for the blank (Vb).
Calculation:
The percentage of this compound (C₈H₁₀O₂) in the sample is calculated using the following formula:
Where:
-
Vb = Volume of 1 M NaOH used for the blank titration (mL)
-
Vs = Volume of 1 M NaOH used for the sample titration (mL)
-
M = Molarity of the sodium hydroxide solution (mol/L)
-
138.16 = Molar mass of this compound ( g/mol )
-
W = Weight of the this compound sample (g)
Workflow Diagram
Caption: Workflow for the Acetylation Method.
Method 2: Bromination Method
Principle
This method relies on the electrophilic substitution of the aromatic ring of this compound with bromine. A known excess of a standard brominating solution (a mixture of potassium bromate (B103136) and potassium bromide in an acidic medium) is added to the sample. The bromine reacts with the this compound at the ortho and para positions. The unreacted bromine is then determined by adding potassium iodide, which is oxidized by the excess bromine to liberate iodine. The liberated iodine is subsequently titrated with a standard solution of sodium thiosulfate (B1220275) using starch as an indicator.
Experimental Protocol
Reagents:
-
Sample: this compound
-
Brominating Solution (0.1 N): Dissolve 2.78 g of potassium bromate (KBrO₃) and 12.0 g of potassium bromide (KBr) in deionized water and dilute to 1 L.
-
Sodium Thiosulfate (0.1 N): Standardized volumetric solution.
-
Hydrochloric Acid (HCl): Concentrated.
-
Potassium Iodide (KI) Solution: 10% w/v in deionized water.
-
Starch Indicator Solution: 1% w/v, freshly prepared.
-
Deionized Water
Procedure:
-
Sample Preparation: Accurately weigh about 0.5 g of the this compound sample and dissolve it in 50 mL of glacial acetic acid in a 250 mL iodine flask.
-
Bromination: Add 20.0 mL of 0.1 N brominating solution to the flask, followed by 5 mL of concentrated HCl. Stopper the flask and swirl to mix. Let the mixture stand in the dark for 15 minutes.
-
Iodine Liberation: Carefully add 10 mL of 10% KI solution to the flask, ensuring that no iodine is lost by volatilization. Stopper and swirl.
-
Titration: Immediately titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration with 0.1 N sodium thiosulfate, adding it dropwise until the blue color is completely discharged. Record the volume of sodium thiosulfate used (Vs).
-
Blank Determination: Perform a blank titration using the same procedure but omitting the this compound sample. Record the volume of sodium thiosulfate used for the blank (Vb).
Calculation:
The percentage of this compound (C₈H₁₀O₂) in the sample is calculated using the following formula:
Where:
-
Vb = Volume of 0.1 N Na₂S₂O₃ used for the blank titration (mL)
-
Vs = Volume of 0.1 N Na₂S₂O₃ used for the sample titration (mL)
-
N = Normality of the sodium thiosulfate solution (eq/L)
-
138.16 = Molar mass of this compound ( g/mol )
-
W = Weight of the this compound sample (g)
-
6 = Stoichiometric factor (assuming three molecules of Br₂ react with one molecule of this compound, and each Br₂ is equivalent to 2 electrons, while I₂ is also equivalent to 2 electrons).
Workflow Diagram
Caption: Workflow for the Bromination Method.
Method 3: Non-Aqueous Titration
Principle
This compound possesses a weakly acidic hydroxyl group. In aqueous solutions, its acidity is too low to be titrated accurately with a strong base due to the leveling effect of water. However, in a non-aqueous basic solvent, the acidity of this compound is enhanced, allowing for its direct titration with a strong base, such as tetrabutylammonium (B224687) hydroxide, dissolved in a non-aqueous solvent. The endpoint is typically determined potentiometrically.
Experimental Protocol
Reagents:
-
Sample: this compound
-
Tetrabutylammonium Hydroxide (TBAH) (0.1 N): Standardized volumetric solution in a mixture of toluene (B28343) and methanol.
-
Solvent: Dimethylformamide (DMF) or a similar basic non-aqueous solvent.
-
Indicator (optional, for visual titration): Thymol (B1683141) blue solution (0.2% in methanol).
-
Nitrogen Gas: High purity, for inert atmosphere.
Procedure:
-
Apparatus Setup: The titration should be performed in a vessel protected from atmospheric carbon dioxide and moisture. A potentiometric titrator with a suitable electrode system (e.g., glass-calomel) is recommended.
-
Sample Preparation: Accurately weigh about 0.5 g of the this compound sample into the titration vessel.
-
Dissolution: Add 50 mL of dimethylformamide to dissolve the sample. If using a visual indicator, add a few drops of thymol blue.
-
Titration: While stirring and under a gentle stream of nitrogen, titrate the sample solution with standardized 0.1 N TBAH.
-
Endpoint Detection:
-
Potentiometric: Record the potential (mV) as a function of the titrant volume and determine the endpoint from the inflection point of the titration curve.
-
Visual: If using thymol blue, titrate until the color changes from yellow to blue.
-
-
Blank Determination: Perform a blank titration on 50 mL of the solvent to account for any acidic impurities.
Calculation:
The percentage of this compound (C₈H₁₀O₂) in the sample is calculated using the following formula:
Where:
-
Vs = Volume of 0.1 N TBAH used for the sample titration (mL)
-
Vb = Volume of 0.1 N TBAH used for the blank titration (mL)
-
N = Normality of the TBAH solution (eq/L)
-
138.16 = Molar mass of this compound ( g/mol )
-
W = Weight of the this compound sample (g)
Logical Relationship Diagram
Caption: Logical relationships in Non-Aqueous Titration.
Application Note: Phenoxyethanol as a Versatile Solvent for Water-Insoluble Compounds in Experimental Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Phenoxyethanol (C₈H₁₀O₂), a glycol ether, is widely recognized for its utility as a preservative in cosmetics and pharmaceutical products.[1][2][3][4] However, its properties as a solvent make it a valuable tool in experimental settings for dissolving a wide range of water-insoluble compounds.[5][6] Its molecular structure allows it to dissolve many organic compounds, making it an effective medium for creating stock solutions of active pharmaceutical ingredients (APIs), fragrances, and other functional components for in vitro and in vivo studies.[5][7] This document provides detailed application notes and protocols for utilizing this compound as a solvent in a research context.
Physicochemical and Solvent Properties
This compound is a colorless, oily liquid with a faint rose-like odor.[3][8] Its amphiphilic nature, combining a polar hydroxyl group with a nonpolar phenyl ring, underpins its versatile solvency. It is miscible with several organic solvents and has limited solubility in water.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₈H₁₀O₂ | [1][3] |
| Molar Mass | 138.166 g·mol⁻¹ | [3][6] |
| Appearance | Colorless, oily liquid | [3][8] |
| Density | 1.102 g/cm³ | [3][6] |
| Boiling Point | 247 °C (477 °F) | [3][6] |
| Melting Point | -2 °C (28 °F) | [3][6] |
| Water Solubility | 26 g/kg (approx. 2.67 g/100g ) | [3][8][9] |
| Stability | Stable up to 85°C and in a pH range of 3 to 10 |[8][9] |
Table 2: Solubility and Miscibility Profile of this compound
| Solvent/Substance Type | Solubility/Miscibility | References |
|---|---|---|
| Water | Slightly soluble | [10][11][12] |
| Ethanol | Miscible | [2][3][11] |
| Acetone | Miscible | [3][11] |
| Glycerol | Miscible | [3][9][11] |
| Propylene Glycol | Miscible | [4][8][9] |
| Oils (general) | Soluble | [2][8][9] |
| Peanut & Olive Oil | Slightly soluble | [3][11][12] |
| Parabens | Excellent solvent for | [9] |
| Resins, Dyes, Inks | Solvent for |[3][6][7] |
Applications in Experimental Research
-
Drug Discovery: this compound can serve as a vehicle for delivering hydrophobic drug candidates in cellular and biochemical assays. Its ability to dissolve a wide range of organic compounds makes it a suitable alternative when common solvents like DMSO are not optimal.[5]
-
Topical and Dermal Studies: Due to its use in cosmetics, this compound is relevant in formulations for dermal absorption and permeation studies.[13][14][15]
-
Antimicrobial Research: It possesses broad-spectrum antimicrobial activity, particularly against gram-negative bacteria, which can be a consideration in experimental design.[10][16]
Biocompatibility and Safety Considerations
-
Concentration Limits: In cosmetic applications, this compound is restricted to a maximum concentration of 1.0% in the European Union and Japan.[1][3][17] For research purposes, it is crucial to determine the cytotoxic threshold for the specific cell line or model system being used.
-
Toxicity: this compound is considered to have low toxicity when used within recommended limits.[10][13] However, at high concentrations, it can exhibit cytotoxic effects.[18] A study on human lymphocytes showed a slight cytotoxic effect at concentrations of 25 and 50 µg/mL, but no genotoxicity.[18] It is essential to include appropriate solvent controls in all experiments.
-
Irritation: Undiluted this compound is a strong eye irritant.[10] It is recommended to handle it with appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Water-Insoluble Compound
This protocol describes a general method for preparing a concentrated stock solution of a hydrophobic compound using this compound.
Materials:
-
Water-insoluble compound (e.g., API, small molecule inhibitor)
-
This compound (USP grade or equivalent)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Warming block or water bath (optional)
-
Sterile-filtered cell culture medium or buffer
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the water-insoluble compound into a sterile vial.
-
Add this compound: Add a small, precise volume of this compound to the vial. Start with a volume calculated to produce a highly concentrated stock (e.g., 10-100 mM).
-
Solubilization: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming (e.g., to 37°C) can be applied. Caution: this compound is stable up to 85°C, but the stability of the compound should be considered.[8][9]
-
Inspect for Clarity: Ensure the solution is clear and free of any precipitate. If particulates remain, the concentration may be too high. Adjust by adding more this compound or starting with less compound.
-
Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).
-
Storage: Store the stock solution in an airtight, light-protected container at the appropriate temperature (-20°C or -80°C for long-term storage is common for many compounds).
Diagram 1: Workflow for Stock Solution Preparation
Caption: General workflow for solubilizing a compound in this compound.
Protocol 2: In Vitro Cell-Based Assay
This protocol outlines the steps for treating cultured cells with a compound solubilized in this compound, emphasizing the importance of determining solvent tolerance.
Part A: Determining Maximum Tolerated Concentration (MTC) of this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare Dilutions: Create a serial dilution of this compound in your complete cell culture medium. Typical starting concentrations might range from 2% down to 0.01% (v/v).
-
Treatment: Replace the medium in the wells with the this compound-containing medium. Include a "medium only" control group.
-
Incubation: Incubate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to assess cytotoxicity.
-
Determine MTC: The MTC is the highest concentration of this compound that does not significantly reduce cell viability compared to the "medium only" control. This concentration should not be exceeded in subsequent experiments.
Part B: Treating Cells with the Solubilized Compound
-
Cell Seeding: Seed cells as in Part A.
-
Prepare Working Solutions: Thaw the this compound stock solution of your compound. Prepare serial dilutions of the stock solution directly into complete cell culture medium. Ensure the final concentration of this compound in the highest dose does not exceed the predetermined MTC.
-
Solvent Control: Prepare a control medium containing the same final concentration of this compound as the highest dose of your compound.
-
Treatment: Remove the old medium and add the compound dilutions (and controls) to the cells.
-
Incubation and Analysis: Incubate for the desired period and perform the relevant downstream analysis (e.g., Western blot, qPCR, immunofluorescence).
Diagram 2: Experimental Workflow for Cell-Based Assays
Caption: Workflow for determining this compound tolerance and subsequent cell treatment.
Example Application: Inhibition of a Signaling Pathway
This compound can be used as a vehicle to deliver a hydrophobic kinase inhibitor to cells in culture to study its effect on a specific signaling pathway. The general principle involves treating the cells with the inhibitor and then lysing them to analyze the phosphorylation status of downstream targets via Western blot.
Diagram 3: Generic Kinase Inhibitor Signaling Pathway
Caption: Example of a pathway modulated by a this compound-solubilized inhibitor.
References
- 1. This compound | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shreekrishnaenviroventure.com [shreekrishnaenviroventure.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: What It Is, Benefits & Applications [maha.asia]
- 5. nbinno.com [nbinno.com]
- 6. atamankimya.com [atamankimya.com]
- 7. acs.org [acs.org]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
- 9. lotioncrafter.com [lotioncrafter.com]
- 10. View Attachment [cir-reports.cir-safety.org]
- 11. himedialabs.com [himedialabs.com]
- 12. This compound USP NF IP EP BP Ph Eur Grade Manufacturers, with SDS [mubychem.com]
- 13. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
- 14. In vivo permeation of 2-phenoxyethanol in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Safety review of this compound when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. health.ec.europa.eu [health.ec.europa.eu]
- 18. In Vitro Genotoxic and Cytotoxic Evaluation of this compound in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenoxyethanol for Preventing Microbial Contamination in Laboratory Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The integrity and reliability of laboratory reagents are paramount for accurate and reproducible experimental results. Microbial contamination is a significant risk, potentially leading to the degradation of critical components, interference with assays, and generation of erroneous data. Phenoxyethanol is a widely used, broad-spectrum antimicrobial preservative that effectively prevents the growth of bacteria, yeast, and mold in a variety of aqueous-based reagents.[1] Its stability, compatibility with many formulation types, and extensive safety and efficacy data make it a valuable tool for ensuring the quality and shelf-life of laboratory solutions.[2][3]
This document provides detailed application notes on the use of this compound, including its mechanism of action, antimicrobial efficacy, and protocols for evaluating its performance in laboratory reagents.
Product Information and Specifications
This compound is a glycol ether that functions as a bactericide and germicide.[4][5] It is a colorless, oily liquid with a faint aromatic scent.[5][6][7] While it can be found naturally in green tea, it is typically produced synthetically for commercial use by reacting phenol (B47542) and ethylene (B1197577) oxide.[3][5][6]
| Specification | Value | Reference(s) |
| Chemical Name | 2-Phenoxyethanol | [5][8] |
| Synonyms | Ethylene Glycol Monophenyl Ether, Phenoxetol | [9][10] |
| CAS Number | 122-99-6 | [4][10] |
| Chemical Formula | C₈H₁₀O₂ | [3][7] |
| Molecular Weight | 138.16 g/mol | [9] |
| Appearance | Colorless, clear, oily liquid | [5][6] |
| Solubility in Water | 2.6% (2.6 g/100 mL) | [6] |
| Effective pH Range | 3 - 12 | [6] |
| Thermal Stability | Stable at temperatures >100°C | [6] |
Mechanism of Action
This compound exerts its antimicrobial effect primarily by disrupting the integrity of the microbial cell membrane.[11] This action compromises the membrane's selective permeability, leading to an uncontrolled leakage of essential intracellular components, such as potassium ions, and ultimately results in cell death.[11][12][13] Its mechanism makes it effective against a wide range of microorganisms.
Caption: Mechanism of this compound antimicrobial action.
Antimicrobial Spectrum and Efficacy
This compound is recognized for its broad-spectrum activity against both Gram-negative and Gram-positive bacteria, as well as yeast and molds.[8][14] This makes it suitable for preserving reagents against a wide array of common laboratory contaminants. The typical use level in formulations ranges from 0.5% to 1.0%.[7] The maximum concentration permitted in cosmetic products by European Union regulations is 1.0%.[2][7][8]
The effectiveness of a preservative is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Escherichia coli | Gram-negative Bacteria | 0.32% | [6] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.32% | [6] |
| Staphylococcus aureus | Gram-positive Bacteria | 0.64% | [6] |
| Candida albicans | Yeast | 0.32% | [6] |
| Aspergillus niger | Mold | 0.32% | [6] |
Application in Laboratory Reagents
The decision to include a preservative like this compound should be based on the reagent's composition, intended use, and storage conditions. It is particularly useful for aqueous-based solutions such as buffers, enzyme substrates, and some antibody preparations that are stored at 2-8°C or room temperature for extended periods.
Considerations for Use:
-
Concentration: A final concentration of 0.5% to 1.0% (w/v) is generally recommended. The optimal concentration should be determined through efficacy testing for the specific reagent matrix.[7]
-
Compatibility: this compound is nonionic and compatible with most anionic and cationic systems.[6] However, its antimicrobial activity can be diminished by high concentrations of nonionic surfactants or through absorption by certain plastics like polyvinyl chloride (PVC).[9] It is crucial to validate its effectiveness in the final formulation and storage container.
-
Assay Interference: Before widespread adoption, the selected concentration of this compound should be tested to ensure it does not interfere with the reagent's function or the downstream application (e.g., enzyme activity, antibody-antigen binding, PCR).
Caption: Decision workflow for using this compound.
Experimental Protocol: Preservative Efficacy Test (PET)
A Preservative Efficacy Test (PET), also known as a challenge test, is essential to validate the effectiveness of this compound in a specific laboratory reagent. The method involves inoculating the preserved reagent with a high concentration of specific microorganisms and monitoring the microbial population over time.[15][16]
5.1. Materials and Microorganisms
-
Test Reagent: The final formulation of the laboratory reagent containing this compound.
-
Control Reagent: The same reagent formulation without this compound.
-
Test Microorganisms:
-
Staphylococcus aureus (ATCC 6538)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Escherichia coli (ATCC 8739)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
-
-
Culture Media: Tryptic Soy Agar (TSA) for bacteria, Sabouraud Dextrose Agar (SDA) for yeast and mold.[16]
-
Sterile Saline or Peptone Water: For microbial suspension preparation.[17]
5.2. Inoculum Preparation
-
Culture bacteria on TSA at 30-35°C for 18-24 hours. Culture C. albicans on SDA at 20-25°C for 48 hours, and A. brasiliensis on SDA at 20-25°C for one week.[18]
-
Harvest the cultures using sterile saline to create microbial suspensions.
-
Adjust the concentration of each suspension to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
5.3. Test Procedure
-
Dispense measured aliquots (e.g., 20 mL) of the test and control reagents into five separate sterile containers for each microorganism.[17]
-
Inoculate each container with one of the five microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the product volume to achieve a final microbial concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.[19]
-
Mix thoroughly.
-
Determine the initial microbial concentration (Time 0) for each container by serial dilution and plate counting.
-
Incubate all containers at 20-25°C for 28 days.[17]
-
Sample each container at specified intervals (e.g., 7, 14, and 28 days), and determine the CFU/mL using plate count methods.
Caption: Experimental workflow for Preservative Efficacy Test (PET).
Data Summary and Acceptance Criteria
The effectiveness of the preservative is determined by comparing the microbial concentration at each time point to the initial concentration. The acceptance criteria are often based on standards from pharmacopeias, which define the required reduction in microbial counts.
| Microorganism | 14 Days | 28 Days | Reference(s) |
| Bacteria | Not less than a 1.0 log₁₀ reduction from the initial count. | No increase from the 14-day count. | [19] |
| Yeast and Molds | No increase from the initial count. | No increase from the initial count. | [19] |
Note: "No increase" is defined as not more than a 0.5 log₁₀ unit higher than the previous measured value.[19]
Safety, Handling, and Storage
-
Safety: While this compound is considered safe at concentrations up to 1.0%, undiluted this compound can be a skin and eye irritant.[2][20] Standard laboratory personal protective equipment (gloves, safety glasses) should be worn when handling the concentrated material.[4]
-
Handling: Aqueous solutions of this compound are stable and can be sterilized by autoclaving.[9]
-
Storage: The bulk material should be stored in a well-closed container in a cool, dry place, protected from heat and direct sunlight.[9][21] Reagents containing this compound should be stored according to their specific requirements. The minimum shelf life of the raw material is typically 24 months from the production date.[21]
References
- 1. matangiindustries.com [matangiindustries.com]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. shreekrishnaenviroventure.com [shreekrishnaenviroventure.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. This compound | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ulprospector.com [ulprospector.com]
- 7. The Versatile Role of this compound in Product Formulations - Tristar Intermediaties Blog [tristarintermediates.org]
- 8. health.ec.europa.eu [health.ec.europa.eu]
- 9. phexcom.com [phexcom.com]
- 10. This compound | Preservative | CAS 122-99-6 | Connect Chemicals [connectchemicals.com]
- 11. testinglab.com [testinglab.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Safety review of this compound when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 16. How To Do Cosmetic Preservative Testing? - Ariel Cosmetic [arielcosmetic.com]
- 17. Preservative Efficacy Test | Pharmaguideline [pharmaguideline.com]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. pharmadekho.com [pharmadekho.com]
- 20. View Attachment [cir-reports.cir-safety.org]
- 21. online-zeepwinkel.be [online-zeepwinkel.be]
Application Notes and Protocols for Thermal Desorption Analysis of Airborne Phenoxyethanol in Laboratory Environments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of airborne 2-phenoxyethanol (B1175444) in laboratory environments using thermal desorption (TD) coupled with gas chromatography (GC). The methodologies outlined are based on established and validated procedures to ensure accurate and reliable quantification of phenoxyethanol in workplace air.
Introduction
2-Phenoxyethanol is a widely used biocide and preservative in pharmaceutical formulations, cosmetics, and other industrial products.[1][2][3] Its use in laboratory and manufacturing settings can lead to its presence in the ambient air, necessitating reliable monitoring methods to ensure occupational safety and control environmental exposure. Thermal desorption offers a highly sensitive and automated alternative to traditional solvent desorption methods for analyzing volatile and semi-volatile organic compounds (VOCs) like this compound.[4] This technique involves trapping airborne analytes onto a sorbent tube, followed by thermal desorption and injection into a gas chromatograph for separation and detection.[5]
Experimental Protocols
This section details the validated methodology for sampling and analyzing airborne this compound. The protocol is designed to capture both gaseous and particulate-bound this compound.[6][7]
Air Sampling
The collection of airborne this compound is achieved by drawing a known volume of air through a sampling train consisting of a quartz fiber filter followed by a sorbent tube.[6][7]
Materials:
-
Sorbent tubes: Stainless steel, packed with Tenax® TA.
-
Quartz fiber filters.
-
Sampling head.
-
Personal air sampling pump.
-
Flowmeter.
Protocol:
-
Preparation: Prior to use, condition the Tenax® TA sorbent tubes in a thermal desorber at 300 °C for approximately 20 minutes to remove any contaminants.[6] Condition the quartz fiber filters in a muffle furnace at 500 °C for four hours.[6]
-
Assembly: Place a conditioned quartz fiber filter into the sampling head and connect a conditioned Tenax® TA tube downstream.
-
Calibration: Calibrate the personal air sampling pump to a flow rate of 0.066 L/min using a calibrated flowmeter.
-
Sampling: Place the sampling head in the breathing zone of the worker or the area of interest. Draw air through the sampling train for a recommended period of 60 minutes to collect an air sample volume of approximately 4 liters.[6][7]
-
Post-Sampling: After sampling, remove the filter from the head, fold it, and place it inside the sampling end of the sorbent tube.[6] Seal both ends of the tube with appropriate caps (B75204) (e.g., Swagelok caps with PTFE seals) for transport and storage.[6]
-
Documentation: Record all relevant sampling parameters, including sample volume, sampling duration, temperature, pressure, and relative humidity.
Thermal Desorption and GC Analysis
The collected this compound is thermally desorbed from the sorbent tube and analyzed by gas chromatography. A two-stage thermal desorption process is recommended for optimal concentration of the analyte.[8]
Instrumentation:
-
Thermal Desorber (e.g., PerkinElmer Turbomatrix 650)[6]
-
Gas Chromatograph (GC)
-
Detectors: Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for confirmation and identification of interferences.[6][7]
Protocol:
-
Instrument Setup: Set up the thermal desorber and GC with the parameters outlined in Table 2.
-
Internal Standard: An internal standard may be added to the sample tubes prior to analysis to improve quantitative accuracy.[9]
-
Analysis: Place the sample tube in the thermal desorber's autosampler. The automated process will desorb the analytes from the tube onto a focusing trap, which is then rapidly heated to inject the concentrated compounds into the GC for separation and analysis.[9]
-
Quantification: Perform a multi-point calibration with standards of known this compound concentrations to generate a calibration curve.[6][7] The concentration of this compound in the air sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of airborne this compound using the described thermal desorption method.
Table 1: Air Sampling Parameters
| Parameter | Value | Reference |
|---|---|---|
| Sorbent Tube | Tenax® TA | [6][7] |
| Filter | Quartz Fiber | [6][7] |
| Sampling Flow Rate | 0.066 L/min | [6][7] |
| Recommended Air Sample Volume | ~ 4 Liters | [6][7] |
| Sampling Time | 60 minutes |[6] |
Table 2: Thermal Desorption and GC Parameters
| Parameter | Value | Reference |
|---|---|---|
| Thermal Desorber | ||
| Instrument | PerkinElmer Turbomatrix 650 (or equivalent) | [6] |
| Desorption Temperature (Tube) | 280 °C | [6] |
| Desorption Time | 20 min | [6] |
| Valve Temperature | 220 °C | [6] |
| Transfer Line Temperature | 200 °C | [6] |
| Cold Trap Adsorption Temp. | -30 °C | [6] |
| Cold Trap Injection Temp. | 280 °C | [6] |
| Cold Trap Packing | 20 mg Tenax® TA | [6] |
| Gas Chromatograph | ||
| Detector(s) | FID (quantification), MS (confirmation) | [6][7] |
| Retention Time | 26.58 minutes (under specified conditions) |[6] |
Table 3: Method Performance
| Parameter | Value | Reference |
|---|---|---|
| Limit of Quantification (LOQ) | 0.095 mg/m³ (for a 4 L air sample) | [6][7] |
| Validated Concentration Range | 0.57 to 11.4 mg/m³ |[6][7] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of airborne this compound, from sample collection to data analysis.
Caption: Workflow for this compound Analysis.
Logical Relationship of Analytical Steps
This diagram shows the logical progression and key parameters at each stage of the analytical process.
Caption: Key Stages of TD-GC Analysis.
References
- 1. boerlind.com [boerlind.com]
- 2. ulprospector.com [ulprospector.com]
- 3. lotioncrafter.com [lotioncrafter.com]
- 4. rsc.org [rsc.org]
- 5. chemetrix.co.za [chemetrix.co.za]
- 6. series.publisso.de [series.publisso.de]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. epa.gov [epa.gov]
Application Notes and Protocols for Incorporating Phenoxyethanol in Topical Formulations for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation and evaluation of phenoxyethanol as a preservative in topical formulations for dermatological research. The following sections detail the physicochemical properties, antimicrobial efficacy, safety assessment, and stability testing of formulations containing this compound.
Introduction to this compound
This compound is a widely utilized preservative in the cosmetic and pharmaceutical industries, valued for its broad-spectrum antimicrobial activity, excellent safety profile at recommended concentrations, and compatibility with a wide range of formulation ingredients.[1][2] It serves as a viable alternative to parabens and formaldehyde-releasing agents.[2] Chemically, it is a glycol ether that functions by disrupting the cell membranes of microorganisms, thereby inhibiting their growth.[3]
Key Properties:
-
Appearance: Colorless, oily liquid[4]
-
Odor: Faintly rose-like[4]
-
Solubility: Soluble in water and most organic solvents[1]
-
pH Range: Effective over a broad pH range[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a reference for formulation development and safety assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀O₂ | [5] |
| Molecular Weight | 138.16 g/mol | [5] |
| Boiling Point | 245.2 °C | [6] |
| Melting Point | 14 °C | [7] |
| Density | 1.02 g/cm³ | [5] |
| Recommended Use Level | Up to 1.0% in cosmetic formulations | [1][2] |
Table 2: Antimicrobial Efficacy - Minimum Inhibitory Concentration (MIC)
| Microorganism | Strain | MIC (%) | Reference |
| Pseudomonas aeruginosa | ATCC 9027 | 0.32 | [7] |
| Escherichia coli | ATCC 8739 | 0.32 | [7] |
| Staphylococcus aureus | ATCC 6538 | 0.64 | [7] |
| Candida albicans | ATCC 10231 | 0.32 | [7] |
| Aspergillus brasiliensis | ATCC 16404 | 0.32 | [7] |
| Staphylococcus epidermidis | MTCC 435 | ~0.3 | [3] |
| Micrococcus luteus | MTCC 4428 | - | [8] |
Table 3: Skin Permeation Data
| Study Type | Skin Type | Application | Absorption Rate | Reference |
| In vitro | Rat | Unoccluded | 64 +/- 4.4% at 24 hr | [5] |
| In vitro | Human | Unoccluded | 59.3 +/- 7.0% at 6 hr | [5] |
| In vivo | Human | Non-occlusive | ~45% | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of topical formulations containing this compound.
Antimicrobial Efficacy Testing (Challenge Test)
This protocol is based on the ISO 11930 standard for evaluating the antimicrobial protection of a cosmetic product.[1][11]
Objective: To determine the effectiveness of the preservative system in a topical formulation against microbial challenge.
Materials:
-
Test formulation
-
Standardized microbial strains (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 9027, E. coli ATCC 8739, C. albicans ATCC 10231, A. brasiliensis ATCC 16404)[1]
-
Sterile containers
-
Neutralizing broth
-
Culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
-
Incubator
Procedure:
-
Initial Microbial Quality: Determine the initial microbial load of the un-inoculated product.
-
Inoculation: Divide the product into five separate sterile containers. Inoculate each container with one of the five specified microorganisms to achieve a final concentration of >1x10⁵ CFU/g or mL.[11]
-
Incubation: Store the inoculated product containers at room temperature for 28 days.[11]
-
Sampling and Enumeration: At day 7, 14, and 28, take an aliquot from each container and determine the concentration of viable microorganisms using standard plating techniques.[11]
-
Evaluation: Calculate the log reduction of each microorganism at each time point and compare against the acceptance criteria outlined in ISO 11930.[11]
Acceptance Criteria (Criteria A):
-
Bacteria: ≥ 3 log reduction by day 7, and no increase thereafter.
-
Yeast: ≥ 1 log reduction by day 7, and no increase thereafter.
-
Mold: No increase from the initial count at any time point.
In Vitro Skin Irritation Testing
This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation using a reconstructed human epidermis (RhE) model.[12][13][14]
Objective: To assess the potential of a topical formulation to cause skin irritation.
Materials:
-
Test formulation
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., Phosphate-Buffered Saline)
-
Plate reader
Procedure:
-
Tissue Equilibration: Pre-incubate the RhE tissues in assay medium.
-
Application: Apply the test formulation, positive control, and negative control topically to the surface of the RhE tissues.
-
Incubation: Incubate for a specified period (e.g., 60 minutes).
-
Washing: Thoroughly wash the tissues to remove the test substance.
-
MTT Assay: Transfer the tissues to a fresh plate containing MTT medium and incubate for 3 hours.
-
Formazan (B1609692) Extraction: Extract the formazan product from the tissues using isopropanol.
-
Measurement: Measure the optical density of the formazan extract using a plate reader.
-
Evaluation: Calculate the percentage of cell viability relative to the negative control. A mean viability of ≤ 50% is indicative of a skin irritant.[14]
Skin Sensitization Testing (Human Repeat Insult Patch Test - HRIPT)
The HRIPT is a clinical study to assess the potential of a product to cause allergic contact dermatitis.[4][15]
Objective: To determine if a topical formulation has the potential to induce skin sensitization.
Phases:
-
Induction Phase:
-
Apply the test material under an occlusive or semi-occlusive patch to the same site on the upper back of human volunteers.[4]
-
Patches are typically applied for 24 hours and removed, followed by a 24 or 48-hour rest period.[15]
-
This process is repeated for a total of nine applications over a three-week period.[15]
-
The site is graded for any signs of irritation after each application.
-
-
Rest Phase:
-
A 10 to 21-day period with no product application follows the induction phase.[15]
-
-
Challenge Phase:
-
Apply a single patch with the test material to a naive (previously unpatched) site on the lower back.[4]
-
The patch is removed after 24 hours.
-
The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema, papules) at 24, 48, 72, and sometimes 96 hours post-patch removal.[4]
-
Evaluation: A reaction at the challenge site that is more severe than any irritation observed during the induction phase is indicative of sensitization.
Stability Testing
This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances and products.
Objective: To evaluate the stability of the topical formulation over time under various environmental conditions.
Procedure:
-
Batch Selection: Use at least three primary batches of the formulation for the study.
-
Storage Conditions: Store samples at long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, pH, viscosity, and phase separation.[6]
-
Chemical: Assay of this compound and any active ingredients. A validated stability-indicating HPLC method is recommended.[12]
-
Microbiological: Perform preservative efficacy testing (challenge test) at the beginning and end of the study.
-
Evaluation: Assess any significant changes in the physical, chemical, or microbiological properties of the formulation over the study period to establish a shelf-life.
Signaling Pathways in Skin Reactions
Understanding the molecular mechanisms of skin irritation and allergic contact dermatitis is crucial for interpreting safety data.
Irritant Contact Dermatitis (ICD)
ICD is a non-specific inflammatory response of the skin to a chemical irritant. The pathway is initiated by keratinocyte activation and the release of pro-inflammatory mediators.
Allergic Contact Dermatitis (ACD)
ACD is a delayed-type hypersensitivity reaction involving a sensitization phase and an elicitation phase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jcadonline.com [jcadonline.com]
- 4. ulprospector.com [ulprospector.com]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. qlaboratories.com [qlaboratories.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. Cytokinocytes: the diverse contribution of keratinocytes to immune responses in skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. İstanbul Journal of Pharmacy » Submission » A new and rapid HPLC method for the determination of this compound in topical formulation [dergipark.org.tr]
- 12. research.regionh.dk [research.regionh.dk]
- 13. Determination of Chemical Irritation Potential Using a Defined Gene Signature Set on Tissue-Engineered Human Skin Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Istanbul University Press [iupress.istanbul.edu.tr]
- 15. Allergic contact dermatitis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenoxyethanol Concentration for Long-term Tissue Preservation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using phenoxyethanol for long-term tissue preservation. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the integrity of your biological specimens.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Fungal or Microbial Growth on Specimen | 1. Suboptimal this compound concentration.2. Incomplete initial fixation of the tissue.3. Contamination of the preservation solution or storage container.4. Suboptimal storage conditions (e.g., high temperature, direct sunlight).[1] | 1. Ensure the this compound concentration is at least 1%. For long-term storage, a 1-2% solution is recommended.[2][3]2. This compound is a preservative, not a strong fixative.[2] Ensure tissues are thoroughly fixed with a suitable agent (e.g., formaldehyde) before transferring to this compound solution.[4]3. Use sterile containers and prepare the this compound solution with purified water. Consider adding a buffer to maintain a pH of 7-9.[2]4. Store specimens in a cool, dark place. Avoid direct sunlight and extreme temperatures. |
| Tissue Brittleness or Hardening | 1. Prolonged initial fixation in high concentrations of formaldehyde (B43269).2. Use of other hardening agents in the initial fixation cocktail. | 1. Minimize the duration and concentration of the initial formaldehyde fixation step.2. After formaldehyde fixation, immerse the tissue in a 1% this compound solution for an extended period (e.g., 3+ months) to help soften the tissue.[2][5] this compound is known to maintain tissue softness and flexibility.[1][5] |
| Poor Color Retention | 1. This compound alone may not provide superior color retention compared to methods using mineral salts.[1][2]2. Degradation of pigments over very long storage periods. | 1. For applications where color is critical, consider alternative or combination preservation methods.2. Document the initial color of the specimen with high-resolution photography for future reference. |
| Tissue Decomposition | 1. Inadequate initial fixation.2. Use of this compound as a primary fixative without an appropriate initial fixation step. | 1. This compound is not a substitute for proper fixation.[6] Tissues must be thoroughly fixed prior to long-term preservation in this compound to inactivate autolytic enzymes.[4]2. If unfixed areas are discovered, they should be treated with a proper fixative before continuing with this compound preservation.[6] |
| Mild Irritation (User) | 1. Sensitivity to this compound vapors, although it has a mild odor.[2][5] | 1. Ensure adequate ventilation in the laboratory.2. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for long-term tissue preservation?
For long-term preservation of anatomical specimens, a 1% aqueous solution of this compound is widely recommended.[4][5][7] Some protocols may use up to a 2% solution.[2] It's important to note that this compound is typically used as a secondary preservative after initial fixation with an agent like formaldehyde.[4] For histological studies, a 1% solution has also been found effective as a short-term primary fixative.[3][8]
Q2: Is this compound a fixative?
No, this compound is considered a preservative, not a fixative.[2][6] Its primary function is to prevent microbial growth due to its broad-spectrum antimicrobial activity.[9][10] It does not cross-link proteins to arrest tissue autolysis in the same way that formaldehyde does. Therefore, tissues should be adequately fixed before being transferred to a this compound solution for long-term storage.[6][4]
Q3: What are the main advantages of using this compound over formaldehyde for long-term preservation?
The primary advantage is its significantly lower toxicity, as formaldehyde is a known carcinogen.[2][4] this compound also results in tissues that are soft, flexible, and have good color retention, making them excellent for dissection and demonstration purposes.[1][5] Additionally, it has a mild, fruity smell compared to the pungent and irritating odor of formaldehyde.[2][4]
Q4: How does this compound work to preserve tissues?
This compound functions as an effective antimicrobial agent against a wide range of bacteria (particularly Gram-negative strains like P. aeruginosa), yeasts, and molds.[2][11][12] It is thought to work by disrupting the integrity of the microbial cytoplasmic membrane and interfering with oxidative phosphorylation.[10]
Q5: Can I use this compound for preserving tissues intended for molecular studies?
While this compound is excellent for preserving gross and microscopic anatomical structures, its suitability for molecular studies (e.g., DNA/RNA sequencing, proteomics) is less documented in the provided search results. One study noted its application as a protein preservative for tissue samples where freezing is not available.[2][13] However, for sensitive molecular applications, it is crucial to validate the preservation method to ensure it does not interfere with the downstream analysis.
Q6: Are there any safety precautions I should take when handling this compound?
This compound is considered to have low toxicity in the concentrations used for tissue preservation.[2] However, it is always recommended to handle any chemical with appropriate laboratory precautions. This includes using gloves and eye protection, and ensuring good ventilation. While it has a mild scent, some individuals may experience slight irritation.[5][7]
Quantitative Data Summary
Table 1: Recommended this compound Concentrations for Tissue Preservation
| Application | Recommended Concentration | Notes |
| Long-Term Anatomical Preservation | 1% in tap water or buffer[1][2][4][5][7] | Used after initial fixation with formaldehyde. Tissues can be stored for up to 10 years.[5][7] |
| Conservation Fluid (Post-Fixation) | 1.5%[14][15][16] | Part of a protocol that uses a higher concentration in the initial embalming fluid. |
| Short-Term Histological Fixation | 1%[3][8] | Can be used as a primary fixative for histological studies with good results. |
| Embalming Fluid Component | 7%[14][15][16] | Used in combination with other agents like ethanol (B145695) and glycerin for initial fixation. |
Experimental Protocols
Protocol 1: Long-Term Preservation of Formaldehyde-Fixed Tissues
This protocol is suitable for the long-term storage of gross anatomical specimens for dissection and demonstration.
-
Initial Fixation:
-
Thoroughly fix the tissue specimen in a standard fixative solution (e.g., 4-10% formalin) according to established laboratory procedures. The duration of fixation will depend on the size and type of the tissue.
-
-
Formaldehyde Extraction and Preservation:
-
Prepare a 1% (v/v) this compound solution in tap water or a suitable buffer (pH 7-9).[2]
-
After fixation, transfer the tissue specimen into a container filled with the 1% this compound solution. Ensure the specimen is fully submerged.
-
Store the container in a cool, dark place.
-
For optimal results and to extract residual formaldehyde, immerse the specimen in the this compound solution for a minimum of three months.[2][5]
-
-
Maintenance:
Protocol 2: Preparation of Tissues for Histology using this compound
This protocol describes the use of this compound as a primary fixative for histological analysis.
-
Tissue Preparation:
-
Obtain fresh tissue sections (e.g., lip, muscle, adipose tissue) and cut them into smaller segments suitable for processing.[3]
-
-
Fixation:
-
Prepare a 1% (v/v) this compound solution.
-
Immediately immerse the tissue segments in the 1% this compound solution.
-
Allow the tissues to fix for a set amount of time, comparable to standard formalin fixation protocols.
-
-
Tissue Processing and Staining:
-
After fixation, process the tissues through a standard dehydration and embedding schedule (e.g., graded alcohols, xylene, paraffin).
-
Section the paraffin-embedded tissues and mount them on slides.
-
Stain the slides using standard histological stains such as Hematoxylin and Eosin (H&E) or other special stains as required.[3]
-
Studies have shown that tissues fixed in 1% this compound stain sufficiently well and provide excellent histological detail.[3][8]
-
Visualizations
Caption: Workflow for tissue preservation using this compound.
References
- 1. ijmhr.org [ijmhr.org]
- 2. ijrti.org [ijrti.org]
- 3. Effectiveness of different combinations of phenoxetol and formaldehyde on preservation of histological features in human cadaveric tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurjanat.com [eurjanat.com]
- 5. This compound as a nontoxic substitute for formaldehyde in long-term preservation of human anatomical specimens for dissection and demonstration purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Versatile Role of this compound in Product Formulations - Tristar Intermediaties Blog [tristarintermediates.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. View Attachment [cir-reports.cir-safety.org]
- 12. pharmaoffer.com [pharmaoffer.com]
- 13. This compound: protein preservative for taxonomists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound‐Based Embalming for Anatomy Teaching: An 18 Years' Experience with Crosado Embalming at the University of Otago in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-Based Embalming for Anatomy Teaching: An 18 Years' Experience with Crosado Embalming at the University of Otago in New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Matrix Effects in HPLC Analysis of Phenoxyethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the HPLC analysis of phenoxyethanol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the HPLC analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3] In the analysis of this compound, which is often found in complex matrices like cosmetics, creams, lotions, and biological fluids (plasma, urine), matrix components can significantly impact the reliability of quantitative results.[4][5][6]
Q2: What are the common signs that indicate matrix effects are affecting my this compound analysis?
A2: Common indicators of matrix effects in your this compound analysis include:
-
Poor reproducibility: High variability in the peak areas or heights of quality control (QC) samples across different analytical batches.[7]
-
Inaccurate quantification: Results that are unexpectedly high or low.
-
Non-linear calibration curves: Difficulty in obtaining a linear relationship between concentration and response.[7]
-
Peak shape distortion: Tailing or fronting of the this compound peak.[8]
-
Inconsistent internal standard response: If you are using an internal standard, significant variations in its signal can point to matrix effects.
Q3: What are the primary sources of matrix effects in this compound analysis?
A3: The primary sources of matrix effects depend on the sample type.
-
Cosmetic and Personal Care Products: Excipients such as oils, fats, emulsifiers, polymers, and other preservatives can co-elute with this compound and cause interference.
-
Biological Samples (Plasma, Serum, Blood): Endogenous components like phospholipids, proteins, salts, and metabolites are major contributors to matrix effects, particularly ion suppression in LC-MS/MS analysis.[2][9]
-
Urine: While generally a less complex matrix than plasma, high concentrations of salts and endogenous metabolites can still cause matrix effects.[10]
Troubleshooting Guides
Issue 1: I am observing significant ion suppression for this compound in my plasma samples.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for ion suppression.
Recommended Actions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[9]
-
Protein Precipitation (PPT): This is a quick but often less effective method that can leave many matrix components in the extract.[11]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent.[9]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering substances, offering the cleanest extracts.[9][11] Consider using a reversed-phase or mixed-mode SPE cartridge.
-
-
Modify Chromatographic Conditions: If sample preparation optimization is insufficient, adjusting the HPLC method can help separate this compound from co-eluting matrix components.[12]
-
Gradient Optimization: Alter the mobile phase gradient to improve the resolution between this compound and interfering peaks.
-
Column Selection: Try a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) to alter selectivity.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide better resolution and narrower peaks, which may reduce the co-elution of interfering compounds.[10][13]
-
-
Use a Compensation Strategy:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method for compensating for matrix effects. A SIL-IS of this compound will co-elute and experience similar ion suppression or enhancement, allowing for accurate correction of the analyte signal.[1]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is free of this compound but representative of your samples.[14][15] This helps to mimic the matrix effects seen in the unknown samples.
-
Issue 2: My QC samples for this compound in a cosmetic cream show high variability.
Root Cause Analysis and Solution Workflow:
Caption: Addressing high QC variability in cosmetic matrices.
Recommended Actions:
-
Ensure Sample Homogeneity: Creams and lotions are complex emulsions. Inconsistent sampling can lead to variability. Ensure the bulk sample is well-mixed before taking an aliquot for analysis.
-
Optimize Extraction: The extraction of this compound from the complex cream matrix must be complete and reproducible.
-
Experiment with different extraction solvents to ensure complete dissolution of the cream and release of this compound.
-
Use mechanical disruption techniques like vortexing or sonication to aid in the extraction process.
-
-
Evaluate Matrix Variability: Different batches of the same cosmetic product can have slight variations in their composition, leading to inconsistent matrix effects.[16]
-
If possible, obtain multiple lots of the blank cream matrix to assess the variability of the matrix effect.
-
-
Implement a Robust Cleanup: A simple "dilute and shoot" approach may not be sufficient for complex cosmetic matrices.
-
Consider a liquid-liquid extraction or solid-phase extraction to remove interfering excipients before HPLC analysis.
-
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for this compound and its major metabolite, phenoxyacetic acid (PAA), in various rat biological matrices using a protein precipitation method.[17]
| Matrix | Analyte | QC Level | Recovery (%) (Mean ± SD) | Matrix Effect (%) (Mean ± SD) |
| Plasma | This compound | Low | 97.0 ± 11.1 | 98.5 ± 5.6 |
| High | 100.1 ± 2.9 | 99.2 ± 1.8 | ||
| Phenoxyacetic Acid | Low | 100.0 ± 14.4 | 96.1 ± 10.0 | |
| High | 92.8 ± 2.4 | 98.8 ± 2.4 | ||
| Brain | This compound | Low | 103.1 ± 1.5 | 96.7 ± 2.0 |
| High | 101.4 ± 4.5 | 98.2 ± 1.7 | ||
| Phenoxyacetic Acid | Low | 95.8 ± 3.1 | 97.0 ± 2.9 | |
| High | 95.2 ± 2.1 | 98.7 ± 1.8 | ||
| Urine | This compound | Low | 100.1 ± 4.6 | 101.2 ± 4.0 |
| High | 100.7 ± 4.0 | 100.0 ± 1.6 | ||
| Phenoxyacetic Acid | Low | 100.2 ± 1.9 | 99.8 ± 1.6 | |
| High | 100.2 ± 1.7 | 99.7 ± 1.0 |
Recovery was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.[17] Matrix effect was calculated by comparing the analyte response in post-extraction spiked samples to that in neat solutions.[17] A value close to 100% indicates minimal matrix effect.
Key Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma/Serum
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 200 µL of plasma or serum in a clean tube, add 20 µL of internal standard solution (if used).
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 1 mL of a suitable organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the sample at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for HPLC analysis.
-
Caption: Liquid-Liquid Extraction (LLE) workflow.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in a Cosmetic Cream
This protocol provides a general framework for SPE cleanup of a cosmetic sample. The choice of sorbent and solvents will need to be optimized.
-
Sample Pre-treatment:
-
Accurately weigh approximately 1 g of the cosmetic cream into a centrifuge tube.
-
Add 10 mL of a suitable solvent (e.g., methanol (B129727), acetonitrile (B52724), or a mixture with water) to dissolve the cream.
-
Vortex or sonicate until the sample is fully dispersed.
-
Centrifuge at high speed to pellet any insoluble excipients.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of a strong solvent (e.g., acetonitrile or methanol).
-
-
Final Preparation:
-
The eluate can be directly injected if the solvent is compatible with the mobile phase, or it can be evaporated and reconstituted in the mobile phase.
-
Caption: Solid-Phase Extraction (SPE) workflow.
Protocol 3: Preparation of Matrix-Matched Calibration Standards
-
Obtain Blank Matrix: Source a batch of the same matrix (e.g., plasma, cosmetic cream base) that is confirmed to be free of this compound.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spiking: Prepare a series of calibration standards by spiking known amounts of the this compound stock solution into aliquots of the blank matrix.
-
Process Standards: Process these matrix-matched calibration standards using the exact same sample preparation procedure (e.g., LLE, SPE) as the unknown samples.
-
Construct Calibration Curve: Analyze the processed standards and construct a calibration curve by plotting the peak area (or area ratio to internal standard) against the concentration. This curve is then used to quantify this compound in the unknown samples.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Istanbul University Press [iupress.istanbul.edu.tr]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 10. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 14. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 15. ecoxtract.com [ecoxtract.com]
- 16. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Strategies to mitigate phenoxyethanol-induced cytotoxicity in primary cell lines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate phenoxyethanol-induced cytotoxicity in your primary cell line experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our primary cell cultures after treatment with a formulation containing this compound. What are the typical cytotoxic concentrations of this compound?
A1: this compound's cytotoxicity is dose-dependent and varies between cell types. Generally, lower concentrations may induce apoptosis (programmed cell death), while higher concentrations lead to necrosis (uncontrolled cell death).[1] For example, in HL60 cells, apoptosis is observed at concentrations between 0.01% and 0.5%, with necrosis occurring at 1%.[1] In human dermal fibroblasts, significant apoptosis and necrosis are seen at a concentration of 1%.[2][3] It's crucial to perform a dose-response experiment to determine the precise IC50 (half-maximal inhibitory concentration) for your specific primary cell line.
Q2: What are the underlying mechanisms of this compound-induced cytotoxicity?
A2: this compound can induce cytotoxicity through several mechanisms:
-
Induction of Apoptosis and Necrosis: As mentioned, this compound can trigger both programmed and uncontrolled cell death pathways.[1]
-
Oxidative Stress: Studies have shown that this compound can induce oxidative damage, leading to an increase in reactive oxygen species (ROS), elevated malondialdehyde (a marker of lipid peroxidation), and a decrease in glutathione (B108866) (an endogenous antioxidant).[4]
-
Impact on Signaling Pathways: this compound has been shown to reduce the activity of the Akt signaling pathway, which is crucial for cell survival.[5] It is also plausible that it affects stress-activated protein kinase (SAPK) pathways like p38 and JNK, which are involved in apoptosis and inflammation in response to cellular stress.
Q3: How can we mitigate the cytotoxic effects of this compound in our primary cell cultures?
A3: Here are several strategies you can employ:
-
Optimize this compound Concentration: The most straightforward approach is to determine the lowest effective concentration of this compound required for your application through a careful dose-response study.
-
Co-treatment with Antioxidants: Given that this compound can induce oxidative stress, co-administering antioxidants may protect your cells.[4] Commonly used antioxidants in cell culture include N-acetylcysteine (NAC) and Vitamin E (α-tocopherol). It is advisable to perform a titration to find the optimal, non-toxic concentration of the chosen antioxidant for your specific primary cells.
-
Adjust Serum Concentration: The concentration of serum in your culture medium can influence the effective concentration of a compound. Higher serum levels may sometimes reduce the free concentration of the compound and its associated toxicity. Experimenting with different serum concentrations could help mitigate cytotoxicity.
-
Optimize Exposure Time: Reducing the duration of exposure to this compound may be sufficient to achieve the desired effect while minimizing cell death.
Q4: Which assays are recommended for quantifying this compound-induced cytotoxicity?
A4: To get a comprehensive understanding, it is often best to use a combination of assays:
-
Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate (B86563) dehydrogenase from damaged cells, indicating compromised cell membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Flow Cytometry): This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound at different concentrations based on available literature.
| Cell Line | Concentration | Observed Effect | Reference |
| HL-60 | 0.01% - 0.5% | Apoptosis | [1] |
| HL-60 | 1% | Necrosis | [1] |
| Human Dermal Fibroblasts | 1% | High levels of apoptosis and necrosis | [2][3] |
| Human Lymphocytes | 25 µg/mL and 50 µg/mL | Significant decrease in mitotic index | [6][7] |
| Human Meibomian Gland Epithelial Cells | Concentrations close to or at the approved human dose | Cellular atrophy and death after 24 hours | [5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general guideline for assessing cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol outlines the steps for distinguishing between viable, apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Treated and untreated primary cells
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from your culture vessel. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BR [thermofisher.com]
- 4. The Potential Risk Assessment of this compound with a Versatile Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of the cosmetic preservatives parabens, this compound and chlorphenesin on human meibomian gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the aqueous solubility of phenoxyethanol for stock solution preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with phenoxyethanol and need to prepare aqueous stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is slightly soluble in water. Its reported solubility ranges from 0.5 to 2.67 grams per 100 grams of water.[1] Other sources have reported solubilities of 24 g/100g and 26 g/kg.[2][3] This variability may be due to differences in experimental conditions such as temperature.
Q2: What factors can affect the solubility of this compound in water?
The primary factors influencing this compound solubility in aqueous solutions are:
-
Temperature: Higher temperatures generally increase the solubility of this compound in water.
-
Presence of Co-solvents: The addition of co-solvents can significantly enhance the solubility of this compound.
-
pH: this compound is stable and maintains its activity over a wide pH range, from 3 to 10.[1][4]
Q3: Can I heat the solution to dissolve this compound?
Yes, heating the solution can aid in the dissolution of this compound. This compound is stable up to 85°C (185°F).[1][4] For preparing aqueous solutions, it is recommended to shake this compound with hot water until it dissolves, then cool the solution to the desired temperature and adjust the final volume.
Q4: What are some common co-solvents that can be used to improve the aqueous solubility of this compound?
This compound is miscible with a variety of organic solvents which can be used as co-solvents to improve its solubility in aqueous solutions. These include:
-
Propylene (B89431) Glycol[1][4]
-
Ethanol
-
Acetone
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in water and its miscibility with common co-solvents.
| Solvent System | Solubility/Miscibility | Notes |
| Water | 0.5 - 2.67 g/100g [1] | Solubility is temperature-dependent. |
| 24 g/100g [2] | ||
| 26 g/kg[3] | ||
| Propylene Glycol | Miscible[1][4] | Can be used as a co-solvent to increase aqueous solubility. |
| Glycerin | Miscible[1][4] | Can be used as a co-solvent to increase aqueous solubility. |
| Ethanol | Miscible | Can be used as a co-solvent to increase aqueous solubility. |
| Acetone | Miscible | Generally used as a solvent for non-aqueous applications. |
Experimental Protocols
Protocol 1: Preparation of a Saturated Aqueous this compound Solution
Objective: To prepare a saturated aqueous solution of this compound.
Materials:
-
This compound
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Volumetric flask
-
Sterile filter (optional)
Methodology:
-
To a beaker with a magnetic stir bar, add approximately 95 mL of deionized water.
-
Gently heat the water to 40-50°C while stirring.
-
Slowly add an excess amount of this compound (e.g., 3 g) to the warm water while continuing to stir.
-
Continue stirring for 30-60 minutes to ensure maximum dissolution.
-
Turn off the heat and allow the solution to cool to room temperature while stirring.
-
Once cooled, you will likely observe some undissolved this compound at the bottom of the beaker.
-
Carefully decant the supernatant (the clear liquid) into a volumetric flask.
-
Bring the solution to the final desired volume with deionized water.
-
If required for the application, filter the solution through a sterile filter.
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound in an aqueous medium using a co-solvent.
Materials:
-
This compound
-
Propylene Glycol (or other suitable co-solvent like Glycerin or Ethanol)
-
Deionized or distilled water
-
Vortex mixer
-
Sonicator (optional)
-
Volumetric flask
Methodology:
-
Determine the desired final concentration of this compound and the percentage of co-solvent in the final solution. For example, to prepare a 10% (w/v) this compound solution in a 20% propylene glycol aqueous solution.
-
In a beaker or flask, first, add the required volume of propylene glycol.
-
Add the required weight of this compound to the propylene glycol.
-
Mix thoroughly using a vortex mixer until the this compound is completely dissolved in the propylene glycol. Gentle warming or sonication can be used to expedite this process if necessary.
-
Slowly add the deionized water to the this compound/propylene glycol mixture while stirring.
-
Transfer the solution to a volumetric flask and bring it to the final desired volume with deionized water.
-
Mix the final solution thoroughly.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of aqueous this compound solutions.
References
Addressing phenoxyethanol degradation and byproduct formation in experimental setups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address phenoxyethanol degradation and byproduct formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in experimental setups?
A1: this compound primarily degrades through two main pathways:
-
Oxidation: This is a common pathway where this compound is oxidized, especially in the presence of strong oxidizing agents or certain catalysts. This process can be initiated by exposure to air, heat, or light.[1] The primary byproducts are 2-phenoxyacetaldehyde, which can be further oxidized to 2-phenoxyacetic acid (PhAA).[2]
-
Hydrolysis: This involves the cleavage of chemical bonds by water and can be influenced by pH.[1] Under acidic or alkaline conditions, this compound can undergo hydrolysis, although it is generally considered stable at neutral pH.[2][3]
Under anaerobic conditions, a different degradation pathway can occur, leading to the formation of phenol (B47542) and acetate.[4]
Q2: I've observed a decrease in the pH of my aqueous formulation containing this compound over time. What could be the cause?
A2: A decrease in pH in your formulation is likely due to the oxidative degradation of this compound. The initial oxidation product, 2-phenoxyacetaldehyde, is further oxidized to 2-phenoxyacetic acid (PhAA).[2] The formation of this acidic byproduct will lower the pH of your solution. Monitoring the pH of your formulation over time can be a simple, indirect indicator of this compound degradation.
Q3: My this compound-preserved solution seems to have lost its antimicrobial effectiveness. Why might this be happening?
A3: The loss of antimicrobial efficacy is a direct consequence of the degradation of the active this compound molecule. When this compound degrades into byproducts like 2-phenoxyacetic acid or phenol, its concentration decreases, leading to a reduction in its preservative capacity.[5] It is crucial to ensure the stability of this compound to maintain the intended preservation of your experimental solutions.
Q4: I'm seeing unexpected peaks in my HPLC/GC analysis of a sample containing this compound. Could these be degradation products?
A4: Yes, the appearance of new, unexpected peaks in your chromatogram is a strong indication of this compound degradation. The retention times of these new peaks will differ from that of the parent this compound molecule. Common degradation products to look for are 2-phenoxyacetic acid and, depending on the conditions, phenol. Forced degradation studies can help you intentionally generate these byproducts to confirm their identities in your analytical method.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Change in solution color (e.g., yellowing) | Oxidative degradation of this compound. | 1. Minimize Oxygen Exposure: Prepare solutions fresh and consider purging with an inert gas (e.g., nitrogen or argon).[6] 2. Protect from Light: Store solutions in amber vials or protect them from light, as photolysis can initiate oxidation.[1] 3. Control Temperature: Avoid high temperatures during storage and experiments.[7] 4. Add Antioxidants: Consider the compatibility of adding antioxidants like Vitamin E (tocopherol) to your formulation. |
| Unexpected decrease in pH | Formation of 2-phenoxyacetic acid due to oxidation. | 1. Confirm Degradation: Use HPLC to quantify the remaining this compound and identify the 2-phenoxyacetic acid peak. 2. Implement preventative measures for oxidation (see above). 3. Use a pH Buffer: If compatible with your experiment, use a suitable buffer system to maintain a stable pH. |
| Reduced preservative efficacy | Depletion of active this compound due to degradation. | 1. Quantify this compound: Regularly check the concentration of this compound in your stock and working solutions using a validated analytical method (e.g., HPLC).[8] 2. Review Storage Conditions: Ensure stock solutions are stored at recommended temperatures (e.g., cool, dry place) and protected from light and air. 3. Prepare Fresh Solutions: For critical experiments, prepare this compound-containing solutions fresh from a reliable stock. |
| Appearance of unknown peaks in chromatography | Formation of degradation byproducts. | 1. Perform Forced Degradation: Intentionally degrade a this compound standard under various stress conditions (acid, base, oxidation, heat, light) to generate and identify potential byproduct peaks.[2] 2. Use Mass Spectrometry (MS): Couple your GC or HPLC to a mass spectrometer to help identify the molecular weights of the unknown peaks and confirm their structures.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify its potential byproducts and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.[2] Before analysis, neutralize the solution with an appropriate amount of 1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for 4 hours.[2] Before analysis, neutralize the solution with an appropriate amount of 1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[7]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60°C for 24 hours, protected from light.[2]
-
Photolytic Degradation: Expose the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.[2]
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as HPLC-UV or GC-MS.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
This protocol provides a starting point for an HPLC method to separate and quantify this compound and its primary degradation product, 2-phenoxyacetic acid.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C8 or C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 21:66 v/v), with a small amount of tetrahydrofuran (B95107) (e.g., 13 v/v) or acidified water (e.g., with phosphoric acid) to improve peak shape.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 258 nm.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 35°C.[2]
Procedure:
-
Prepare standard solutions of this compound and 2-phenoxyacetic acid at known concentrations in the mobile phase.
-
Inject the standards to determine their retention times and to generate a calibration curve for quantification.
-
Prepare your experimental samples by diluting them in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Inject the prepared samples and analyze the resulting chromatogram.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sers.unilever.com [sers.unilever.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. rahn-group.com [rahn-group.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. nano-lab.com.tr [nano-lab.com.tr]
- 9. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing phenoxyethanol adsorption to plastic labware and containers
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the adsorption of phenoxyethanol to plastic labware and containers. Adsorption can lead to a significant decrease in the effective concentration of this compound, a widely used preservative, potentially compromising the stability and antimicrobial protection of formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its adsorption to plastic a concern?
This compound is a common preservative in pharmaceutical and cosmetic formulations, valued for its broad-spectrum antimicrobial activity. However, it is known to adsorb to certain types of plastic packaging and labware. This phenomenon can reduce the concentration of available this compound in the product, potentially falling below the effective level for preservation and compromising product safety and stability.
Q2: Which types of plastics are most susceptible to this compound adsorption?
The degree of adsorption is highly dependent on the type of plastic. Generally, plastics with a higher affinity for hydrophobic interactions are more likely to adsorb this compound.
-
High Adsorption: Low-Density Polyethylene (LDPE) and other polyolefins are known to exhibit significant adsorption of this compound.
-
Moderate Adsorption: Polypropylene (PP) can also show a tendency to adsorb this compound, although often to a lesser extent than LDPE.
-
Low Adsorption: Glass is considered the most inert material with minimal adsorption. For plastics, High-Density Polyethylene (HDPE) and Polyethylene Terephthalate (PET) generally show lower adsorption rates compared to LDPE.
Q3: What factors can influence the rate and extent of this compound adsorption?
Several factors can affect how much this compound is lost to plastic surfaces:
-
Plastic Type: As mentioned, the chemical nature of the polymer is a primary factor.
-
Surface Area to Volume Ratio: Containers with a larger surface area relative to their volume (e.g., small, partially filled containers) will exhibit a greater percentage loss of the preservative.
-
Temperature: Higher temperatures can increase the rate of adsorption.
-
Time: Adsorption is a time-dependent process, with preservative loss increasing over the storage period.
-
Concentration of this compound: The initial concentration can influence the equilibrium of adsorption.
-
Formulation Composition: The presence of other excipients, such as surfactants or co-solvents, can either increase or decrease adsorption by altering the partitioning behavior of this compound.
Troubleshooting Guide
Problem: I am observing a decrease in the concentration of my this compound-preserved formulation over time when stored in a plastic container.
This is a common issue related to the adsorption of this compound onto the plastic surface. Here are steps to troubleshoot and mitigate the problem:
Step 1: Quantify the Loss First, confirm that the loss is due to adsorption by performing a stability study. An experimental protocol for this is provided in the "Experimental Protocols" section below.
Step 2: Review Your Choice of Container Refer to the quantitative data in Table 1 to select a more suitable plastic or consider switching to glass containers for long-term storage, especially for analytical standards and sensitive formulations.
Step 3: Consider Pre-Treatment of Plasticware For critical applications, pre-saturating the plastic container with a solution of the formulation can help to minimize further loss of the active ingredient. This involves filling the container with the formulation for a set period, discarding it, and then refilling it with a fresh batch of the formulation.
Step 4: Evaluate Formulation Effects Investigate if other components in your formulation are exacerbating the adsorption. It may be necessary to adjust the formulation to minimize this interaction.
Quantitative Data on this compound Adsorption
The following table summarizes the percentage loss of this compound due to adsorption to various container materials over time.
| Material | Time (Weeks) | This compound Loss (%) |
| Low-Density Polyethylene (LDPE) | 4 | ~10-15% |
| Low-Density Polyethylene (LDPE) | 12 | ~15-25% |
| Polypropylene (PP) | 4 | ~5-10% |
| Polypropylene (PP) | 12 | ~10-15% |
| High-Density Polyethylene (HDPE) | 12 | < 5% |
| Glass | 12 | < 1% |
Note: These are approximate values and the actual loss can vary depending on the specific formulation, temperature, and surface area to volume ratio of the container.
Experimental Protocols
Protocol 1: Quantification of this compound Adsorption to Plastic Containers
This protocol outlines a method to determine the extent of this compound adsorption to a specific type of plastic container.
Objective: To quantify the loss of this compound from a solution when stored in a plastic container over a specified period.
Materials:
-
Plastic containers of the type to be tested (e.g., LDPE bottles)
-
Glass volumetric flasks and pipettes
-
This compound standard
-
Solvent system for the formulation (e.g., purified water, buffer)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile (B52724) and water mixture)
-
Analytical balance
Procedure:
-
Preparation of Standard Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1% w/v) in the desired solvent system.
-
Initial Concentration Measurement (T=0): Immediately after preparation, take an aliquot of the this compound solution and determine its concentration using a validated HPLC method. This will serve as the initial concentration (C₀).
-
Storage: Fill the plastic test containers with the this compound solution, ensuring a consistent fill volume and surface area to volume ratio across all samples. Store the containers under controlled temperature and humidity conditions.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a container from storage.
-
Sample Preparation and Analysis: Agitate the container to ensure homogeneity, withdraw an aliquot of the solution, and measure the concentration of this compound (Cₜ) using the same HPLC method as in step 2.
-
Calculation of this compound Loss: Calculate the percentage loss of this compound at each time point using the following formula: % Loss = [(C₀ - Cₜ) / C₀] * 100
-
Data Reporting: Report the percentage loss as a function of time for the specific plastic type tested.
Visualizations
Caption: Workflow for quantifying this compound adsorption.
Caption: Key factors affecting this compound adsorption.
Technical Support Center: Overcoming Microbial Resistance to Phenoxyethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to microbial resistance to phenoxyethanol in preserved samples.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound primarily functions by disrupting the cell membrane of microorganisms, which leads to the leakage of intracellular components and ultimately, cell death.[1] It is a broad-spectrum preservative effective against a wide range of Gram-negative and Gram-positive bacteria, as well as yeasts.[2]
Q2: What are the typical usage concentrations of this compound?
A2: In cosmetic and topical pharmaceutical formulations, this compound is typically used at concentrations between 0.5% and 1.0%.[3] The maximum permitted concentration in the European Union for cosmetic products is 1.0%.[2][4]
Q3: Which factors can influence the antimicrobial efficacy of this compound?
A3: Several factors can impact the effectiveness of this compound, including:
-
Concentration: Higher concentrations generally exhibit greater antimicrobial activity.
-
pH: this compound is effective over a wide pH range, typically from 3 to 10.[3]
-
Formulation Composition: The presence of other ingredients, such as emulsifiers, can reduce the efficacy of this compound by decreasing its free concentration in the aqueous phase.[5] The lipophilicity of the oil phase in an emulsion also plays a role; a more lipophilic oil phase can lead to a higher concentration of this compound in the water phase, enhancing its activity.[5]
-
Presence of Boosters: Certain compounds, known as potentiating agents or boosters, can enhance the antimicrobial effect of this compound.
Q4: What are some common microorganisms that show reduced susceptibility to this compound?
A4: While this compound has a broad spectrum of activity, some microorganisms can be more challenging to inhibit. Aspergillus brasiliensis (a type of mold) and Staphylococcus aureus have been reported to be among the more resistant organisms in some formulations.[5][6] Pseudomonas aeruginosa is another bacterium that can exhibit resistance.[3]
Troubleshooting Guide
Issue 1: My product preserved with this compound is failing the preservative efficacy test (PET).
-
Question: I've formulated my product with 1.0% this compound, but it's not passing the challenge test. What could be the reason?
-
Answer:
-
Check the Free Concentration of this compound: The antimicrobial activity of this compound depends on its concentration in the water phase of your formulation. Ingredients like certain emulsifiers can trap this compound within micelles, reducing its availability to act against microorganisms.[5] Consider evaluating the partition coefficient of this compound in your specific formulation.
-
Evaluate the pH of Your Formulation: While this compound is active over a broad pH range, its efficacy might be slightly influenced by the pH of your product. Ensure the pH is within the optimal range for this compound's activity (pH 3-10).[3]
-
Consider the Bioburden of Raw Materials: High initial microbial contamination in your raw materials can overwhelm the preservative system. Ensure you are using high-quality, low-bioburden raw materials.
-
Investigate Potential for Microbial Adaptation: Sub-lethal concentrations of preservatives can sometimes lead to microbial adaptation and increased resistance.[7]
-
-
Proposed Solutions:
-
Incorporate a Booster: The addition of a potentiating agent can significantly enhance the antimicrobial activity of this compound, allowing you to overcome resistance or even reduce the concentration of this compound needed.
-
Ethylhexylglycerin: This is a well-known booster that works synergistically with this compound by disrupting the cell membrane integrity of bacteria, making them more susceptible.[8][9]
-
EDTA (Ethylenediaminetetraacetic acid): As a chelating agent, EDTA sequesters metal ions that are essential for the stability of the microbial cell wall. This weakens the cell wall, making it easier for this compound to penetrate and kill the microorganism.[7][10] EDTA can also inhibit microbial adaptation to this compound.[7]
-
Glycols (e.g., Caprylyl Glycol): Certain glycols can also act as preservative boosters.
-
-
Optimize Your Formulation: If possible, adjust your formulation to increase the free concentration of this compound in the aqueous phase. This might involve selecting a different emulsifier system.
-
Combination of Preservatives: Using this compound in combination with other preservatives can broaden the spectrum of activity and create a more robust preservative system.[11][12]
-
Issue 2: I am observing biofilm formation in my manufacturing equipment or on product contact surfaces.
-
Question: Despite using this compound in my product, I'm concerned about biofilm formation. Is this compound effective against biofilms?
-
Answer: Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS).[13] This matrix can act as a physical barrier, protecting the embedded microorganisms from preservatives like this compound.[14][15] Bacteria within a biofilm can be up to a thousand times more resistant to antimicrobial agents compared to their free-floating (planktonic) counterparts.[13] Therefore, while this compound is effective against planktonic bacteria, it may be less effective at eradicating established biofilms.
-
Proposed Solutions:
-
Implement a Rigorous Cleaning and Sanitization Protocol: Regular and thorough cleaning of all equipment and surfaces with effective sanitizing agents is crucial to prevent biofilm formation.
-
Consider Biofilm-Disrupting Agents: In addition to your regular sanitizers, consider incorporating agents that can help to break down the biofilm matrix.
-
Utilize Synergistic Combinations: Formulations containing this compound and a booster like EDTA may have enhanced activity against biofilms due to the weakening of the cell wall and disruption of the biofilm structure.
-
Issue 3: I need to determine the minimum inhibitory concentration (MIC) of this compound against a specific resistant strain.
-
Question: How can I experimentally determine the MIC of this compound for a problematic microorganism isolated from my product?
-
Answer: The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[1][16][17] A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Common Microorganisms
| Microorganism | ATCC Strain | MIC (%) | MIC (µg/mL) |
| Pseudomonas aeruginosa | 9027 | 0.4 | 3200 |
| Escherichia coli | 8739 | 0.4 | 3600 |
| Staphylococcus aureus | 6538 | 0.5 | 8500 |
| Candida albicans | 10231 | - | 5400 |
| Aspergillus niger | 16404 | - | 3300 |
Data sourced from various publications.[3][18] Note that MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a generalized procedure based on established methods.[1][16][17][19]
1. Materials:
-
Sterile 96-well microtiter plates
-
Test microorganism (pure overnight culture)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
This compound stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
2. Procedure:
-
Prepare Inoculum:
-
From a fresh agar (B569324) plate, pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16][19]
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Prepare this compound Dilutions:
-
In the 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of a 2x concentrated this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last dilution column.[16]
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well (except for the sterility control wells). The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: Wells containing broth and inoculum, but no this compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
-
Incubation:
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 20-25°C for fungi) for 18-24 hours (or longer for slow-growing organisms).[17]
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Protocol 2: Preservative Efficacy Test (Challenge Test) - Based on ISO 11930
This is a summary of the procedure outlined in the ISO 11930 standard.[6][20][21][22][23]
1. Test Microorganisms:
-
Pseudomonas aeruginosa (e.g., ATCC 9027)
-
Staphylococcus aureus (e.g., ATCC 6538)
-
Escherichia coli (e.g., ATCC 8739)
-
Candida albicans (e.g., ATCC 10231)
-
Aspergillus brasiliensis (e.g., ATCC 16404)
2. Procedure:
-
Product Preparation: The product is divided into five separate containers, one for each test microorganism.
-
Inoculation: Each container is inoculated with a standardized suspension of one of the test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL.
-
Incubation: The inoculated products are stored at a specified temperature (e.g., 20-25°C) for 28 days.
-
Sampling and Enumeration: At specified time intervals (typically 7, 14, and 28 days), a sample is taken from each container, and the number of viable microorganisms is determined using standard plating techniques.[20]
-
Evaluation: The log reduction in the microbial count from the initial inoculum is calculated for each time point and for each microorganism.
3. Acceptance Criteria (Criteria A):
-
Bacteria: A log reduction of ≥ 3 at day 7, and no increase from day 7 at days 14 and 28.
-
Candida albicans: A log reduction of ≥ 1 at day 7, and no increase from day 7 at days 14 and 28.
-
Aspergillus brasiliensis: No increase from the initial count at day 14, and a log reduction of ≥ 1 at day 28.[20]
Visualizations
Caption: Mechanisms of microbial resistance to this compound.
Caption: Troubleshooting workflow for PET failure.
Caption: Synergistic action of this compound with boosters.
References
- 1. protocols.io [protocols.io]
- 2. Safety review of this compound when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phexcom.com [phexcom.com]
- 4. Microbial Efflux Systems and Inhibitors: Approaches to Drug Discovery and the Challenge of Clinical Implementation [openmicrobiologyjournal.com]
- 5. Correlation of antimicrobial effects of this compound with its free concentration in the water phase of o/w-emulsion gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.regionh.dk [research.regionh.dk]
- 12. Low-level efficacy of cosmetic preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biofilms: Formation, drug resistance and alternatives to conventional approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iscaguard.com [iscaguard.com]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. microchemlab.com [microchemlab.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 23. Preservative Efficacy Testing – MSL [msl.io]
Technical Support Center: High-Purity Phenoxyethanol for Sensitive Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, troubleshooting, and quality control of high-purity phenoxyethanol intended for use as a sensitive analytical standard.
Frequently Asked Questions (FAQs)
Q1: What is high-purity this compound, and why is it crucial for analytical standards?
A1: High-purity this compound is a grade of 2-phenoxyethanol (B1175444) that has been purified to minimize impurities, particularly residual phenol (B47542) and other organic by-products.[1] For sensitive analytical standards, high purity is critical to ensure the accuracy, precision, and reliability of analytical methods.[2] Impurities can interfere with analytical signals, leading to inaccurate quantification and validation of results.
Q2: What are the primary methods for synthesizing this compound?
A2: The most common synthesis routes involve the reaction of phenol with ethylene (B1197577) oxide in an alkaline environment.[1][3][4] Another method is the reaction of a phenolate (B1203915) with a monohalohydrin, such as 2-chloroethanol (B45725).[1][5]
Q3: What are the typical impurities found in commercial-grade this compound?
A3: The most significant impurity is unreacted phenol, which can be difficult to remove completely by simple distillation due to its tendency to sublime.[1][6] Other potential impurities include 2-(2-phenoxyethoxy)ethanol (B93071) and by-products from side reactions.[1] The presence of free phenol is a major concern as it can cause skin irritation.[7]
Q4: What concentration of this compound is considered safe in cosmetic and pharmaceutical products?
A4: In the European Union and Japan, the maximum permitted concentration of this compound in cosmetic products is 1.0%.[2][3][8] This concentration is considered safe and effective for its preservative action against a broad spectrum of microbes.[7][8]
Q5: What are the recommended storage conditions for high-purity this compound?
A5: High-purity this compound should be stored in a well-closed container in a cool, dry place.[9] It is stable in the presence of acids and alkalis.[10] Avoid storage in aluminum, galvanized, or other corrodable containers.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Phenol Content in Final Product | Incomplete reaction. | Ensure appropriate stoichiometry and reaction conditions (temperature, pressure, catalyst). |
| Ineffective purification. | Distillation alone may be insufficient to remove phenol.[1] Implement an alkaline wash step to convert phenol to sodium phenolate, which is water-soluble and can be separated in an aqueous phase.[12][13] Subsequent fractional distillation is recommended.[1] | |
| Discoloration or Unpleasant Odor | Presence of impurities from the synthesis process.[14] | Purify the crude product using the recommended protocol, including alkaline washing and fractional distillation. Activated carbon treatment can also be effective in removing color and odor-causing impurities. |
| Low Purity (<99.5%) | Inadequate purification. | Repeat the purification steps, ensuring efficient phase separation during the alkaline wash and precise fractionation during distillation. Consider an additional crystallization step for further purification.[12][13] |
| Contamination during handling or storage. | Use clean, dry glassware and equipment. Store the final product in an appropriate, well-sealed container under the recommended conditions.[9] | |
| Inaccurate Quantification in Analytical Assays | Impure analytical standard. | Use a certified high-purity this compound reference standard for calibration. Verify the purity of the in-house prepared standard using GC or HPLC.[2][15][16][17] |
| Inappropriate analytical method. | Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the preferred methods for accurate quantification of this compound.[2][15] Ensure the method is validated for linearity, accuracy, and precision.[15][18] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on the reaction of sodium phenolate with 2-chloroethanol.[5]
Materials:
-
Sodium phenolate trihydrate
-
2-chloroethanol
-
Deionized water
-
Methylene (B1212753) chloride
-
Sodium hydroxide (B78521) solution (5% w/v)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 33.0 g of sodium phenolate trihydrate in 85.8 g of deionized water in a reaction vessel with stirring.
-
Separately prepare a solution of 15.6 g of 2-chloroethanol in 12.9 g of deionized water.
-
Heat the sodium phenolate solution to 70°C.
-
Add the 2-chloroethanol solution dropwise to the heated sodium phenolate solution over 1 hour, maintaining the temperature at 70°C.
-
Continue the reaction for 5 hours at 70°C.
-
Cool the reaction mixture to room temperature.
-
Extract the product with methylene chloride to form an organic phase.
-
Wash the organic phase with a 5% sodium hydroxide solution to remove unreacted phenol.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the this compound from the organic phase by fractional distillation under reduced pressure.[1]
Protocol 2: Purification of Industrial-Grade this compound by Alkaline Wash and Crystallization
This protocol is adapted from a method for purifying industrial-grade this compound.[12][13]
Materials:
-
Industrial-grade this compound
-
n-hexane
-
Ethyl acetate (B1210297)
-
Sodium hydroxide solution (5% w/v)
Procedure:
-
In a suitable reaction vessel, dissolve 10.0 g of industrial-grade this compound in a mixture of 90 ml of n-hexane and 10 ml of ethyl acetate with stirring.[12]
-
Add 30 ml of a 5% aqueous sodium hydroxide solution and stir at room temperature for 30-60 minutes.[12]
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer.
-
Cool the organic layer to between -15°C and -20°C with continuous stirring.[12]
-
Maintain this temperature and continue stirring for at least 4 hours to allow for crystallization.[12]
-
Filter the mixture to collect the high-purity this compound crystals.
-
Rinse the filter cake with ice-cold n-hexane.
-
Dry the purified this compound. The expected yield is approximately 88%, with a GC purity of >99.9%.[12]
Quantitative Data Summary
| Parameter | Cosmetic Grade | Pharmaceutical/Analytical Grade | Reference |
| Purity (by GC) | ≥ 98% | ≥ 99.5% | [1][12] |
| Phenol Impurity | ≤ 1% | ≤ 0.1% w/w | [1] |
| 2-(2-phenoxyethoxy)ethanol | Not specified | ≤ 0.1% w/w | [1] |
| Other Unspecified Impurities | Not specified | ≤ 0.1% w/w | [1] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of high-purity this compound.
Caption: Logical relationships in the quality control analysis of high-purity this compound.
References
- 1. Methods for manufacturing this compound | TREA [trea.com]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. atamankimya.com [atamankimya.com]
- 4. puracy.com [puracy.com]
- 5. RU2738846C1 - Methods of producing this compound - Google Patents [patents.google.com]
- 6. US10941097B2 - Methods for manufacturing this compound - Google Patents [patents.google.com]
- 7. rusticstrengthwholesale.com [rusticstrengthwholesale.com]
- 8. shreekrishnaenviroventure.com [shreekrishnaenviroventure.com]
- 9. phexcom.com [phexcom.com]
- 10. This compound | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. acme-hardesty.com [acme-hardesty.com]
- 12. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN110642706A - Preparation method of high-purity this compound - Google Patents [patents.google.com]
- 14. View Attachment [cir-reports.cir-safety.org]
- 15. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound [drugfuture.com]
- 17. pentyllabs.com [pentyllabs.com]
- 18. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mobile phase composition for enhanced phenoxyethanol separation in RPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the separation of phenoxyethanol using Reversed-Phase Liquid Chromatography (RPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis in RPLC?
A1: A common starting point for this compound separation in RPLC is an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water. A typical starting ratio is 50:50 (v/v).[1][2] Other organic modifiers like methanol (B129727) can also be used, but acetonitrile often provides sharper peaks.[3]
Q2: What is the typical UV wavelength for detecting this compound?
A2: this compound can be detected at wavelengths ranging from 258 nm to 270 nm, with 270 nm being a frequently used wavelength.[1][2][4]
Q3: What type of RPLC column is suitable for this compound separation?
A3: C8 and C18 columns are both commonly used for this compound separation.[2][5] While C18 columns are widely applicable, a C8 column may sometimes offer advantages in minimizing peak tailing and shortening the analysis run time.[2]
Q4: Can the mobile phase pH affect the separation of this compound?
A4: While this compound itself is a neutral compound and its retention is not significantly affected by mobile phase pH, controlling the pH can be crucial for separating it from ionizable impurities or other components in the sample matrix.[6][7] Adjusting the pH can alter the retention times of these ionizable compounds, thereby improving the resolution of the this compound peak. For acidic compounds, a lower pH (around 2-4) can increase retention, while for basic compounds, a higher pH may be necessary.[8][9]
Q5: Is gradient elution necessary for this compound analysis?
A5: For simple mixtures containing only this compound, an isocratic elution is often sufficient.[1][5] However, if the sample contains compounds with a wide range of polarities, a gradient elution, where the mobile phase composition is changed during the run, can improve separation and reduce analysis time.[10][11]
Troubleshooting Guide
Issue 1: Peak Tailing
Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing is a common issue in the RPLC analysis of compounds like this compound and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for polar compounds is often the interaction with residual silanol groups on the silica-based stationary phase.[12][13]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[1][13] This can be achieved by adding a small amount of an acid like formic acid or phosphoric acid to the aqueous portion of the mobile phase.
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C8 or C18 column. End-capping chemically modifies the residual silanol groups, making them less accessible for interaction with the analyte.[12]
-
Solution 3: Add a Mobile Phase Modifier: In some cases, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites, though this is less common with modern columns.[1]
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[12][14]
-
Solution: Dilute the sample and inject a smaller volume or a lower concentration.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[14]
-
Issue 2: Poor Resolution / Overlapping Peaks
Q: I am not getting good separation between the this compound peak and other components in my sample. How can I improve the resolution?
A: Improving resolution often involves adjusting the mobile phase composition to alter the selectivity of the separation.
-
Optimize Organic Modifier Percentage:
-
Solution: Systematically vary the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. A lower percentage of organic solvent will generally increase the retention time of all components, which may improve separation. Conversely, a higher percentage will decrease retention times.
-
-
Change the Organic Modifier:
-
Solution: If you are using acetonitrile, try switching to methanol or a mixture of both. Different organic solvents can offer different selectivities for the compounds in your sample.
-
-
Adjust the Mobile Phase pH:
-
Consider a Different Stationary Phase:
-
Solution: If optimizing the mobile phase does not provide adequate resolution, switching from a C18 to a C8 column, or vice versa, may alter the selectivity and improve the separation.[2]
-
Issue 3: Fluctuating Retention Times
Q: The retention time of my this compound peak is not consistent between injections. What could be the cause?
A: Drifting or inconsistent retention times can be due to several factors related to the mobile phase and the HPLC system.
-
Inadequate Column Equilibration:
-
Solution: Ensure the column is properly equilibrated with the mobile phase before starting the analysis. This is especially important when changing mobile phase compositions.
-
-
Mobile Phase Preparation Issues:
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts.[16]
-
-
Fluctuations in Column Temperature:
-
Solution: Use a column oven to maintain a constant and stable column temperature. Even small changes in temperature can affect retention times.[5]
-
-
HPLC System Leaks or Pump Issues:
-
Solution: Check the HPLC system for any leaks, particularly around the pump heads, injector, and column fittings. Inconsistent flow from the pump will cause retention times to vary.
-
Data Presentation
Table 1: Reported Mobile Phase Compositions for this compound Separation
| Organic Modifier(s) | Aqueous Component | Ratio (v/v/v) | Column Type | Reference |
| Acetonitrile | Water | 50:50 | C18 | [1][2] |
| Acetonitrile | Water | 55:45 | C18 | [5] |
| Acetonitrile, Tetrahydrofuran | Water | 21:13:66 | C8 | [2][4] |
Table 2: Typical Chromatographic Parameters for this compound Analysis
| Parameter | Typical Value | Reference |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 30-35 °C | [2] |
| Injection Volume | 10 µL | [2] |
| Detection Wavelength | 258 nm, 270 nm | [2][5] |
Experimental Protocols
Protocol 1: General Method Development for this compound Separation
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 50:50 (v/v) acetonitrile and HPLC-grade water.
-
Filter and degas the mobile phase before use.
-
-
HPLC System Setup:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the UV detector to 270 nm.
-
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
Injection and Analysis: Inject 10 µL of the sample and run the analysis.
-
Optimization:
-
If the retention time is too short or too long, adjust the acetonitrile/water ratio.
-
If peak shape is poor (e.g., tailing), consider adding a small amount of acid (e.g., 0.1% formic acid) to the aqueous portion of the mobile phase to lower the pH.
-
If resolution with other components is insufficient, systematically vary the mobile phase composition and consider trying a C8 column.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing peak tailing in this compound RPLC analysis.
Caption: Logical workflow for the systematic development of an RPLC method for this compound.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. dcvmn.org [dcvmn.org]
- 6. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. agilent.com [agilent.com]
- 9. biotage.com [biotage.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. pharmaguru.co [pharmaguru.co]
Technical Support Center: Preventing Phenoxyethanol Precipitation in Buffered Solutions at Low Temperatures
For researchers, scientists, and drug development professionals utilizing phenoxyethanol as a preservative, encountering precipitation at low temperatures can be a significant experimental hurdle. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues related to this compound solubility in buffered solutions, particularly under refrigerated or cold-chain conditions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and how is it affected by temperature?
Q2: How do common buffers, like phosphate (B84403) and citrate, influence the solubility of this compound?
The type of buffer, its concentration, and the pH of the solution can all impact the solubility of this compound. While specific quantitative data for this compound solubility in various buffers at low temperatures is limited in publicly available literature, the pH of the buffered solution is a key factor. This compound is stable and effective as a preservative across a wide pH range, from 3 to 10.[1] However, significant shifts in pH or high concentrations of buffer salts can alter the polarity of the aqueous solution and potentially reduce the solubility of this compound, a phenomenon known as "salting out."
Q3: What are the recommended concentration limits for this compound in formulations?
In cosmetic and topical pharmaceutical formulations, this compound is typically used at a concentration of 0.5% to 1.0%.[2] The European Union permits a maximum concentration of 1.0% in cosmetic products.[3] For vaccine formulations, it is also a common preservative.[4] It is crucial to adhere to these recommended concentrations to ensure both antimicrobial efficacy and product safety, while also minimizing the risk of precipitation.
Q4: Can this compound be autoclaved for sterilization?
Aqueous solutions of this compound are stable and can be sterilized by autoclaving. This compound itself is stable up to 85°C (185°F).[1]
Troubleshooting Guides
Issue: this compound precipitates out of my buffered solution upon cooling or during refrigerated storage.
This is a common issue stemming from the reduced solubility of this compound at lower temperatures. The following troubleshooting workflow can help you identify the cause and find a solution.
Figure 1: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Verify this compound Concentration: The most common cause of precipitation is exceeding its solubility limit. For most aqueous buffered solutions, it is recommended to keep the this compound concentration within the range of 0.5% to 1.0% (w/v).
-
Assess Storage Temperature: If your solution is stored at very low temperatures (e.g., below 4°C), the solubility of this compound will be significantly reduced.
-
Consider Co-solvents: The addition of a co-solvent is a highly effective method to increase the solubility of this compound. Propylene glycol and glycerin are both miscible with this compound and can help prevent its precipitation in aqueous solutions.[1]
-
Evaluate Buffer System: High concentrations of buffer salts can lead to a "salting-out" effect, reducing the solubility of this compound. While this compound is stable across a wide pH range, extremes of pH combined with high buffer strength can contribute to precipitation.
-
Conduct a Solubility Study: If the issue persists, a systematic solubility study is recommended to determine the saturation point of this compound in your specific formulation.
Data Presentation
While comprehensive public data is limited, the following tables summarize key solubility and property information for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility at 20°C ( g/100 mL) | Reference |
| Water | 2.67 | [1] |
| Propylene Glycol | Miscible | [1] |
| Glycerin | Miscible | [1] |
| Ethanol | Miscible | |
| Acetone | Miscible |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [3] |
| Molecular Weight | 138.16 g/mol | [3] |
| Melting Point | 11-13 °C | |
| Boiling Point | 247 °C | [4] |
| pH (1% aqueous solution) | ~7.0 | |
| Effective pH Range | 3 - 10 | [1] |
| Maximum Stability Temp. | 85 °C | [1] |
Experimental Protocols
Protocol 1: Determining the Cloud Point to Empirically Assess Precipitation Temperature
This protocol provides a straightforward method to determine the temperature at which this compound begins to precipitate from your specific buffered solution, known as the cloud point.
Figure 2: Workflow for determining the cloud point of a this compound solution.
Methodology:
-
Prepare the Solution: Prepare your buffered solution containing the desired concentration of this compound.
-
Heating: Gently warm the solution in a water bath while stirring until it is completely clear. This ensures all the this compound is dissolved.
-
Cooling and Observation: Gradually cool the solution (e.g., by placing it in an ice bath) while continuously stirring and monitoring. A magnetic stir plate with a temperature probe is ideal.
-
Record Cloud Point: The temperature at which the first sign of persistent cloudiness or turbidity appears is the cloud point. This indicates the onset of precipitation.
-
Analysis: Compare the cloud points of different formulations (e.g., with and without co-solvents) to assess the effectiveness of your strategy to prevent precipitation.
Protocol 2: Evaluating the Efficacy of Co-solvents in Preventing Precipitation
This protocol outlines a method to quantify the effect of a co-solvent, such as propylene glycol, on the solubility of this compound in your buffered solution at a low temperature.
Methodology:
-
Prepare a Series of Solutions: Prepare a set of identical buffered solutions containing a fixed concentration of this compound (e.g., 1.0% w/v).
-
Add Co-solvent: To each solution, add a different concentration of propylene glycol (e.g., 0%, 2%, 5%, 10%, 15%, 20% w/v).
-
Equilibrate at Low Temperature: Place all the solutions in a refrigerated environment at a constant low temperature (e.g., 4°C) for a set period (e.g., 24-48 hours) to allow them to reach equilibrium.
-
Visual Inspection: After the equilibration period, visually inspect each solution for any signs of precipitation.
-
Quantitative Analysis (Optional): For a more quantitative assessment, you can filter any precipitate and analyze the concentration of this compound remaining in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Determine Minimum Effective Concentration: Identify the lowest concentration of propylene glycol that successfully prevents precipitation under your test conditions.
By following these guidelines and protocols, you can effectively troubleshoot and prevent the precipitation of this compound in your buffered solutions, ensuring the stability and integrity of your experiments and formulations.
References
Decontamination protocols for phenoxyethanol spills in a laboratory setting
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper decontamination protocols for phenoxyethanol spills in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the immediate first aid measures to take in case of skin or eye contact with this compound?
A1: In case of skin contact, wash the affected area with plenty of soap and water.[1] If this compound comes into contact with the eyes, rinse cautiously with water for several minutes.[2][3][4] Remove contact lenses if present and easy to do, and continue rinsing.[2][3][4] In case of inhalation, move the person to fresh air.[1][5] For ingestion, rinse the mouth with water and do not induce vomiting.[4] In all cases of significant exposure or if irritation persists, seek medical attention.[1][2][3][4]
Q2: What are the primary hazards associated with a this compound spill?
A2: this compound is harmful if swallowed and can cause serious eye irritation.[2][3][4] It may also cause skin irritation in some individuals.[6] While it has a low vapor pressure at room temperature, inhalation of vapors should be avoided.[7] It is important to be aware of its potential health effects, which can include nervous system depression in infants upon oral exposure.[8]
Q3: What personal protective equipment (PPE) is required when cleaning up a this compound spill?
A3: Personnel involved in the cleanup of a this compound spill should wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][3] For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[2]
Q4: How should I dispose of this compound-contaminated waste?
A4: All materials used to clean up a this compound spill, including absorbent materials, contaminated clothing, and PPE, should be collected in a suitable, closed, and clearly labeled container for hazardous waste.[1][2] The waste should be disposed of according to local, state, and federal regulations for hazardous organic waste. While a specific EPA waste code for this compound is not explicitly listed, it may be classified based on its characteristics, such as toxicity. Consult your institution's environmental health and safety (EHS) office for specific guidance on waste disposal procedures.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| A faint sweet, rose-like odor persists after cleanup. | Incomplete decontamination or inadequate ventilation. | Re-clean the spill area with soap and water, ensuring thorough rinsing. Increase ventilation in the area by opening a fume hood sash or using a fan directed towards an exhaust. |
| The spilled this compound has come into contact with incompatible materials. | This compound is generally stable but can react with strong oxidizing agents. | Consult the Safety Data Sheet (SDS) for specific incompatibility information. If a reaction is suspected, evacuate the area and contact your institution's EHS office immediately. |
| The spill has occurred on a sensitive piece of laboratory equipment. | Direct application of cleaning agents may damage the equipment. | First, absorb the bulk of the spill with a low-lint absorbent material. Then, dampen a cloth with a mild soap and water solution to gently wipe the equipment surfaces. Finally, wipe with a cloth dampened with deionized water to remove any soap residue. Ensure the equipment is completely dry before resuming use. Always consult the equipment manual for cleaning instructions. |
| Uncertainty about the completeness of the decontamination. | Visual inspection may not be sufficient to confirm the removal of all residues. | For critical applications or after a large spill, consider surface wipe sampling followed by an appropriate analytical method to verify the absence of this compound residue. |
Quantitative Data Summary
| Parameter | Recommendation |
| Personal Protective Equipment (PPE) | |
| Gloves | Chemical-resistant (e.g., Nitrile) |
| Eye Protection | Safety goggles or face shield |
| Protective Clothing | Lab coat |
| Decontamination Agents | |
| Primary Cleaning | Mild soap and water solution |
| Absorbent Material | Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) |
| Waste Disposal | |
| Container | Sealable, labeled hazardous waste container |
| Disposal Method | In accordance with local, state, and federal regulations for hazardous organic waste. |
Detailed Decontamination Protocol
This protocol outlines the step-by-step procedure for the safe and effective decontamination of a this compound spill in a laboratory setting.
1.0 Immediate Response
1.1. Alert Personnel: Immediately alert others in the vicinity of the spill. 1.2. Evacuate (if necessary): For large spills or spills in poorly ventilated areas, evacuate the immediate area. 1.3. Attend to Exposed Individuals: Provide immediate first aid to anyone who has come into contact with the this compound, as described in the FAQs.
2.0 Spill Containment and Cleanup
2.1. Don PPE: Put on the appropriate personal protective equipment as detailed in the Quantitative Data Summary table. 2.2. Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material to prevent it from spreading. 2.3. Absorb the this compound: Gently cover the spill with an inert absorbent material. Work from the outside of the spill inwards to minimize contamination. 2.4. Collect Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.
3.0 Decontamination Procedure
3.1. Prepare Cleaning Solution: Prepare a solution of mild soap and water. 3.2. Initial Cleaning: Using a cloth or paper towels soaked in the soap solution, wipe down the spill area, starting from the outer edge and working inwards. 3.3. Rinse: Wipe the area with a clean cloth or paper towels dampened with deionized water to remove any soap residue. 3.4. Dry: Allow the area to air dry completely or wipe dry with clean paper towels.
4.0 Waste Disposal
4.1. Collect Waste: Place all contaminated materials, including used PPE, into the designated hazardous waste container. 4.2. Label Container: Ensure the waste container is properly labeled with its contents ("this compound-contaminated waste"). 4.3. Store and Dispose: Store the waste container in a designated satellite accumulation area and arrange for disposal through your institution's EHS department.
Decontamination Workflow
Caption: this compound Spill Response Workflow.
References
- 1. This compound: What It Is, Benefits & Applications [maha.asia]
- 2. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 3. store.safety-kleen.com [store.safety-kleen.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. stratex.com.au [stratex.com.au]
- 6. This compound | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 8. This compound | Preservative | CAS 122-99-6 | Connect Chemicals [connectchemicals.com]
Technical Support Center: Reducing the Irritant Potential of Phenoxyethanol in In-Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the skin irritation potential of phenoxyethanol in pre-clinical and clinical in-vivo studies.
Section 1: FAQs - Understanding this compound Irritation
Q1: Why can this compound cause skin irritation?
A1: this compound's irritation potential is linked to several factors. Primarily, it can activate the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor on sensory neurons in the skin.[1][2] Activation of TRPV1 leads to an influx of calcium ions into the nerve cells, which the brain perceives as sensations of itching and burning.[1][3] The irritation is also concentration-dependent; while generally considered safe for use in cosmetics at concentrations of 1% or less, higher concentrations can lead to direct skin irritation, including redness, rashes, eczema, or hives.[4][5][6][7]
Q2: At what concentration is this compound typically considered an irritant in in-vivo studies?
A2: Regulatory bodies in the US, Europe, and Japan generally restrict the use of this compound in cosmetic products to a maximum concentration of 1%.[4][6] Above this level, the risk of skin irritation increases significantly.[8] However, sensitivity can vary among individuals, and even concentrations below 1% may elicit a reaction in subjects with sensitive skin or conditions like eczema.[6][9] One in-vivo study specifically used a 1% this compound formulation to induce burning and itching sensations.[1]
Q3: What are the typical signs of this compound-induced skin irritation observed in in-vivo studies?
A3: In-vivo studies, such as the Human Repeat Insult Patch Test (HRIPT) or the Draize test in animal models, assess irritation through visual scoring.[10][11] Typical signs include:
-
Erythema: Redness of the skin, ranging from faint and spotty to severe "beet redness".[11][12]
-
Edema: Swelling or raising of the skin.[12]
-
Neurosensory Sensations: Reports of itching and burning from human subjects.[1]
-
Other visible reactions: In more severe cases, papules, vesicles, or blistering can occur.[10][13]
Section 2: Troubleshooting Guide - Strategies to Minimize Irritation
This guide addresses common issues encountered when formulating with this compound for in-vivo testing.
Issue: High irritation scores are observed in a formulation containing this compound.
-
Solution A: Optimize Concentration & Formulation pH Reducing the concentration of this compound is the most direct way to lower irritation potential.[14] Additionally, ensuring the formulation's pH is compatible with the skin's natural pH of around 5.5 can help prevent disruption of the skin's acid mantle and reduce overall irritation.[15][16]
-
Solution B: Implement Synergistic Blends Combining this compound with a "booster" ingredient allows for a lower, less irritating concentration of this compound while maintaining or even enhancing antimicrobial efficacy.[14][17] This synergistic effect is a key strategy for creating milder formulations.[18]
Synergistic Partner Mechanism of Action Typical Use Levels in Blends Ethylhexylglycerin Acts as a surfactant that affects the interfacial tension at the microbial cell membrane, improving the penetration and efficacy of this compound.[19][20] Also provides skin-conditioning benefits.[15] Used in blends to preserve emulsions at a total concentration of 0.5 – 1.0%.[20] Caprylyl Glycol This linear diol enhances the efficacy of this compound by promoting its penetration into microbial cells, thus destabilizing the cell membrane.[18] It also acts as a humectant and emollient.[19] Blends are often used at 1-2% total concentration.[21] Zinc Oxide A patented three-component system with zinc oxide, this compound, and caprylyl glycol shows synergistic broad-spectrum activity that is greater than the sum of its parts.[22] This compound: 0.2-5.0%, Caprylyl Glycol: 0.2-2.0%, Zinc Oxide: 1.5-5.0% by weight.[22] -
Solution C: Block the Irritation Pathway Since this compound can trigger irritation via the TRPV1 receptor, incorporating a TRPV1 antagonist into the formulation can directly inhibit the burning and itching sensations.[1] One study demonstrated that the TRPV1 antagonist trans-tert-butyl cyclohexanol (B46403) effectively abolished the calcium influx induced by this compound.[1]
This compound-Induced Irritation Pathway via TRPV1 Activation.
Issue: A preservative is needed for a formulation intended for sensitive skin.
-
Solution: Consider Alternative Preservatives If minimizing this compound is insufficient, several alternative preservatives with lower irritation potential are available. The choice depends on formulation characteristics like pH and desired antimicrobial spectrum.
Alternative Preservative / System Spectrum of Activity & Comments Benzyl Alcohol & Dehydroacetic Acid Broad-spectrum combination, particularly effective at a pH between 3 and 5.[23] Sodium Benzoate & Potassium Sorbate Effective against yeast and mold, but works best in acidic formulations (pH 3-5).[23][24] Not a broad-spectrum preservative on its own.[23] Probiotic-based Ferments Natural alternatives like Lactobacillus ferment and Radish Root ferment filtrate are available.[9][25] Caprylyl Glycol (as primary) Can be used alone in products protected from direct contamination (e.g., pump bottles) for a "preservative-free" claim.[21]
Section 3: Experimental Protocols & Data Interpretation
Protocol: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the standard clinical method to evaluate a product's potential for both irritation and allergic contact sensitization.[13][26]
Objective: To assess the irritation and sensitization potential of a test material after repeated applications to the skin of human volunteers.[11][26]
Methodology:
-
Volunteer Recruitment: A panel of at least 50 (often 100-200) healthy subjects is recruited.[11][27] Panels may include a higher proportion of individuals with self-assessed sensitive skin.[11]
-
Induction Phase (3 weeks):
-
Approximately 0.2g or 0.2mL of the test material is applied to a small (e.g., 2cm x 2cm) patch.[11]
-
The patch is applied to a designated site on the subject's back. Occlusive or semi-occlusive patches are used.[11][27]
-
The patch is removed after 24 hours, and the site is evaluated by a trained technician.[11]
-
This procedure is repeated nine times over a three-week period.[11][27]
-
-
Rest Phase (2 weeks): A 10 to 21-day period with no patch applications follows the induction phase.[11] This allows any simple irritation to resolve and for an immune response to develop if sensitization has occurred.[13]
-
Challenge Phase (1 application):
-
After the rest period, a challenge patch with the test material is applied to a new, previously unpatched (virgin) skin site.[11][27]
-
The site is evaluated for skin reactions at 24, 48, and 72 hours after application.[26] Reactions at the challenge site that are more pronounced than those seen during induction may indicate sensitization.[26]
-
Data Interpretation: Skin Irritation Scoring
Visual scoring is a critical component of in-vivo irritation tests. While various scales exist, they generally follow a numerical system to quantify the severity of erythema and edema.[10][28]
Example of a Skin Reaction Scoring Scale (based on Draize and HRIPT protocols): [11][12][29]
| Score | Erythema and Eschar Formation | Edema Formation |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges well-defined by raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approx. 1mm) |
| 4 | Severe erythema (beet redness) to slight eschar formation | Severe edema (raised >1mm, extends beyond exposure area) |
| ? | Questionable or uncertain reaction | - |
| +/- | Minimal, faint, or spotty erythema | - |
The Primary Dermal Irritation Index (PDII) can be calculated by averaging the erythema and edema scores over different time points to classify a substance's irritation potential (e.g., non-irritating, slightly, moderately, or severely irritating).[29]
References
- 1. Inhibition of TRPV1 prevented skin irritancy induced by this compound. A preliminary in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | TRPV1: A promising therapeutic target for skin aging and inflammatory skin diseases [frontiersin.org]
- 4. This compound in Cosmetics: Is it Safe? [healthline.com]
- 5. Getting to Know this compound Side Effects: Important Infos for Cosmetic Formulators [elchemy.com]
- 6. glopetra.com [glopetra.com]
- 7. bareluxeskincare.com [bareluxeskincare.com]
- 8. safecosmetics.org [safecosmetics.org]
- 9. wildling.com [wildling.com]
- 10. criver.com [criver.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. rsc.org [rsc.org]
- 13. Human Repeat Insult Patch Test & Skin Prick Test: FDA & EU Safety for Skin Devices [eclevarmedtech.com]
- 14. ashland.com [ashland.com]
- 15. medpaksolutions.com [medpaksolutions.com]
- 16. specialchem.com [specialchem.com]
- 17. WO2016164555A1 - Synergistic preservative compositions - Google Patents [patents.google.com]
- 18. akema.it [akema.it]
- 19. researchgate.net [researchgate.net]
- 20. naturallythinking.com [naturallythinking.com]
- 21. makingcosmetics.com [makingcosmetics.com]
- 22. US8834856B2 - Synergistic preservative system - Google Patents [patents.google.com]
- 23. ulprospector.com [ulprospector.com]
- 24. Replacing Synthetic Ingredients by Sustainable Natural Alternatives: A Case Study Using Topical O/W Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. candconaturals.com [candconaturals.com]
- 26. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 27. ftp.cdc.gov [ftp.cdc.gov]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Phenoxyethanol in Formulations Across a Wide pH Range
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when formulating with phenoxyethanol, particularly concerning its stability and efficacy across a diverse pH spectrum.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability and efficacy of this compound?
This compound is known for its stability and antimicrobial activity over a broad pH range, typically between 3 and 10.[1] While it performs well at a pH of 6.0, it has been shown to be effective at pH levels up to 10.[1] However, extreme pH values can influence its long-term stability and preservative efficacy. For optimal performance and to minimize potential degradation, maintaining the formulation pH within this range is recommended.
Q2: Can this compound degrade in aqueous formulations? If so, what are the degradation products?
Aqueous solutions of this compound are generally stable.[2] However, under conditions of acid or alkaline hydrolysis, some degradation can occur.[3] The primary metabolite of this compound in biological systems is phenoxyacetic acid. While specific degradation kinetics in cosmetic formulations are not extensively documented in publicly available literature, it is understood that significant degradation under typical storage conditions and within the recommended pH range is minimal.
Q3: How does pH affect the antimicrobial efficacy of this compound?
The antimicrobial efficacy of this compound can be influenced by the pH of the formulation. While it maintains broad-spectrum activity across a wide pH range, its effectiveness against specific microorganisms can vary. For instance, the efficacy of some antifungal agents can be impacted by pH changes.[4] It is crucial to conduct preservative efficacy testing (challenge tests) on the final formulation to ensure adequate protection against relevant microbial contaminants at the product's specific pH.
Q4: Are there ingredients that can inactivate or reduce the efficacy of this compound?
Yes, certain ingredients, particularly highly ethoxylated compounds, can inactivate or reduce the preservative efficacy of this compound.[1] This is a critical consideration during formulation development.
Common Ethoxylated Ingredients to Be Aware Of:
-
Polysorbates (e.g., Polysorbate 20, Polysorbate 80)
-
PEGs (Polyethylene Glycols)
-
Ingredients with names ending in "-eth" (e.g., Ceteareth, Laureth, Steareth)[5][6][7]
The exact mechanism of this interaction is complex and can involve the partitioning of this compound into the micelles formed by these surfactants, reducing its availability in the aqueous phase to act against microorganisms.[7]
Troubleshooting Guide
Issue 1: Precipitation or Crystallization of this compound in the Formulation
Possible Causes:
-
Low Temperature: this compound has a melting point of around -2°C (28°F) and can solidify or crystallize at low temperatures.[8]
-
High Concentration: Exceeding the solubility limit of this compound in the aqueous phase of the formulation can lead to precipitation. The solubility of this compound in water is approximately 2.6 g per 100 g.[9]
-
pH Shift: A significant shift in the formulation's pH, especially to the extremes, can potentially affect the solubility of this compound.
-
Interaction with Other Ingredients: Certain ingredients in the formulation may reduce the solubility of this compound.
Solutions:
-
Temperature Control: Store and transport the product within a controlled temperature range to prevent crystallization.
-
Optimize Concentration: Ensure the concentration of this compound is within its solubility limit in the formulation. The typical use level is 0.5% to 1.0%.[10]
-
Co-solvents: Incorporate co-solvents such as propylene (B89431) glycol or glycerin, in which this compound is miscible, to improve its solubility.[1]
-
Order of Addition: Add this compound to the formulation at a stage where it can be easily solubilized, often during the cooling phase of an emulsion when the temperature is at or below 60°C (140°F).[11]
Issue 2: Discoloration of the Formulation Over Time
Possible Causes:
-
Impurities: The presence of impurities in the this compound raw material, such as residual phenol, can contribute to discoloration and unpleasant odors.[12]
-
Interaction with Other Ingredients: this compound may interact with other components in the formulation, leading to color changes.
-
Oxidation: Exposure to light and air can cause oxidative degradation of some ingredients, which may result in discoloration.
-
pH Instability: Fluctuations in the pH of the formulation can sometimes trigger chemical reactions that lead to color changes.
Solutions:
-
High-Purity Raw Materials: Use high-purity, cosmetic-grade this compound with low levels of impurities.
-
Compatibility Testing: Conduct thorough compatibility studies of this compound with all other ingredients in the formulation at the intended pH.
-
Use of Antioxidants and Chelating Agents: Incorporate antioxidants to prevent oxidation and chelating agents to bind metal ions that can catalyze degradation reactions.
-
Light-Protective Packaging: Package the final product in opaque or UV-protective containers to minimize light exposure.
-
pH Buffering: Use an appropriate buffering system to maintain a stable pH throughout the product's shelf life.
Issue 3: Loss of Preservative Efficacy (Microbial Contamination)
Possible Causes:
-
Inactivation by Ethoxylated Ingredients: As mentioned in the FAQs, ethoxylated surfactants can reduce the effectiveness of this compound.[1]
-
Inadequate Concentration: The concentration of this compound may be too low to effectively preserve the formulation, especially in complex matrices.
-
pH Outside Optimal Range: While active over a broad range, extreme pH values may slightly diminish its efficacy against certain microbes.
-
High Water Activity: Formulations with very high water activity can be more challenging to preserve.
-
Synergistic Effects Not Utilized: this compound's efficacy, particularly against yeast and mold, is often enhanced when used in combination with other preservatives.
Solutions:
-
Avoid or Minimize Incompatible Ingredients: If possible, avoid or reduce the concentration of highly ethoxylated surfactants. If their use is necessary, consider increasing the concentration of this compound (within regulatory limits) and conduct thorough challenge testing.
-
Optimize Preservative Concentration: The typical use level is between 0.5% and 0.8%.[9] However, the exact concentration should be determined by preservative efficacy testing (challenge testing) of the final formulation.
-
Synergistic Blends: Combine this compound with other preservatives to broaden the spectrum of antimicrobial activity. Common synergistic partners include:
-
Caprylyl Glycol
-
Ethylhexylglycerin
-
Potassium Sorbate
-
Chlorphenesin[13]
-
-
Challenge Testing: Perform robust preservative efficacy testing according to established guidelines (e.g., ISO 11930, USP <51>) to validate the effectiveness of the preservative system in the final formulation.[14][15][16]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Microorganisms
| Microorganism | ATCC Strain | MIC (µg/mL) |
| Aspergillus niger | 16404 | 3300 |
| Candida albicans | 10231 | 5400 |
| Escherichia coli | 8739 | 3600 |
| Pseudomonas aeruginosa | 9027 | 3200 |
| Staphylococcus aureus | 6538 | 8500 |
Source:[1]
Note: MIC values can vary depending on the test method, culture medium, and specific strain of the microorganism. The efficacy of this compound is often enhanced when combined with other preservatives.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Quantification
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound in cosmetic formulations. Method validation should be performed according to ICH guidelines.[17]
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of this compound and other preservatives in a topical formulation.[18][19][20]
Instrumentation:
-
HPLC system with a UV detector
-
C8 or C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)[18]
Reagents:
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Orthophosphoric acid (for pH adjustment)
-
This compound reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v), with pH adjusted to 3.0 with formic acid.[18][19]
-
Injection Volume: 10 µL[18]
-
Column Temperature: Ambient or controlled (e.g., 30°C)[17]
Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in the mobile phase to achieve a known concentration of this compound.
-
Filter the sample solution through a 0.45 µm filter before injection.
Forced Degradation Studies:
To ensure the method is stability-indicating, forced degradation studies should be performed on the formulation. This involves subjecting the sample to stress conditions such as:
-
Acid Hydrolysis: (e.g., 0.1 N HCl)[2]
-
Base Hydrolysis: (e.g., 0.05 N NaOH)[2]
-
Oxidative Degradation: (e.g., 30% H₂O₂)[2]
-
Thermal Degradation: (e.g., elevated temperature)
-
Photodegradation: (e.g., exposure to UV light)
The HPLC method should be able to separate the this compound peak from any degradation product peaks.
Protocol 2: Preservative Efficacy Testing (Challenge Test)
This protocol outlines a general procedure for conducting a challenge test to evaluate the effectiveness of this compound in a cosmetic formulation, based on standards like ISO 11930 and USP <51>.[14][16]
Objective: To determine the antimicrobial effectiveness of a preservative system in a cosmetic product.
Materials:
-
Final product formulation
-
Standardized cultures of microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis)[16]
-
Sterile containers
-
Incubator
-
Appropriate culture media and neutralizing agents
Procedure:
-
Inoculation: Aseptically inoculate separate samples of the product with a known concentration of each test microorganism. The final concentration of microorganisms in the product should typically be between 1.0 x 10⁵ and 1.0 x 10⁶ CFU/mL.[6]
-
Incubation: Incubate the inoculated product samples at a specified temperature (e.g., 20-25°C) for a defined period, typically 28 days.[13]
-
Sampling and Enumeration: At specified time intervals (e.g., 2, 7, 14, and 28 days), withdraw an aliquot from each inoculated sample.
-
Perform serial dilutions and plate on appropriate agar (B569324) media to determine the number of viable microorganisms. Use a suitable neutralizer to inactivate the preservative.
-
Evaluation: Compare the number of viable microorganisms at each time point to the initial inoculum level. The preservative system is considered effective if it meets the specified acceptance criteria for microbial reduction (e.g., log reduction) as defined in the chosen standard (e.g., ISO 11930 or USP <51>).
Mandatory Visualizations
Caption: HPLC analysis workflow for this compound quantification.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of pH on the Minimum Inhibitory Concentration (MIC) for Antifungal Agents against Different Yeast Strains [scirp.org]
- 5. Istanbul University Press [iupress.istanbul.edu.tr]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. Correlation of antimicrobial effects of this compound with its free concentration in the water phase of o/w-emulsion gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH and concentration on the postantifungal effect and on the effects of sub-MIC concentrations of 4 antifungal agents on previously treated Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety review of this compound when used as a preservative in cosmetics | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. View Attachment [cir-reports.cir-safety.org]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. certifiedcosmetics.com [certifiedcosmetics.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of this compound, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. [PDF] Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of this compound, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Phenoxyethanol Extraction from Complex Biological Matrices
Welcome to the technical support center for phenoxyethanol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and quantification of this compound from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most common methods for extracting this compound from complex biological matrices include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The choice of method often depends on the sample matrix, the required level of cleanliness, and the analytical technique used for quantification, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Q2: Why am I experiencing low recovery of this compound?
A2: Low recovery of this compound can be attributed to several factors, including its volatility, potential for matrix interactions, and suboptimal extraction conditions.[3] In Solid-Phase Extraction (SPE), the issue might be an overly strong wash solution or an inappropriate elution solvent.[3] For Liquid-Liquid Extraction (LLE), the choice of solvent and the pH of the aqueous phase are critical for efficient partitioning. In any method, incomplete sample homogenization can also lead to poor recovery.[3]
Q3: What are matrix effects and how can they be minimized in this compound analysis?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[4][5][6] This can result in inaccurate quantification. To minimize matrix effects, it is crucial to have an efficient sample cleanup step.[5] Techniques such as Solid-Phase Extraction (SPE) are generally more effective at removing interfering compounds like phospholipids (B1166683) compared to simpler methods like protein precipitation.[7] Diluting the sample extract before analysis can also help mitigate matrix effects.
Q4: Which analytical techniques are most suitable for quantifying this compound after extraction?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is widely used for the quantification of this compound.[8] LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial when dealing with complex biological matrices.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is another viable technique.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction from the matrix. | - Ensure complete homogenization of the tissue or sample.- Optimize the solvent-to-sample ratio; a higher ratio may improve extraction.[10]- For LLE, select a solvent that has a high affinity for this compound.[11]- For SPE, ensure the sorbent chemistry is appropriate for this compound's properties. |
| Analyte loss during sample cleanup. | - For SPE, evaluate the strength of the wash solvent; a weaker wash may prevent analyte loss.[12]- In QuEChERS, the type and amount of dSPE sorbent can be adjusted to minimize analyte retention. | |
| Incomplete elution from the SPE cartridge. | - Use a stronger elution solvent or increase the elution volume.[13]- Consider a "soak step" where the elution solvent is allowed to sit on the sorbent bed for a few minutes to improve recovery.[12][13] | |
| High Matrix Effects (Ion Suppression/Enhancement) | Insufficient removal of co-eluting matrix components. | - Incorporate a more rigorous cleanup method, such as SPE, which is effective at removing phospholipids.[7]- For QuEChERS, use a combination of sorbents in the dSPE step (e.g., PSA and C18) to remove a wider range of interferences.[14] |
| High concentration of matrix components in the final extract. | - Dilute the final extract before injection into the LC-MS system.[15]- Use matrix-matched calibration standards to compensate for the effect. | |
| Poor Chromatographic Peak Shape | Co-eluting interferences. | - Improve the sample cleanup procedure to remove more of the interfering compounds.[3]- Adjust the chromatographic conditions (e.g., gradient, column chemistry) to better separate the analyte from interferences. |
| Incompatibility of the final extract solvent with the mobile phase. | - Evaporate the final extract and reconstitute it in a solvent that is compatible with the initial mobile phase conditions. | |
| Inconsistent Results | Variability in sample preparation. | - Standardize all steps of the extraction protocol, including shaking times, centrifugation speeds, and solvent volumes.- Use an internal standard to correct for variations in extraction efficiency and instrument response. |
| Degradation of the analyte. | - Process samples in a timely manner and store extracts at low temperatures to prevent degradation. |
Quantitative Data Summary
The following table summarizes typical recovery rates for this compound using different extraction methods. Note that recovery can vary significantly depending on the specific matrix and protocol optimizations.
| Extraction Method | Matrix | Analyte | Average Recovery (%) | Reference |
| LC-MS/MS | Rat Plasma | This compound | >85% | [9] |
| Rat Tissue | This compound | >80% | [9] | |
| RPLC | Lubricant Formulation | This compound | 99.76 - 100.03% | [8] |
| QuEChERS | General | Wide range of compounds | 70 - 120% | [16] |
| LLE | Human Plasma | Paliperidone (as an example) | >80% | [17] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol provides a general framework for the extraction of this compound from a liquid biological sample (e.g., plasma, urine).
-
Sample Pre-treatment:
-
Thaw the biological sample (e.g., 1 mL of plasma) to room temperature.
-
Add an internal standard.
-
Acidify the sample with an appropriate acid (e.g., formic acid) to a pH of ~3-4.
-
Centrifuge to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1-2 column volumes of methanol (B129727).
-
Equilibrate the cartridge with 1-2 column volumes of acidified water (pH ~3-4). Do not let the cartridge run dry.[18]
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., mobile phase).
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a general procedure for extracting this compound from an aqueous biological sample.
-
Sample Preparation:
-
To 1 mL of the biological sample in a centrifuge tube, add an internal standard.
-
Adjust the pH of the sample as needed to ensure this compound is in a neutral form for optimal partitioning into the organic solvent.
-
-
Extraction:
-
Phase Separation:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
-
Drying and Concentration:
-
Add a drying agent (e.g., anhydrous sodium sulfate) to the organic extract to remove any residual water.
-
Transfer the dried organic extract to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
QuEChERS Protocol
This protocol is a modified QuEChERS method suitable for the analysis of this compound in biological matrices.
-
Sample Extraction:
-
Weigh 10 g of a homogenized biological sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and an internal standard.
-
Shake vigorously for 1 minute.[21]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[14]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract for direct analysis or for further dilution before injection into the analytical instrument.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
Caption: QuEChERS Workflow for this compound Analysis.
References
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. slideshare.net [slideshare.net]
- 8. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. promochrom.com [promochrom.com]
- 14. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 17. repositorium.uminho.pt [repositorium.uminho.pt]
- 18. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 19. economysolutions.in [economysolutions.in]
- 20. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 21. QuEChERS: Home [quechers.eu]
Validation & Comparative
A Comparative Guide to a Validated HPLC-DAD Method for Phenoxyethanol Determination in Formulations
This guide provides a comprehensive overview and validation of a new High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of phenoxyethanol in pharmaceutical and cosmetic formulations. The performance of this method is compared with other existing analytical techniques, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for quality control and formulation development.
Introduction to this compound and its Analysis
This compound is a widely utilized preservative in a variety of products, including cosmetics, vaccines, and other pharmaceuticals, owing to its broad-spectrum antimicrobial activity.[1][2][3][4] Accurate and reliable quantification of this compound in final formulations is crucial to ensure product safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a prevalent technique for this purpose, often coupled with a Diode-Array Detector (DAD) for enhanced specificity and sensitivity.[1][2]
The New HPLC-DAD Method: An Overview
A recently developed and validated HPLC-DAD method offers a rapid, simple, and cost-effective solution for the determination of this compound in topical formulations.[1][3][5] This method has been successfully applied to pomade and cream formulations and demonstrates superiority in terms of analysis time and simplicity of sample preparation compared to other existing methods.[3]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a DAD is employed.[2][3] The separation is typically achieved on a C18 reversed-phase column.[1][5]
-
HPLC System: A system with a pump, autosampler, column oven, and a diode-array detector is suitable.[3]
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm) provides good separation.[1][5]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 50:50, v/v) is effective.[1][5]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[1][5]
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.[1][5]
-
Detection Wavelength: this compound is monitored at a wavelength of 270 nm.[1][5]
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: A stock solution of this compound is prepared by accurately weighing and dissolving the standard in a suitable solvent, such as water or the mobile phase.[3][6]
-
Calibration Standards: A series of calibration standards are prepared by diluting the stock solution to different concentrations with the mobile phase.[3]
-
Sample Preparation: For formulations like creams or gels, a precisely weighed amount of the sample is dissolved in the mobile phase, vortexed, and sonicated to ensure complete dissolution of this compound. The resulting solution is then filtered through a 0.45 µm filter before injection into the HPLC system.[3][6]
Method Validation According to ICH Guidelines
The new HPLC-DAD method has been validated according to the International Conference on Harmonisation (ICH) guidelines (Q2(R1)), ensuring its reliability and suitability for its intended purpose.[1][5][7][8][9][10] The key validation parameters are summarized below.
Data Presentation: Validation Parameters
| Validation Parameter | New HPLC-DAD Method | Alternative HPLC Method 1 | Alternative HPLC Method 2 |
| Linearity Range | 0.125-0.375 mg/mL[1][3][5] | 650-850 µg/ml | 0.07-1.1 mg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[6] | > 0.9998[6] | 0.999[4] |
| Accuracy (% Recovery) | 99.99% - 102.86%[1][3][5] | 100±2%[6] | 96.5% - 100.60%[4] |
| Precision (RSD%) | < 2% | < 0.22% (Intra-day)[6] | < 1%[4] |
| < 0.52% (Inter-day)[6] | |||
| Limit of Detection (LOD) | 31.25 ng/mL[1][3][5] | 0.095 mg/ml[11] | 1.3 x 10⁻⁴ mg/mL[4] |
| Limit of Quantification (LOQ) | 125.0 ng/mL[1][3][5] | 0.15 mg/ml[11] | 2.7 x 10⁻⁴ mg/mL[4] |
| Specificity | No interference from excipients[6] | No interference from other preservatives[6] | Specific for this compound[11] |
| Robustness | Method is robust to small variations in flow rate, mobile phase composition, and temperature.[4] | Method is reproducible and robust.[6] | Method is robust to changes in column temperature, mobile phase composition, and flow rate.[4] |
Comparison with Other Analytical Methods
While the new HPLC-DAD method demonstrates excellent performance, other methods are also available for the determination of this compound.
-
Simultaneous Analysis with Other Preservatives: Some HPLC methods are designed for the simultaneous determination of this compound and other preservatives like parabens.[2][6] These methods are advantageous when multiple preservatives need to be quantified in a single run.
-
Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS offers high sensitivity and selectivity and can also be used for this compound quantification. However, it may require more complex sample preparation involving derivatization.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC methods provide even faster analysis times and higher resolution compared to conventional HPLC.[4]
The choice of method depends on the specific requirements of the analysis, such as the need for simultaneous determination of other compounds, the complexity of the sample matrix, and the available instrumentation.
Visualizing the Workflow and Logic
To better understand the experimental process and decision-making involved, the following diagrams are provided.
Caption: Experimental workflow for the validation of the HPLC-DAD method.
Caption: Decision tree for selecting an analytical method.
Conclusion
The new validated HPLC-DAD method provides a reliable, efficient, and straightforward approach for the determination of this compound in various formulations. Its performance, as demonstrated by the validation data, is comparable or superior to other existing methods in terms of speed and simplicity. This guide serves as a valuable resource for analytical scientists and formulation chemists in selecting and implementing a suitable method for the quality control of this compound in their products.
References
- 1. Istanbul University Press [iupress.istanbul.edu.tr]
- 2. Simultaneous Analysis of this compound and Parabens | SCION [scioninstruments.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. dcvmn.org [dcvmn.org]
- 5. İstanbul Journal of Pharmacy » Submission » A new and rapid HPLC method for the determination of this compound in topical formulation [dergipark.org.tr]
- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of phenoxyethanol versus other common preservatives on human cell lines
A comprehensive review of the in-vitro cytotoxic effects of commonly used preservatives in cosmetics and pharmaceuticals, with a focus on phenoxyethanol in comparison to parabens, formaldehyde-releasers, and isothiazolinones. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and visualizations of key cellular pathways.
The preservation of cosmetic and pharmaceutical products against microbial contamination is a critical aspect of product safety and longevity. However, the very biocidal properties that make these preservatives effective can also pose a risk to human cells. This guide provides a comparative analysis of the cytotoxicity of several widely used preservatives—this compound, parabens, formaldehyde-releasers, and isothiazolinones—on various human cell lines. The data presented is compiled from multiple in-vitro studies to offer a broad perspective on their potential cellular impact.
Comparative Cytotoxicity Data
The following tables summarize the cytotoxic effects of different preservatives on various human cell lines. Cytotoxicity is often expressed as the EC50 or IC50 value, which represents the concentration of a substance that reduces cell viability by 50% under specific experimental conditions. It is important to note that direct comparisons between studies should be made with caution due to variations in cell lines, exposure times, and assay methods.
This compound
| Cell Line | Assay | Exposure Time | IC50 / EC50 | Citation |
| Human Keratinocytes (HaCaT) | MTT, NRU | Not Specified | ~0.200% | [1] |
| Human Dermal Fibroblasts, adult (HDFa) | MTT, NRU | Not Specified | ~0.200% | [1] |
| Human Hepatoma Cells (HepG2) | MTT, NRU | Not Specified | ~0.200% | [1] |
| Immortalized Human Meibomian Gland Epithelial Cells (IHMGECs) | Not Specified | 24 hours | Toxic at 0.5% | [2][3] |
| Human Peripheral Blood Lymphocytes | Mitotic Index | 24-48 hours | Significant decrease at 25 and 50 µg/mL | [4][5] |
Parabens
| Preservative | Cell Line | Assay | EC50 | Citation |
| Butylparaben (BuP) | Human Keratinocytes (HEK001) | Not Specified | 1.52 ± 0.51 µM | [6] |
| Benzylparaben (BeP) | Human Keratinocytes (HEK001) | Not Specified | 3.34 ± 0.97 µM | [6] |
| Methylparaben (MeP) | Human Keratinocytes (HEK001) | Not Specified | 536 ± 178 µM | [6] |
| Ethylparaben (EtP) | Human Keratinocytes (HEK001) | Not Specified | >1313 ± 464 µM | [6] |
| Methylparaben (MeP) | Human Dermal Microvascular Endothelial Cells (HMEC-1) | Not Specified | 171 ± 78 µM | [6] |
| Propylparaben (PP) | Human Keratinocytes (HaCaT) | MTT, NRU | <0.012% (viability <50%) | [1][7] |
| Methylparaben (MP) | Immortalized Human Meibomian Gland Epithelial Cells (IHMGECs) | Not Specified | Toxic at concentrations close to approved human dose | [2] |
| Ethylparaben | Immortalized Human Meibomian Gland Epithelial Cells (IHMGECs) | Not Specified | Toxic at concentrations close to approved human dose | [2] |
Formaldehyde-Releasers
Formaldehyde-releasing preservatives, such as imidazolidinyl urea (B33335) (IMU) and diazolidinyl urea (DU), are known to be cytotoxic and can induce allergic contact dermatitis.[8][9] Studies have shown that IMU can induce programmed cell death in human fibroblasts through the mitochondrial pathway.[8][9]
| Preservative | Cell Line | Effect | Citation |
| Imidazolidinyl Urea (IMU) | Human Newborn Fibroblast (CCD1072Sk) | Reduced cell viability, induced apoptosis | [8][9] |
| Imidazolidinyl Urea (IMU) | Human Promyelocytic Leukemia (HL60) | Induced apoptosis at low concentrations (0.01-0.1%) and necrosis at higher concentrations (0.5-1%) | [1][8][9] |
| Diazolidinyl Urea (DU) | Human Dermal Fibroblasts (BJ) | Destructive influence on collagen synthesis | [10][11][12] |
| Imidazolidinyl Urea (IU) | Human Dermal Fibroblasts (BJ) | Destructive influence on collagen synthesis | [10][11][12] |
Isothiazolinones
The isothiazolinone family of preservatives, including methylchloroisothiazolinone (MCI) and methylisothiazolinone (MI), are potent biocides but have also been associated with skin sensitization and cytotoxicity.[13][14]
| Preservative | Cell Line | Effect | Citation |
| Methylchloroisothiazolinone/Methylisothiazolinone (CMI/MI) | Human Keratinocytes (HaCaT) | Cytotoxic at permitted concentrations | [1] |
| Methylchloroisothiazolinone/Methylisothiazolinone (CMI/MI) | Human Dermal Fibroblasts, adult (HDFa) | Cytotoxic at permitted concentrations | [1] |
| Methylchloroisothiazolinone/Methylisothiazolinone (CMI/MI) | Human Hepatoma Cells (HepG2) | Cytotoxic at permitted concentrations | [1] |
| Methylisothiazolinone (MI) | Human Bronchial Epithelial Cells (BEAS-2B) | Induced cellular death and pro-inflammatory responses | [15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cytotoxicity studies. Below are summaries of common experimental protocols used in the cited research.
Cell Culture and Treatment
Human cell lines such as HaCaT (keratinocytes), HDFa (dermal fibroblasts), HepG2 (hepatoma cells), and IHMGECs (meibomian gland epithelial cells) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).[1][2][7] Once the cells reach a certain confluency, they are treated with varying concentrations of the preservatives for a specified duration.[2][16]
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[1][7][17]
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells and is determined by spectrophotometry.[1][7][17]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, the MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in the cell culture medium.[10][11][12]
Apoptosis and Necrosis Detection
The induction of apoptosis (programmed cell death) versus necrosis can be evaluated using various methods. For instance, flow cytometry can be used to detect changes in the cell membrane and DNA fragmentation, which are characteristic of apoptosis.[8][9] The activation of key apoptotic proteins, such as caspase-3, can also be measured.[8][9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding the mechanisms of preservative-induced cytotoxicity.
Caption: A generalized workflow for in-vitro cytotoxicity testing of preservatives.
Certain preservatives have been shown to affect specific cellular signaling pathways. For example, a study on immortalized human meibomian gland epithelial cells (IHMGECs) found that exposure to parabens, this compound, and chlorphenesin (B1668841) led to a significant reduction in the activity of the Akt signaling pathway, which is crucial for cell survival and proliferation.[2]
Caption: Inhibition of the Akt pathway by certain preservatives, leading to cellular atrophy and death.
Conclusion
The in-vitro data compiled in this guide demonstrates that common preservatives, including this compound, exhibit cytotoxic effects on various human cell lines. The degree of cytotoxicity is dependent on the specific preservative, its concentration, the cell type, and the duration of exposure. While this compound shows cytotoxicity at concentrations around 0.2%, some parabens and formaldehyde-releasers can be toxic at much lower concentrations.[1][6] It is imperative for researchers and product developers to consider these cytotoxic profiles when formulating products to ensure consumer safety. The provided experimental protocols and pathway diagrams offer a foundational understanding for future research and safety assessments in the field.
References
- 1. scielo.br [scielo.br]
- 2. Toxicity of the cosmetic preservatives parabens, this compound and chlorphenesin on human meibomian gland epithelial cells | Department of Ophthalmology [eye.hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Genotoxic and Cytotoxic Evaluation of this compound in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 7. revistas.usp.br [revistas.usp.br]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The relative cytotoxicity of personal care preservative systems in Balb/C 3T3 clone A31 embryonic mouse cells and the effect of selected preservative systems upon the toxicity of a standard rinse-off formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. madesafe.org [madesafe.org]
- 15. mdpi.com [mdpi.com]
- 16. sfa1.mankindpharma.in [sfa1.mankindpharma.in]
- 17. In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
A Comparative Analysis of the Antimicrobial Efficacy of Phenoxyethanol and Benzyl Alcohol
In the development of pharmaceuticals, cosmetics, and personal care products, the control of microbial contamination is paramount to ensure product safety and longevity. Antimicrobial preservatives are essential excipients incorporated into formulations to inhibit the growth of microorganisms that may be introduced during manufacturing or by the consumer. Among the most widely utilized preservatives are phenoxyethanol and benzyl (B1604629) alcohol. This guide provides an objective comparison of their antimicrobial efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate preservative for their formulations.
Mechanism of Action
Both this compound and benzyl alcohol are classified as alcohols and exert their antimicrobial effects primarily by disrupting the microbial cell membrane.[1]
This compound: This glycol ether disrupts the cell membrane's integrity, leading to a loss of essential intracellular components and ultimately cell death.[2][3] It is thought to interfere with key enzyme systems and disrupt oxidative phosphorylation.[4] this compound exhibits a broad spectrum of activity against gram-positive and gram-negative bacteria, as well as yeasts and molds.[3][5][6] Some studies suggest it is particularly potent against gram-negative bacteria.[5]
Benzyl Alcohol: As an aromatic alcohol, benzyl alcohol also targets the cell membrane, causing an increase in membrane fluidity and a reduction in its structural stability.[1][7] This disruption leads to cell lysis and death.[7] It has been shown to interfere with bacterial membrane properties, such as efflux pumps.[1] Its antimicrobial activity is effective against a range of bacteria and fungi.[8][9]
Quantitative Antimicrobial Efficacy
The effectiveness of an antimicrobial preservative is commonly quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Aspergillus niger | ATCC 16404 | 3300[10] |
| Candida albicans | ATCC 10231 | 5400[10] |
| Escherichia coli | ATCC 8739 | 3600[10] |
| Pseudomonas aeruginosa | ATCC 9027 | 3200[10] |
| Staphylococcus aureus | ATCC 6538 | 8500[10] |
Note: MIC values can vary depending on the specific test conditions and strains used.
Table 2: Minimum Inhibitory Concentrations (MIC) of Benzyl Alcohol
| Microorganism | Strain | MIC (µg/mL) |
| Aspergillus niger | - | 5000[9] |
| Candida albicans | - | 2500[9] |
| Escherichia coli | - | 2000[9] |
| Pseudomonas aeruginosa | - | 2000[9] |
| Staphylococcus aureus | - | 25[9] |
Note: MIC values can vary depending on the specific test conditions and strains used.
From the provided data, benzyl alcohol appears to have a lower MIC against E. coli, P. aeruginosa, and notably S. aureus compared to this compound. Conversely, this compound shows a lower MIC against A. niger. Both preservatives demonstrate broad-spectrum activity.
Experimental Protocols
Standardized methods are crucial for the accurate assessment of antimicrobial efficacy. The following are detailed protocols for two key experimental assays.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[2]
Objective: To determine the lowest concentration of the preservative that inhibits the visible growth of a microorganism.
Materials:
-
Test preservative (e.g., this compound, Benzyl Alcohol)
-
Microbial cultures (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. niger)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Spectrophotometer (microplate reader)
-
Incubator
Procedure:
-
Preparation of Preservative Dilutions: A serial dilution of the test preservative is prepared in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: The test microorganisms are cultured to a specific density (e.g., 1-5 x 10^6 CFU/mL) and then diluted to the final inoculum concentration.[11]
-
Inoculation: Each well containing the preservative dilution is inoculated with a standardized volume of the microbial suspension.
-
Controls: Positive (microorganism in broth without preservative) and negative (broth only) growth controls are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 20-25°C for 48-72 hours for fungi).
-
Result Interpretation: The MIC is determined as the lowest concentration of the preservative where no visible growth (turbidity) is observed, which can be assessed visually or by measuring the optical density at 620 nm.[11]
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.[12]
Objective: To determine the bactericidal or bacteriostatic activity of a preservative over a specified period.[12]
Materials:
-
Test preservative
-
Microbial culture
-
Sterile test tubes or flasks
-
Appropriate sterile broth medium
-
Neutralizing fluid (to inactivate the preservative)
-
Sterile agar (B569324) plates
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Exposure: A known volume of the microbial suspension is added to the test preservative at a specific concentration. A control with no preservative is also prepared.
-
Sampling: At predetermined time intervals (e.g., 0, 15s, 30s, 1 min, 5 min, 1 hr, 4 hrs, 24 hrs), an aliquot is removed from the test and control suspensions.[12][13]
-
Neutralization: The aliquot is immediately transferred to a neutralizing fluid to stop the antimicrobial action.
-
Enumeration: The neutralized sample is serially diluted, and a specific volume is plated onto agar plates.
-
Incubation: The plates are incubated until microbial colonies are visible.
-
Data Analysis: The number of colony-forming units (CFU/mL) is counted for each time point. The log reduction in the microbial population is calculated compared to the initial count or the control. A greater than 3-log10 reduction (99.9% killing) is typically considered bactericidal.[12]
References
- 1. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. testinglab.com [testinglab.com]
- 3. Why this compound Is a Preferred Preservative in Modern Cosmetics and Pharmaceuticals [jindunchemical.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound | Cosmetic Ingredients Guide [ci.guide]
- 6. Safety review of this compound when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 8. What is Benzyl Alcohol used for? [synapse.patsnap.com]
- 9. phexcom.com [phexcom.com]
- 10. phexcom.com [phexcom.com]
- 11. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Time-Kill & Rapid Antimicrobial Efficacy Test Studies [eurofinsus.com]
Phenoxyethanol as a non-toxic substitute for formaldehyde in anatomical preservation
In the quest for safer laboratory practices, phenoxyethanol is emerging as a viable, non-toxic substitute for formaldehyde (B43269) in the preservation of anatomical specimens. For researchers, scientists, and professionals in drug development, the move away from the carcinogenic and irritating properties of formaldehyde is a significant advancement. This guide provides an objective comparison of this compound and formaldehyde, supported by experimental data and detailed protocols for evaluation.
Performance Comparison: this compound vs. Formaldehyde
This compound offers a range of advantages over traditional formaldehyde preservation, primarily in terms of safety, tissue quality, and ease of use. While formaldehyde is a potent cross-linking fixative, its toxicity is a major drawback. This compound, a glycol ether, acts as a preservative and antimicrobial agent, maintaining tissue integrity without the harsh effects of formaldehyde.
Key Performance Indicators
| Feature | This compound | Formaldehyde | Supporting Evidence |
| Toxicity | Low toxicity, non-carcinogenic.[1][2] | Known human carcinogen, irritant to eyes, nose, and throat. | This compound is widely used in cosmetics and is considered a safer alternative in laboratory settings.[2] Formaldehyde is a well-documented occupational hazard. |
| Tissue Quality | Maintains tissue softness and flexibility, good color retention.[1] | Causes tissue hardening and rigidity. | Specimens preserved in this compound are more pliable, making them better suited for dissection and demonstration.[1] |
| Antimicrobial Efficacy | Effective against a broad spectrum of bacteria and fungi.[1] | Potent antimicrobial and antifungal properties. | Studies have shown that specimens stored in 1% this compound show rare fungal attacks and an inability to culture bacteria.[1] |
| Long-Term Preservation | Specimens remain suitable for dissection for up to 10 years.[1] | Excellent long-term preservation. | Long-term studies demonstrate the stability of this compound-preserved tissues.[1] |
| Odor | Mild, pleasant odor. | Pungent, irritating odor. | The use of this compound significantly improves the laboratory environment by reducing unpleasant smells. |
Quantitative Data Comparison
The following tables present illustrative quantitative data based on the expected outcomes from the experimental protocols detailed below. This data serves to demonstrate the comparative performance of this compound and formaldehyde.
Table 1: Tissue Shrinkage
| Tissue Type | Preservative | Initial Dimensions (mm) | Final Dimensions (mm) | Percentage Shrinkage (%) |
| Liver | 1% this compound | 50 x 30 x 10 | 48 x 29 x 9.5 | ~5% |
| Liver | 10% Formalin | 50 x 30 x 10 | 45 x 27 x 8.5 | ~15% |
| Muscle | 1% this compound | 60 x 20 x 15 | 58 x 19.5 x 14.5 | ~4% |
| Muscle | 10% Formalin | 60 x 20 x 15 | 52 x 18 x 13 | ~18% |
Table 2: Colorimetric Analysis (CIELAB Color Space)
| Tissue Type | Preservative | L* (Lightness) | a* (Redness) | b* (Yellowness) |
| Skin | 1% this compound | 65 | 15 | 20 |
| Skin | 10% Formalin | 55 | 10 | 15 |
| Kidney | 1% this compound | 50 | 25 | 12 |
| Kidney | 10% Formalin | 40 | 18 | 8 |
Table 3: Microbial Load Assessment
| Preservative | Incubation Time | Bacterial Count (CFU/cm²) | Fungal Count (CFU/cm²) |
| 1% this compound | 28 Days | <10 | <1 |
| 10% Formalin | 28 Days | <5 | <1 |
| Control (Saline) | 28 Days | >10^6 | >10^4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided to allow for replication and validation of the comparative data.
Protocol 1: Comparative Evaluation of Tissue Shrinkage
Objective: To quantify the degree of tissue shrinkage in specimens preserved with this compound versus formaldehyde.
Materials:
-
Fresh tissue samples (e.g., liver, muscle) of standardized dimensions.
-
1% (v/v) this compound solution in tap water.
-
10% neutral buffered formalin.
-
Digital calipers.
-
Preservation containers.
Procedure:
-
Prepare standardized tissue blocks (e.g., 50 x 30 x 10 mm).
-
Measure the initial dimensions (length, width, thickness) of each tissue block using digital calipers. Record the measurements.
-
Place the tissue blocks into separate containers with either 1% this compound or 10% formalin, ensuring complete immersion.
-
Store the containers at room temperature for a defined period (e.g., 4 weeks).
-
After the preservation period, remove the tissue blocks from the solutions.
-
Measure the final dimensions of each tissue block using digital calipers.
-
Calculate the percentage of shrinkage for each dimension and the overall volume.
Protocol 2: Colorimetric Analysis of Preserved Tissues
Objective: To objectively measure and compare the color of tissues preserved in this compound and formaldehyde.
Materials:
-
Preserved tissue samples.
-
A portable spectrophotometer or colorimeter with CIELAB color space measurement capabilities.
-
White calibration tile.
Procedure:
-
Calibrate the colorimeter according to the manufacturer's instructions using the white calibration tile.
-
Select a standardized area on the surface of the preserved tissue sample.
-
Place the colorimeter's measurement head flat against the selected area and take a reading.
-
Record the L* (lightness), a* (red-green axis), and b* (yellow-blue axis) values.
-
Repeat the measurement at multiple standardized points on the tissue surface to ensure consistency.
-
Compare the CIELAB values between tissues preserved in this compound and formaldehyde.
Protocol 3: Assessment of Microbial Load
Objective: To determine the antimicrobial efficacy of this compound and formaldehyde by quantifying the microbial load on preserved tissues.
Materials:
-
Preserved tissue samples.
-
Sterile swabs.
-
Sterile saline solution (0.85% NaCl).
-
Petri dishes with appropriate growth media (e.g., Tryptic Soy Agar (B569324) for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubator.
-
Colony counter.
Procedure:
-
Define a standardized surface area (e.g., 1 cm²) on the preserved tissue.
-
Moisten a sterile swab with sterile saline solution.
-
Firmly swab the defined surface area of the tissue.
-
Immerse the swab tip in a known volume of sterile saline and vortex to dislodge microorganisms.
-
Perform serial dilutions of the saline solution.
-
Plate the dilutions onto the appropriate agar plates.
-
Incubate the plates at a suitable temperature (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (e.g., 48-72 hours for bacteria, 5-7 days for fungi).
-
Count the number of colony-forming units (CFUs) on the plates.
-
Calculate the microbial load as CFU/cm².
Protocol 4: Histological Evaluation of Tissue Preservation
Objective: To assess the microscopic integrity of tissues preserved in this compound and formaldehyde.
Materials:
-
Preserved tissue samples.
-
Standard histology equipment (microtome, slides, staining reagents).
-
Light microscope.
-
Histological scoring system (see table below).
Procedure:
-
Process the preserved tissue samples through standard histological procedures (dehydration, clearing, paraffin (B1166041) embedding).
-
Section the paraffin blocks at a standard thickness (e.g., 5 µm).
-
Mount the sections on slides and stain with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a light microscope.
-
Score the histological preservation quality based on a standardized scoring system.
Histological Scoring System
| Parameter | Score 1 (Poor) | Score 2 (Fair) | Score 3 (Good) | Score 4 (Excellent) |
| Cellular Morphology | Significant cell shrinkage/swelling, indistinct cell borders. | Moderate cellular artifacts, partially defined borders. | Mild cellular artifacts, well-defined borders. | Life-like cell morphology, crisp cell borders. |
| Nuclear Detail | Pyknotic or karyolytic nuclei, no visible chromatin. | Condensed chromatin, indistinct nucleoli. | Visible chromatin pattern, identifiable nucleoli. | Open-faced nuclei with distinct chromatin and prominent nucleoli. |
| Cytoplasmic Staining | Uneven, pale, or overly intense staining. | Moderately uneven staining. | Generally even and appropriate staining intensity. | Even, crisp staining with good differentiation. |
| Tissue Architecture | Severe disruption of tissue layers and structures. | Moderate disruption, some loss of organization. | Mild disruption, overall architecture preserved. | Intact tissue architecture, clear demarcation of layers. |
Visualizations
Antimicrobial Mechanism of this compound
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Workflow for Preservative Comparison
Caption: Workflow for comparing anatomical preservatives.
References
Cross-validation of GC and HPLC methods for phenoxyethanol purity assessment
For researchers, scientists, and drug development professionals, ensuring the purity of phenoxyethanol, a widely used preservative, is a critical aspect of quality control. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques employed for this purpose. This guide provides a comprehensive comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.
The choice between GC and HPLC for this compound purity assessment depends on several factors, including the volatility of the impurities to be detected, the sample matrix, and the desired analytical performance characteristics such as sensitivity and resolution.
Method Comparison at a Glance
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analytes | Suitable for volatile and thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Typical Column | Capillary columns (e.g., DB-WAX, G27).[1][2] | Reversed-phase columns (e.g., C8, C18).[3][4][5] |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS).[2][6][7] | UV-Vis/Diode Array Detector (DAD), Mass Spectrometry (MS).[3][4][5][8] |
| Advantages | High separation efficiency for volatile compounds, robust detectors. | Versatile, applicable to a broad range of analytes, ambient temperature operation.[9] |
| Considerations | Requires derivatization for non-volatile impurities. | Mobile phase selection can be complex, potential for peak tailing with certain compounds. |
Experimental Protocols: A Deeper Dive
The following sections detail typical experimental setups for both GC and HPLC methods for this compound analysis, as synthesized from various validated methods.
Gas Chromatography (GC) Protocol
Gas chromatography is a well-established method for analyzing volatile compounds and is particularly effective for assessing the purity of this compound by separating it from volatile impurities.[10]
Sample Preparation: A common approach involves dissolving the this compound sample in a suitable solvent like isopropyl alcohol or methanol.[1][6]
Instrumentation and Conditions:
| Parameter | Typical Value |
| Column | DB-WAX capillary column (30 m x 250 µm x 0.25 µm)[2] or G27 (0.32-mm × 10-m capillary column with a 5-µm film)[1] |
| Injector Temperature | 180 °C (splitless mode)[2] or 300 °C[1] |
| Oven Temperature Program | Initial temperature of 50 °C, ramped to 204 °C at 18 °C/min, then to 230 °C at 5 °C/min[2] or initial 80°C, ramped to 260°C at 8°C/min, held for 10 min[1] |
| Carrier Gas | Helium at a flow rate of 1.3 mL/min[2] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS)[2][6][7] |
| Detector Temperature | 300 °C[1] |
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a highly versatile technique capable of analyzing a wide range of compounds, making it suitable for identifying both volatile and non-volatile impurities in this compound.[9][10]
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent.
Instrumentation and Conditions:
| Parameter | Typical Value |
| Column | C8 (150 x 4.6 mm, 5 µm)[4] or C18 (150 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50, v/v)[5][11] or a gradient of acetonitrile, tetrahydrofuran, and water[3][4] |
| Flow Rate | 1.0 mL/min[5][11] |
| Column Temperature | 30.0°C[5][11] |
| Detection Wavelength | 258 nm[3][4] or 270 nm[5][11] |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
Performance Data Comparison
The following table summarizes key performance parameters for both GC and HPLC methods based on published validation data.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.99[2] | > 0.999[3][5] |
| Limit of Detection (LOD) | 31.25 ng/mL[5][11] (as per an HPLC study, GC data not explicitly found) | 0.094 mg/ml[3] to 31.25 ng/mL[5][11] |
| Limit of Quantitation (LOQ) | 125.0 ng/mL[5][11] (as per an HPLC study, GC data not explicitly found) | 0.15 mg/ml[3] to 125.0 ng/mL[5][11] |
| Recovery | Not explicitly found in searched articles | 99.76% - 100.03%[3], 99.99% - 102.86%[5][11] |
| Precision (RSD) | < 10%[2] | < 1%[3][4] |
Cross-Validation Workflow
A robust cross-validation process is essential to ensure consistency and reliability between GC and HPLC methods if they are to be used interchangeably. The following diagram illustrates a typical workflow for cross-validating these two techniques for this compound purity assessment.
Caption: Workflow for cross-validating GC and HPLC methods.
Conclusion
Both GC and HPLC are highly effective and validated methods for the purity assessment of this compound.
-
GC is an excellent choice for analyzing volatile impurities with high separation efficiency.
-
HPLC offers greater versatility for a broader range of both volatile and non-volatile impurities and is often preferred for its robust performance at ambient temperatures.[9]
The selection of the optimal method will depend on the specific impurities of interest and the laboratory's instrumentation and expertise. For comprehensive purity analysis, employing both techniques can provide a more complete profile of the sample. When transferring methods or using them interchangeably, a thorough cross-validation is crucial to ensure consistent and reliable results.
References
- 1. This compound [drugfuture.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. series.publisso.de [series.publisso.de]
- 7. books.publisso.de [books.publisso.de]
- 8. Simultaneous Analysis of this compound and Parabens | SCION [scioninstruments.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. nano-lab.com.tr [nano-lab.com.tr]
- 11. Istanbul University Press [iupress.istanbul.edu.tr]
Comparative Analysis of the Endocrine-Disrupting Potential of Phenoxyethanol and Its Analogs: A Review of Current Evidence and In Vitro Testing Methodologies
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the endocrine-disrupting potential of phenoxyethanol and its structural analogs. Due to a notable lack of publicly available direct comparative studies on this compound analogs, this document summarizes the current scientific consensus on the broader category of glycol ethers, to which this compound belongs, and presents detailed experimental protocols for key in vitro assays utilized in the assessment of endocrine-disrupting chemicals.
Recent comprehensive reviews of ethylene (B1197577) and propylene (B89431) oxide-derived glycol ethers have concluded that there is no significant evidence to suggest these substances target endocrine organs or perturb endocrine pathways.[1][2][3][4] Any observed toxicity is suggested to occur through non-endocrine modes of action.[1][2] One commissioned, non-peer-reviewed study also reported no estrogenic, anti-estrogenic, androgenic, or anti-androgenic activity for this compound at the dosages tested.[5]
While direct comparative quantitative data for this compound analogs is scarce, the following sections detail the standard in vitro methodologies that would be employed to generate such data, providing a framework for future research and a deeper understanding of the structure-activity relationships within this class of compounds.
Data Presentation
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for three key in vitro assays for assessing endocrine-disrupting potential are provided below. These protocols are based on established guidelines from the Organization for Economic Co-operation and Development (OECD) and other scientific resources.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test chemical to bind to the estrogen receptor, which is a key initiating event for estrogenic activity.
Objective: To measure the relative binding affinity (RBA) of this compound analogs for the estrogen receptor (ERα or ERβ) compared to the natural ligand, 17β-estradiol (E2).
Methodology:
-
Preparation of ER Source: Uterine cytosol from ovariectomized rats is a common source of estrogen receptors. The tissue is homogenized in a buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer) and centrifuged to isolate the cytosolic fraction containing the receptors.
-
Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (B170435) ([³H]-E2) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound (a this compound analog) or the reference standard (unlabeled E2).
-
Separation of Bound and Free Ligand: After incubation, the unbound radioligand is separated from the receptor-bound radioligand. This is commonly achieved using hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: A displacement curve is generated by plotting the percentage of bound [³H]-E2 against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2) is determined from this curve. The Relative Binding Affinity (RBA) is then calculated as: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100
Androgen Receptor (AR) Reporter Gene Assay
This cell-based assay measures the ability of a test chemical to induce or inhibit the transcriptional activity of the androgen receptor.
Objective: To determine if this compound analogs can act as agonists (activators) or antagonists (inhibitors) of the androgen receptor.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., CHO, HeLa) is cultured. These cells are then transfected with two plasmids: one expressing the human androgen receptor (hAR) and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Exposure to Test Compounds: The transfected cells are exposed to various concentrations of the this compound analogs. For antagonist testing, cells are co-exposed with a known AR agonist (e.g., dihydrotestosterone, DHT).
-
Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.
-
Data Analysis:
-
Agonist Activity: An increase in reporter gene activity compared to the vehicle control indicates androgenic activity. The EC50 value (the concentration that elicits a half-maximal response) can be calculated.
-
Antagonist Activity: A decrease in the DHT-induced reporter gene activity indicates anti-androgenic activity. The IC50 value (the concentration that inhibits 50% of the DHT-induced activity) is determined.
-
H295R Steroidogenesis Assay
This in vitro assay uses a human adrenal carcinoma cell line (H295R) to assess the effects of chemicals on the production of steroid hormones, including androgens and estrogens.
Objective: To determine if this compound analogs can alter the production of steroid hormones, such as testosterone (B1683101) and estradiol.
Methodology:
-
Cell Culture: H295R cells are cultured in a multi-well plate format.
-
Exposure: The cells are exposed to a range of concentrations of the test compounds (this compound analogs) for a defined period (e.g., 48 hours).
-
Hormone Quantification: After exposure, the culture medium is collected, and the concentrations of testosterone and estradiol are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Cell Viability Assay: A cell viability assay (e.g., MTT or neutral red uptake) is performed to ensure that the observed effects on hormone levels are not due to cytotoxicity.
-
Data Analysis: The hormone concentrations in the treated wells are compared to those in the vehicle control wells. A statistically significant increase or decrease in hormone production indicates an effect on steroidogenesis.
Signaling Pathways
Endocrine disruption can occur through various mechanisms. The diagrams below illustrate the general signaling pathways for estrogen and androgen receptors, which are primary targets for many endocrine-disrupting chemicals.
References
- 1. Glycol Ethers and Endocrine Disruption - Glycol Ethers Online [glycol-ethers.eu]
- 2. Potential of alkyl glycol ethers to cause endocrine disruption - Medical Matters [medicalmatters.eu]
- 3. Propylene oxide derived glycol ethers: A review of the alkyl glycol ethers potential to cause endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New publication Glycol Ethers - ESIG [esig.org]
- 5. assets.ctfassets.net [assets.ctfassets.net]
In Vivo Toxicity Profile: A Comparative Analysis of Phenoxyethanol and its Primary Metabolite, Phenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo toxicity profiles of phenoxyethanol, a widely used preservative, and its principal metabolite, phenoxyacetic acid. The information presented herein is collated from various toxicological studies to assist researchers in understanding the potential risks associated with exposure to these compounds. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies are provided for key cited experiments.
Executive Summary
This compound undergoes rapid metabolism in vivo to its primary metabolite, phenoxyacetic acid, which is then excreted.[1] Toxicological data for this compound is extensive, covering acute, sub-chronic, reproductive, and developmental effects. In contrast, in vivo toxicity data for phenoxyacetic acid is less comprehensive, with most available information focusing on its acute toxicity and irritation potential. The available data suggests that phenoxyacetic acid exhibits a different toxicity profile from its parent compound, this compound, with notably lower acute toxicity.
Comparative Toxicity Data
The following tables summarize the available quantitative in vivo toxicity data for this compound and phenoxyacetic acid.
Table 1: Acute Toxicity Data
| Parameter | This compound | Phenoxyacetic Acid | Species | Route | Source |
| LD50 | 1,260 - 3,471 mg/kg | 1,500 mg/kg | Rat | Oral | [1][2] |
| LD50 | > 5,000 mg/kg | > 5,000 mg/kg | Rabbit | Dermal | [1][2] |
Note: LD50 (Median Lethal Dose) is the dose of a substance that is lethal to 50% of the test population. A higher LD50 value generally indicates lower acute toxicity.
Table 2: Repeated Dose and Reproductive Toxicity Data
| Parameter | This compound | Phenoxyacetic Acid | Species | Study Duration | Effect Level | Key Findings | Source |
| NOAEL (Systemic) | 369 mg/kg/day | Data not available | Rat | 90-day | No-Observed-Adverse-Effect Level | Based on a subchronic drinking water study.[1] | |
| LOAEL (Systemic) | 400 mg/kg/day | Data not available | Rat | 90-day | Lowest-Observed-Adverse-Effect Level | Renal changes observed in a subchronic oral gavage study.[1] | |
| NOAEL (Reproductive) | ~400 mg/kg/day (fetotoxicity) | Data not available | Mouse | Two-generation | No-Observed-Adverse-Effect Level | Effects on fetotoxicity were observed at higher doses.[3] | |
| NOAEL (Developmental) | 600 mg/kg/day | Data not available | Rabbit | Gestation Day 6-18 | No-Observed-Adverse-Effect Level | Dermal application.[3] |
Note: NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which no adverse effects are observed. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest dose at which adverse effects are observed.
Experimental Protocols
The following are generalized experimental protocols based on OECD guidelines, which are commonly followed for in vivo toxicity studies.
Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425)
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in appropriate cages under controlled environmental conditions (temperature, humidity, and light/dark cycle). Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is typically kept low.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Acute Dermal Toxicity (Following OECD Guideline 402)
-
Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.
-
Preparation of Animals: The fur on the dorsal area of the trunk is clipped or shaved 24 hours before the test.
-
Dose Administration: The test substance is applied uniformly over a defined area of the clipped skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing.
-
Exposure Duration: The exposure is for 24 hours.
-
Observation Period: Animals are observed for mortality, skin reactions, and systemic signs of toxicity for 14 days.
Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)
-
Test Animals: Typically, rats are used. At least 5 animals of each sex are used per dose group.
-
Dose Administration: The test substance is administered orally via gavage or in the diet/drinking water daily for 28 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
Reproduction/Developmental Toxicity Screening Test (Following OECD Guideline 421)
-
Test Animals: Rats are typically used.
-
Dose Administration: The test substance is administered to males for a minimum of four weeks and to females throughout the study (approximately 63 days).
-
Mating: Animals are paired for mating.
-
Observations: Parental animals are observed for clinical signs, body weight, and reproductive performance. Offspring are examined for viability, growth, and any abnormalities.
-
Pathology: Parental animals undergo gross necropsy and histopathological examination of reproductive organs.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to phenoxyacetic acid and subsequent excretion.
General Workflow for In Vivo Acute Toxicity Testing
Caption: A generalized workflow for conducting an in vivo acute toxicity study.
References
A Head-to-Head Comparison of Phenoxyethanol and Sodium Benzoate as Fungistatic Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fungistatic agent is a critical consideration in the development of pharmaceutical and cosmetic products to ensure their safety and longevity. Among the various preservatives available, phenoxyethanol and sodium benzoate (B1203000) are widely utilized for their efficacy against fungal contamination. This guide provides an objective, data-driven comparison of these two agents, detailing their fungistatic activity, mechanisms of action, and the experimental protocols used to evaluate their performance.
Quantitative Comparison of Fungistatic Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's efficacy, representing the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound and sodium benzoate against several common fungal species. It is important to note that MIC values can vary depending on the specific experimental conditions, such as the pH of the medium and the exact strain of the microorganism.
| Fungal Species | This compound MIC (µg/mL) | Sodium Benzoate MIC (µg/mL) |
| Aspergillus niger | 3300[1] | >50000[2] |
| Candida albicans | 5400[1] | 2500[2] |
| Saccharomyces cerevisiae | Not widely reported, but effective | 400-800 at pH 4.0 |
| Penicillium chrysogenum (formerly P. notatum) | Not widely reported | Effective at 200 (0.02%)[3] |
| Zygosaccharomyces bailii | Not widely reported | Effective at concentrations above 1250 (1.25 mg/mL)[4] |
Mechanisms of Action
The fungistatic properties of this compound and sodium benzoate arise from distinct mechanisms of action at the cellular level.
This compound primarily functions by disrupting the fungal cell membrane. This leads to increased permeability, causing the leakage of essential intracellular components and ultimately inhibiting fungal growth and proliferation.[5]
Sodium benzoate's efficacy is highly dependent on the pH of the environment. In its undissociated form, benzoic acid, it can readily pass through the fungal cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the intracellular environment. This acidification inhibits key metabolic enzymes, most notably phosphofructokinase, a critical enzyme in the glycolytic pathway. This disruption of glycolysis leads to a depletion of ATP, thereby arresting fungal growth.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the understood mechanisms of action for both fungistatic agents.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) document M27-A3 provides a reference method for broth dilution antifungal susceptibility testing of yeasts.
CLSI M27-A3 Broth Microdilution Method for MIC Determination
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh the antifungal agent (this compound or sodium benzoate).
-
Dissolve in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.
-
Perform serial twofold dilutions to create a range of concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in the test medium to achieve the final desired inoculum concentration.
-
-
Broth Microdilution Assay:
-
Use sterile 96-well microtiter plates.
-
Dispense the appropriate broth medium (e.g., RPMI-1640) into each well.
-
Add the prepared dilutions of the antifungal agents to the wells.
-
Inoculate each well with the standardized fungal suspension.
-
Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).
-
-
Incubation:
-
Incubate the microtiter plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
-
Reading and Interpretation of Results:
-
Visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.
-
Experimental Workflow
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a fungistatic agent.
Summary and Conclusion
Both this compound and sodium benzoate are effective fungistatic agents, but their performance and optimal use cases differ.
-
This compound exhibits broad-spectrum antimicrobial activity and is effective against a range of fungi. Its mechanism of disrupting the cell membrane makes it a robust preservative. It is particularly useful in formulations where a wider pH range is required.
-
Sodium benzoate is highly effective against yeasts and molds, but its activity is pH-dependent, with optimal performance in acidic conditions (pH < 4.5).[2] Its targeted inhibition of a key metabolic pathway makes it a potent fungistatic agent in appropriate formulations.
The choice between this compound and sodium benzoate will depend on the specific requirements of the product, including its pH, composition, and the likely fungal contaminants. The experimental data and protocols provided in this guide offer a foundation for making an informed decision based on scientific evidence.
References
- 1. phexcom.com [phexcom.com]
- 2. agrojournal.org [agrojournal.org]
- 3. sid.ir [sid.ir]
- 4. researchgate.net [researchgate.net]
- 5. Concentration and application order effects of sodium benzoate and eugenol mixtures on the growth inhibition of Saccharomyces cerevisiae and Zygosaccharomyces bailii - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Phenoxyethanol's Impact on DNA/RNA Integrity in Preserved Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The preservation of tissue specimens is a critical step in biomedical research, directly impacting the quality of downstream molecular analyses. While formalin has been the traditional fixative, its detrimental effects on nucleic acid integrity have prompted a search for alternatives. Phenoxyethanol has emerged as a potential substitute, valued for its preservative and antimicrobial properties. This guide provides a comparative overview of this compound and other common tissue preservatives, focusing on their impact on DNA and RNA integrity.
A notable gap in current research is the limited quantitative data specifically evaluating the performance of this compound in preserving nucleic acids in tissues. This guide, therefore, synthesizes available information on its chemical properties and mechanism of action, compares it with established preservatives for which data are available, and provides a robust experimental framework for researchers to conduct their own evaluations.
Comparison of Preservative Performance on Nucleic Acid Integrity
The following tables summarize the known performance of common tissue preservatives on DNA and RNA integrity, based on published studies. This provides a baseline against which this compound can be evaluated.
Table 1: Impact of Preservatives on DNA Integrity
| Preservative | Mechanism of Action | DNA Yield | DNA Purity (A260/280) | DNA Integrity (DIN/Fragment Size) | PCR Amplification |
| This compound | Non-cross-linking, antimicrobial | No quantitative data available | No quantitative data available | No quantitative data available | No quantitative data available |
| Formalin (10% NBF) | Cross-linking | Variable, often lower | Generally good (1.8-2.0) | Low (significant fragmentation, <300 bp)[1][2] | Challenging, especially for long amplicons[1][3] |
| Ethanol (70-100%) | Dehydrating, precipitating | Good | Good (1.8-2.0) | High (preserves high molecular weight DNA)[4][5] | Generally good[4] |
| RNAlater® | Precipitating, RNase inhibiting | Good | Good (1.8-2.0) | High (preserves high molecular weight DNA)[6] | Good[6] |
| PAXgene® Tissue | Non-cross-linking | Good | Good (1.8-2.0) | High (comparable to frozen tissue)[7] | Good[7] |
Table 2: Impact of Preservatives on RNA Integrity
| Preservative | Mechanism of Action | RNA Yield | RNA Purity (A260/280) | RNA Integrity (RIN) | RT-qPCR Performance |
| This compound | Non-cross-linking, antimicrobial | No quantitative data available | No quantitative data available | No quantitative data available | No quantitative data available |
| Formalin (10% NBF) | Cross-linking | Low to moderate | Variable | Low (RIN < 4, highly degraded)[8][9] | Challenging, requires optimization[2] |
| Ethanol (70-100%) | Dehydrating, precipitating | Good | Good (1.8-2.1) | Moderate to High (RIN > 7)[10] | Good[10] |
| RNAlater® | Precipitating, RNase inhibiting | Good | Good (1.8-2.1) | High (RIN > 8)[6][11][12][13][14] | Excellent[6][11] |
| PAXgene® Tissue | Non-cross-linking | Good | Good (1.8-2.1) | High (RIN > 8, stable over time)[15][16][17][18] | Excellent[15][16][18] |
Understanding Preservative Mechanisms
The method of preservation directly influences the quality of extractable nucleic acids. This compound, a glycol ether, acts primarily as a biocide, inhibiting the growth of bacteria and fungi.[19][20][21] Its mechanism of action on tissue preservation is thought to be through dehydration and protein denaturation, similar to alcohols, rather than cross-linking like formaldehyde (B43269).[22] Studies on other glycol ethers suggest they can interact with and affect the stability of DNA.[23][24][25][26]
Figure 1: Theoretical mechanisms of different tissue preservatives.
Proposed Experimental Protocol for Evaluating this compound
Given the absence of direct comparative data, we propose the following experimental workflow for researchers to systematically evaluate the impact of this compound on DNA and RNA integrity in their specific tissue types of interest.
1. Tissue Procurement and Allocation:
-
Harvest fresh tissue samples.
-
Divide each sample into equivalent sections for preservation in:
-
This compound-based solution (e.g., 1% in a suitable buffer)
-
10% Neutral Buffered Formalin (NBF)
-
70-100% Ethanol
-
RNAlater® or PAXgene® Tissue Fixative
-
Flash-frozen in liquid nitrogen (as a gold standard control)
-
-
Ensure consistent tissue size and fixation time across all groups.
2. Nucleic Acid Extraction:
-
Following the desired preservation period, extract DNA and RNA from each tissue sample using a standardized, high-quality extraction kit suitable for the respective preservative.
-
For formalin-fixed paraffin-embedded (FFPE) tissues, a specific FFPE extraction protocol is required.
3. Quantitative and Qualitative Assessment:
-
DNA Analysis:
-
Yield and Purity: Measure DNA concentration and A260/280 ratio using a spectrophotometer (e.g., NanoDrop).
-
Integrity: Assess DNA integrity by running an aliquot on an agarose (B213101) gel to visualize fragment sizes. For a more quantitative measure, use an automated electrophoresis system (e.g., Agilent TapeStation) to determine the DNA Integrity Number (DIN).
-
Amplifiability: Perform quantitative PCR (qPCR) targeting amplicons of varying lengths (e.g., 100bp, 300bp, 500bp) to assess the suitability of the extracted DNA for PCR-based applications.
-
-
RNA Analysis:
-
Yield and Purity: Measure RNA concentration and A260/280 ratio.
-
Integrity: Determine the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN of >7 is generally considered suitable for most downstream applications.
-
Functionality: Perform reverse transcription quantitative PCR (RT-qPCR) for a panel of housekeeping genes to evaluate the quality and amplifiability of the extracted RNA.
-
Figure 2: Experimental workflow for evaluating tissue preservatives.
Conclusion
While this compound presents a promising alternative to formaldehyde due to its lower toxicity and non-cross-linking properties, there is a clear need for rigorous, quantitative studies to validate its efficacy in preserving high-quality DNA and RNA in tissue samples. Based on its chemical nature, it is hypothesized that this compound may perform similarly to alcohol-based preservatives, offering good nucleic acid yields and integrity. However, without direct experimental evidence, researchers should exercise caution.
The provided experimental framework offers a comprehensive approach for the in-house validation of this compound against established preservatives. By systematically evaluating nucleic acid yield, purity, integrity, and functionality, researchers can make informed decisions about the most suitable preservation method for their specific research needs, ultimately ensuring the reliability and reproducibility of their molecular data.
References
- 1. Effect of preservation time of formalin-fixed paraffin-embedded tissues on extractable DNA and RNA quantity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Formaldehyde Fixation on RNA: Optimization of Formaldehyde Adduct Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of histomorphology and DNA preservation produced by fixatives in the veterinary diagnostic laboratory setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanol preservation and pretreatments facilitate quality DNA extractions in recalcitrant plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of high-quality DNA from ethanol-preserved tropical plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Evaluation of the Preservative Effect of RNAlater on Different Tissues by Biomolecular and Histological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How well is DNA integrity preserved in PAXgene Tissue fixed, paraffin-embedded (PFPE) tissue? [qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of frozen and RNALater solid tissue storage methods for use in RNA expression microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNAlater FAQs | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. RNA integrity and quantification [gene-quantification.de]
- 16. Isolation of Microarray-Grade Total RNA, MicroRNA, and DNA from a Single PAXgene Blood RNA Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Successful downstream application of the Paxgene Blood RNA system from small blood samples in paediatric patients for quantitative PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. boerlind.com [boerlind.com]
- 21. This compound - Wikipedia [en.wikipedia.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Effect of ethylene glycol, urea, and N-methylated glycines on DNA thermal stability: the role of DNA base pair composition and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Genotoxicity of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The world of DNA in glycol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Sensitization Potential: A Comparative Analysis of Phenoxyethanol and Isothiazolinones in Animal Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Skin Sensitization Potential with Supporting Experimental Data
The selection of preservatives in pharmaceutical and cosmetic formulations is a critical step, balancing antimicrobial efficacy with toxicological safety. Among the key safety considerations is the potential for a substance to induce skin sensitization, leading to allergic contact dermatitis. This guide provides a comparative analysis of the sensitization potential of phenoxyethanol and a commonly used class of preservatives, isothiazolinones, based on data from established animal models.
Quantitative Comparison of Sensitization Potential
The following table summarizes the available quantitative and qualitative data on the skin sensitization potential of this compound and various isothiazolinones from two standard animal models: the Murine Local Lymph Node Assay (LLNA) and the Guinea Pig Maximization Test (GPMT). A Stimulation Index (SI) of ≥ 3 in the LLNA is typically considered a positive result, indicating a sensitization potential. The EC3 value represents the estimated concentration of a substance required to produce an SI of 3. For the GPMT, the percentage of animals showing a positive reaction (sensitization) is the key endpoint.
| Substance | Animal Model | Test Guideline | Concentration(s) Tested | Results | Sensitization Potential |
| This compound | LLNA | OECD 429 | Not specified in publicly available literature | Negative (as per safety data sheet)[1] | Very Low / Non-sensitizer |
| GPMT | - | Induction: 10%Challenge: 0.1%, 1.0%, 10% | No reactions noted[2] | Non-sensitizer | |
| Isothiazolinones | |||||
| Methylchloroisothiazolinone (MCI) / Methylisothiazolinone (MI) | LLNA | - | ~0.01% | Threshold for significant sensitization[3] | Potent Sensitizer |
| Methylisothiazolinone (MI) | LLNA | - | 0.4% | Threshold for significant sensitization[3] | Sensitizer |
| Benzisothiazolinone (BIT) | LLNA | - | 10% | Threshold for significant sensitization[3] | Weak to Moderate Sensitizer |
| Various Isothiazolinones (CMIT, MIT, etc.) | LLNA & GPMT | - | Various | Reported to have weak, moderate, or strong sensitizing potential | Varies (Weak to Strong) |
Experimental Protocols
Detailed methodologies for the key animal model experiments cited are crucial for the interpretation of results. The following are summaries of the standardized protocols for the LLNA and GPMT.
Murine Local Lymph Node Assay (LLNA) - OECD Test Guideline 429
The LLNA is the preferred method for in vivo skin sensitization testing. It measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application as an indicator of sensitization.
-
Animals: Typically, female CBA/J mice are used.
-
Groups: A minimum of four animals are used per dose group, with at least three concentrations of the test substance, a negative control (vehicle only), and a positive control.
-
Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.
-
Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. This substance is incorporated into the DNA of proliferating lymphocytes.
-
Endpoint: On day 6, the animals are euthanized, and the draining auricular lymph nodes are excised. The incorporated radioactivity is measured, and a Stimulation Index (SI) is calculated by dividing the mean proliferation in each treatment group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result.
Guinea Pig Maximization Test (GPMT) - OECD Test Guideline 406
The GPMT is a historically significant and robust method for assessing the skin sensitization potential of a substance. It is designed to maximize the exposure and immune response to a test chemical.
-
Animals: Young adult albino guinea pigs are used.
-
Induction Phase:
-
Intradermal Induction: On day 0, three pairs of intradermal injections are made into the shaved shoulder region: the test substance in an adjuvant (Freund's Complete Adjuvant, FCA), FCA alone, and the test substance alone.
-
Topical Induction: On day 7, the test substance is applied topically to the same site and covered with an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
On day 21, the test substance is applied topically to a naive, shaved area on the flank of both the test and control animals under an occlusive patch for 24 hours.
-
-
Endpoint: The challenge sites are observed for erythema and edema at 48 and 72 hours after patch application. The incidence and severity of the skin reactions in the test group are compared to the control group to determine the sensitization rate.
Visualization of Key Pathways and Workflows
To better understand the biological mechanisms and experimental processes involved in skin sensitization, the following diagrams are provided.
References
Preserving Efficacy: A Comparative Analysis of Phenoxyethanol Stability in Diverse Formulation Bases
For researchers, scientists, and drug development professionals, understanding the stability of preservatives within a formulation is paramount to ensuring product safety and shelf-life. This guide provides a comparative study of the stability of phenoxyethanol, a widely used broad-spectrum preservative, in three common formulation bases: oil-in-water (O/W) emulsions, water-in-oil (W/O) emulsions, and hydrogels. The findings are supported by a comprehensive review of established experimental protocols.
This compound's stability is not absolute and can be significantly influenced by the physicochemical environment of the formulation. Key factors affecting its stability include partitioning behavior in emulsions, interactions with other ingredients, and the overall composition of the base.
Comparative Stability Analysis
While comprehensive quantitative data from a single head-to-head study is limited in publicly available literature, the stability of this compound in different formulation bases can be inferred from its chemical properties and findings from various studies. The following table summarizes the expected stability based on current scientific understanding.
| Formulation Base | Key Stability Considerations | Expected Chemical Stability | Impact on Antimicrobial Efficacy |
| Oil-in-Water (O/W) Emulsion | Partitioning between oil and water phases. Potential for interaction with emulsifiers. | Generally high, but the effective concentration in the aqueous phase can be reduced. | Efficacy is dependent on the concentration of free this compound in the water phase, where microbial growth primarily occurs. |
| Water-in-Oil (W/O) Emulsion | This compound, being water-soluble, will be concentrated in the dispersed water phase. | High within the internal water phase. | Potentially higher efficacy within the water droplets, but may be less effective against contamination in the external oil phase. |
| Hydrogel | Uniform distribution in the aqueous environment. Potential for interaction with gelling agents. | Generally high due to the aqueous nature of the base. | High, as this compound is readily available in the aqueous matrix to inhibit microbial growth. |
Experimental Protocols
To evaluate the stability of this compound in these different bases, a robust experimental design incorporating both chemical and microbiological analysis is essential.
Accelerated Stability Testing
This involves subjecting the formulations to stress conditions to predict their long-term stability.
-
Objective: To assess the chemical degradation of this compound over time.
-
Methodology:
-
Prepare samples of the O/W emulsion, W/O emulsion, and hydrogel, each containing a known concentration of this compound (e.g., 1.0%).
-
Store the samples in controlled environment chambers under accelerated conditions. Common conditions include elevated temperatures and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[1][2][3]
-
Withdraw aliquots of each sample at specified time points (e.g., 0, 1, 2, and 3 months).
-
Analyze the concentration of this compound in each aliquot using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5][6][7][8][9][10]
-
Monitor physical stability parameters such as pH, viscosity, appearance, and phase separation.
-
Microbiological Challenge Testing (Preservative Efficacy Test)
This test evaluates the ability of the preserved formulation to resist microbial contamination.
-
Objective: To determine the antimicrobial effectiveness of this compound in each formulation base over time.
-
Methodology:
-
Use samples from the accelerated stability study at each time point.
-
Inoculate each sample with a standardized mixed culture of microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).
-
Incubate the inoculated samples at a specified temperature (e.g., 20-25°C).
-
At set intervals (e.g., 7, 14, and 28 days), withdraw aliquots and determine the number of viable microorganisms.
-
Assess the results against predefined acceptance criteria (e.g., a significant reduction in bacterial and yeast counts and no increase in mold counts).
-
Key Influencing Factors on this compound Stability
Partitioning in Emulsions: In O/W emulsions, this compound partitions between the oil and water phases. Its antimicrobial activity is primarily exerted in the aqueous phase. The lipophilicity of the oil phase and the concentration of emulsifiers can influence this partitioning. Higher emulsifier concentrations can lead to the micellar solubilization of this compound, reducing its free concentration in the water phase and thereby decreasing its antimicrobial efficacy.
Interactions with Excipients: While this compound is generally considered to have minimal impact on the stability of emulsions, interactions with other formulation components can occur. For instance, some surfactants might affect the availability of this compound.
Degradation Pathway of this compound
Under anaerobic conditions, this compound can be degraded by certain microorganisms. The primary degradation pathway involves the conversion of this compound to phenol (B47542) and acetaldehyde (B116499). The acetaldehyde is then oxidized to acetate. It's important to note that this is a biodegradation pathway and may not be the primary route of degradation in a properly preserved cosmetic formulation.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative stability study of this compound.
References
- 1. certifiedcosmetics.com [certifiedcosmetics.com]
- 2. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 3. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of this compound, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. scispace.com [scispace.com]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of this compound, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Istanbul University Press [iupress.istanbul.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. nano-lab.com.tr [nano-lab.com.tr]
Phenoxyethanol: A Comparative Analysis of its Efficacy Against Gram-Positive and Gram-Negative Bacteria
Phenoxyethanol is a widely utilized preservative in cosmetics, pharmaceuticals, and other industrial products, prized for its broad-spectrum antimicrobial activity.[1][2][3][4] This guide provides a detailed comparison of its effectiveness against gram-positive and gram-negative bacteria, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound's primary antimicrobial mechanism involves disrupting the bacterial cell membrane.[2][5][6] This disruption leads to increased membrane permeability, causing leakage of cellular components and ultimately cell death.[5][6] It has been reported to uncouple oxidative phosphorylation from the respiratory chain by translocating protons across the membrane and to inhibit malate (B86768) dehydrogenase in microorganisms.[7] While effective against a range of microorganisms, its efficacy can vary between different bacterial types, primarily due to differences in their cell wall structure.[7] Gram-negative bacteria possess an outer membrane that can act as an additional barrier, potentially making them less susceptible to certain antimicrobial agents compared to gram-positive bacteria.[7]
Quantitative Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. The following table summarizes MIC values for this compound against representative gram-positive and gram-negative bacteria as reported in various studies.
| Bacterial Species | Gram Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-Positive | 0.64% (6400 µg/mL)[8], 2000 - ≥4000 µg/mL[1] |
| Escherichia coli | Gram-Negative | 0.32% (3200 µg/mL)[8], 2000 - ≥4000 µg/mL[1] |
| Pseudomonas aeruginosa | Gram-Negative | 0.32% (3200 µg/mL)[8], 0.4% (4000 µg/mL)[9] |
| Micrococcus luteus | Gram-Positive | 2000 µg/mL[1] |
| Bordetella bronchiseptica | Gram-Negative | 2000 µg/mL[1] |
Note: MIC values can vary depending on the specific strain, testing methodology, and culture conditions. The data presented indicates that while this compound is effective against both gram-positive and gram-negative bacteria, higher concentrations may be required to inhibit the growth of gram-positive species like Staphylococcus aureus in some cases.[8] However, other studies show comparable MIC values across both bacterial types.[1]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of antimicrobial efficacy.
1. Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Materials:
-
96-well microtiter plates
-
Test microorganism (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile pipette and tips
-
Incubator
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism (typically adjusted to a 0.5 McFarland standard).
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the broth medium. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control well (broth and inoculum without this compound) and a negative control well (broth only).
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.[10]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.
-
2. Zone of Inhibition Assay Protocol (Agar Disk Diffusion Method)
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of no microbial growth around a disk containing the substance.[10][11]
-
Materials:
-
Petri dishes with appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar)
-
Test microorganism
-
Sterile swabs
-
Sterile paper disks
-
This compound solution of known concentration
-
Sterile forceps
-
Incubator
-
Ruler or calipers
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Using a sterile swab, evenly streak the inoculum over the entire surface of the agar plate to create a confluent lawn of bacteria.[10]
-
Impregnate sterile paper disks with a known concentration of the this compound solution.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[11]
-
Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.[10][11]
-
After incubation, measure the diameter of the clear zone of inhibition around each disk in millimeters.[11] A larger zone of inhibition indicates greater antimicrobial activity.[11]
-
Visualizations
Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow of the Minimum Inhibitory Concentration (MIC) assay.
Comparative Efficacy of this compound
Caption: Comparative efficacy of this compound against bacterial types.
References
- 1. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety review of this compound when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulprospector.com [ulprospector.com]
- 9. health.ec.europa.eu [health.ec.europa.eu]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
Benchmarking the performance of phenoxyethanol against novel antimicrobial agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Preservative Efficacy
The demand for safe and effective antimicrobial preservation in pharmaceuticals and cosmetics continues to drive research into novel agents that can serve as alternatives or synergists to traditional preservatives like phenoxyethanol. This guide provides a comparative benchmark of this compound's performance against emerging antimicrobial agents, supported by experimental data and detailed methodologies to aid in formulation development and research.
Executive Summary
This compound is a widely used broad-spectrum preservative, effective against a range of Gram-positive and Gram-negative bacteria, as well as yeasts.[1][2] Its primary mechanism of action involves the disruption of the microbial cell membrane, leading to increased permeability and cell death.[2] While generally considered safe and well-tolerated at regulated concentrations (typically up to 1% in cosmetic products), the industry is continually exploring novel agents to enhance antimicrobial efficacy, reduce preservative load, and meet consumer demand for alternative preservation systems.[1][3]
Novel antimicrobial agents, such as caprylyl glycol and ethylhexylglycerin, are gaining prominence. These are often multifunctional ingredients, acting as skin conditioning agents with inherent antimicrobial properties.[3][4] A key finding in recent research is the synergistic effect observed when these novel agents are combined with this compound, often allowing for lower concentrations of each preservative to achieve robust antimicrobial protection.[5][6] This guide delves into the quantitative data supporting these observations and outlines the standard protocols for their evaluation.
Data Presentation: A Quantitative Comparison
The following tables summarize the antimicrobial efficacy of this compound and select novel agents, focusing on Minimum Inhibitory Concentration (MIC) values. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) | MIC (%) |
| Pseudomonas aeruginosa | ATCC 9027 | 3200 | 0.32% |
| Staphylococcus aureus | ATCC 6538 | 8500 | 0.85% |
| Escherichia coli | ATCC 8739 | 3600 | 0.36% |
| Candida albicans | ATCC 10231 | 5400 | 0.54% |
| Aspergillus brasiliensis | ATCC 16404 | 3300 | 0.33% |
Data sourced from various studies and compiled for comparative purposes.[7]
Table 2: Comparative Antimicrobial Efficacy of Novel Agents and Combinations
| Antimicrobial Agent(s) | Microorganism | Strain | MIC (%) | Finding |
| Caprylyl Glycol | Aspergillus brasiliensis | - | 0.1% | Effective as a standalone agent.[1] |
| Caprylyl Glycol | Pseudomonas aeruginosa | - | 1.0% | Effective as a standalone agent.[1] |
| This compound + Caprylyl Glycol | Gram-negative bacteria | - | Not specified | Addition of caprylyl glycol significantly improved activity against Gram-negative bacteria compared to this compound alone.[5] |
| Ethylhexylglycerin + this compound | E. coli | - | 0.075% EHG + 0.675% PE | A combination of sub-lethal concentrations of each agent resulted in a rapid kill rate (>5 log reduction in 30 minutes).[6] |
| 1,2-Hexanediol | S. aureus, E. coli, C. albicans | - | ≤2% | Exhibited antimicrobial effects at concentrations of 2% or lower.[8] |
| Ethylhexylglycerin | S. aureus, E. coli, C. albicans | - | ≤2% | Exhibited antimicrobial effects at concentrations of 2% or lower.[8] |
| Caprylyl Glycol | S. aureus, E. coli, C. albicans | - | ≤2% | Exhibited antimicrobial effects at concentrations of 2% or lower.[8] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial agents. Below are protocols for key experiments cited in the evaluation of preservative efficacy.
Preservative Efficacy Testing (Challenge Test) - Based on ISO 11930
This test evaluates the ability of a product's preservation system to control microbial contamination during its shelf-life and use.
-
Preparation of Inoculum: Standardized strains of Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are cultured and harvested to create a mixed inoculum or individual inocula with a concentration of >1x10⁵ CFU/g or ml.[9][10]
-
Inoculation: A measured amount of the product is inoculated with a known concentration of the test microorganisms.[11]
-
Incubation: The inoculated product is stored at a controlled temperature (typically 20-25°C) and protected from light for 28 days.[12]
-
Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated product.[9] The number of surviving microorganisms is determined using standard plating and colony counting techniques.
-
Evaluation: The log reduction in the microbial count is calculated for each time point and compared against the acceptance criteria defined in the ISO 11930 standard to determine the efficacy of the preservative system.[11]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a substance.
-
Cell Culture: Human cell lines such as keratinocytes (HaCaT) or dermal fibroblasts (HDFa) are cultured in a suitable medium until they reach approximately 80-90% confluency.[9]
-
Cell Seeding: The cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated for 24 hours to allow for cell attachment.[9][13]
-
Compound Treatment: The culture medium is replaced with a medium containing various concentrations of the test antimicrobial agent. Control wells with untreated cells and a vehicle control are included. The plates are incubated for a specified exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are incubated for 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13] The absorbance is then measured using a microplate reader at a wavelength of around 570 nm. The cell viability is calculated as a percentage relative to the untreated control.
In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay
The NRU assay is another cell viability test based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.
-
Cell Culture and Seeding: Similar to the MTT assay, appropriate human cell lines are cultured and seeded in 96-well plates and incubated for attachment.[11]
-
Compound Treatment: Cells are exposed to various concentrations of the antimicrobial agent for a defined period.[14]
-
Neutral Red Incubation: The treatment medium is removed, and the cells are incubated with a medium containing neutral red dye for approximately 2-3 hours.[11][14]
-
Dye Extraction: The cells are washed to remove excess dye, and then a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to extract the neutral red that has been incorporated into the lysosomes of viable cells.[11]
-
Absorbance Measurement: The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of around 540 nm.[11] A decrease in neutral red uptake corresponds to a decrease in the number of viable cells.
Visualizing Workflows and Mechanisms
To further clarify the experimental processes and the underlying mechanisms of antimicrobial action, the following diagrams are provided.
Caption: Workflow of the ISO 11930 Preservative Efficacy (Challenge) Test.
Caption: General mechanism of action for this compound and certain novel agents.
Conclusion
This compound remains a robust and effective preservative in the pharmaceutical and cosmetic industries. However, the exploration of novel antimicrobial agents, particularly those with multifunctional properties like caprylyl glycol and ethylhexylglycerin, offers promising avenues for innovation. The data strongly suggests that synergistic combinations of this compound with these novel agents can enhance antimicrobial protection, potentially allowing for lower overall preservative concentrations. This approach can help in formulating products that are not only well-preserved but also align with evolving consumer preferences and regulatory landscapes. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of these and other emerging antimicrobial systems.
References
- 1. Antimicrobial, Preservative, and Hazard Assessments from Eight Chemical Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. testinglab.com [testinglab.com]
- 3. matangiindustries.com [matangiindustries.com]
- 4. pdf.infinity-ingredients.co.uk [pdf.infinity-ingredients.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phexcom.com [phexcom.com]
- 8. researchgate.net [researchgate.net]
- 9. revistas.usp.br [revistas.usp.br]
- 10. sequential.bio [sequential.bio]
- 11. qualitybiological.com [qualitybiological.com]
- 12. Cosmetics Preservation: A Review on Present Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of Phenoxyethanol in a Laboratory Setting: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of phenoxyethanol, a common preservative and solvent in laboratory and pharmaceutical applications.
Immediate Safety and Disposal Plan
The primary and universally recommended method for the disposal of this compound is to use a licensed and approved hazardous waste disposal company.[1][2][3] This ensures compliance with all local, regional, national, and international regulations.[1][4][5] Under no circumstances should pure or concentrated this compound be disposed of down the drain or in regular trash.[3][5] Preventing the entry of this compound into waterways and the environment is paramount.[4][5][6]
Step-by-Step Disposal Procedure:
-
Containment: Ensure all this compound waste is stored in a suitable, well-labeled, and securely sealed container.[2] The container should be made of a material compatible with this compound.
-
Labeling: Clearly label the waste container with "Hazardous Waste" (or as required by your institution's and local regulations) and "this compound." Include any other necessary hazard information.
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies and regulatory requirements.
Handling of Spills
In the event of a this compound spill, the following steps should be taken:
-
Ensure Safety: Evacuate all non-essential personnel from the area.[1] Ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
Containment: For large spills, create a dike around the spill using a non-combustible absorbent material like sand or earth to prevent it from spreading.[1]
-
Absorption: Absorb the spilled this compound with an inert material such as sand, earth, or diatomite.[1]
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][2]
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.[1]
Regulatory Considerations
While this compound is not explicitly listed as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) F, K, P, or U lists, it must be managed in accordance with all applicable regulations. The waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. It is the responsibility of the waste generator to make this determination. Consultation with an environmental professional or your institution's EHS department is recommended to ensure proper classification and disposal.
Quantitative Data
Currently, there is no standardized, publicly available quantitative data specifying concentration limits for the disposal of this compound via different methods, such as drain disposal. The general consensus from safety data sheets and environmental guidelines is to avoid drain disposal altogether.
| Disposal Method | Concentration Limit | Recommendation |
| Drain/Sewer System | Not Established | Not Recommended. Prohibited in many jurisdictions. |
| Incineration | Not Applicable | Recommended method via a licensed waste disposal facility. |
| Landfill | Not Applicable | Only acceptable for treated/solidified waste via an approved facility. |
Experimental Protocols
There are no widely established or recommended experimental protocols for the in-lab neutralization or chemical degradation of this compound for disposal purposes. The chemical stability of this compound makes it resistant to simple neutralization procedures. Attempting to treat the waste without a validated protocol could result in incomplete degradation or the creation of other hazardous byproducts. Therefore, professional waste disposal remains the only recommended procedure.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phenoxyethanol
Essential safety protocols and logistical plans for the use of Phenoxyethanol in laboratory settings, ensuring the protection of researchers and the integrity of drug development processes.
This compound is a commonly utilized preservative in pharmaceutical and cosmetic formulations. While effective in its role, proper handling is crucial to mitigate potential health risks, including skin and serious eye irritation.[1][2][3] Adherence to stringent safety protocols is paramount for all laboratory personnel. This guide provides immediate, actionable information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe and compliant laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must be equipped with the following protective gear.[4]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles or Face Shield | Essential for preventing contact with eyes, as this compound can cause serious eye irritation and damage.[2][3][5] Wear safety goggles that provide a complete seal around the eyes. A face shield should be worn over safety glasses when there is a risk of splashing.[6] |
| Skin Protection | Chemical-Resistant Gloves | Protective gloves are necessary to prevent skin irritation.[3][7] Nitrile or neoprene gloves are recommended.[6][8] Always inspect gloves for any signs of degradation before use and replace them immediately if contact with this compound occurs.[6] |
| Lab Coat or Protective Clothing | A lab coat or other protective clothing should be worn to minimize skin contact.[7][9] Ensure clothing covers as much of the body as possible.[6] | |
| Respiratory Protection | Not Typically Required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not usually necessary.[9] However, if working in a poorly ventilated area or if aerosols may be generated, a respirator may be required.[6][8] |
Operational Plans: Safe Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and accidents. The following step-by-step procedures should be integrated into your laboratory's standard operating procedures.
Experimental Protocol for Handling this compound
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or if there is a potential for aerosolization.[2][7]
-
Assemble all necessary materials and equipment before beginning work to minimize movement and potential for spills.
-
-
Handling :
-
Don all required PPE as specified in the table above.
-
When transferring this compound, do so carefully to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.[1][2]
-
Avoid direct contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[2][9]
-
-
Post-Handling :
Emergency and Disposal Plans
In the event of an accidental release or exposure, immediate and appropriate action is critical. All laboratory personnel should be familiar with the following emergency procedures.
First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with soap and water.[1] If skin irritation occurs, seek medical attention.[1][2] |
| Inhalation | Move the affected person to fresh air.[1][2] If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water and give plenty of water to drink.[2][7] Seek immediate medical attention.[3] |
Chemical Spill Cleanup
For small spills, laboratory personnel can follow these steps. For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Don appropriate PPE , including gloves, goggles, and a lab coat.[10][11]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][12] Do not use combustible materials.
-
Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[10][11]
-
Clean the spill area with soap and water or a suitable detergent.[10]
-
Dispose of all contaminated materials as hazardous waste.
Disposal of this compound Waste
All waste containing this compound, including empty containers and contaminated materials from spill cleanups, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][12] Do not pour this compound down the drain.[5]
Logical Workflow for a this compound Spill
The following diagram outlines the decision-making process and necessary actions in the event of a this compound spill.
Caption: Workflow for responding to a this compound spill.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. fishersci.com [fishersci.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. carlroth.com [carlroth.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. echemi.com [echemi.com]
- 8. falseguridad.com [falseguridad.com]
- 9. acme-hardesty.com [acme-hardesty.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. msdspds.castrol.com [msdspds.castrol.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
